Cyclosporin A-Derivative 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
121584-34-7 |
|---|---|
Formule moléculaire |
C63H111N11O12 |
Poids moléculaire |
1214.6 g/mol |
Nom IUPAC |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4Z)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C63H111N11O12/c1-25-27-28-29-41(15)53(76)52-57(80)66-44(26-2)59(82)68(18)34-49(75)69(19)45(30-35(3)4)56(79)67-50(39(11)12)62(85)70(20)46(31-36(5)6)55(78)64-42(16)54(77)65-43(17)58(81)71(21)47(32-37(7)8)60(83)72(22)48(33-38(9)10)61(84)73(23)51(40(13)14)63(86)74(52)24/h25,27-28,35-48,50-53,76H,1,26,29-34H2,2-24H3,(H,64,78)(H,65,77)(H,66,80)(H,67,79)/b28-27-/t41-,42+,43-,44+,45+,46+,47+,48+,50+,51+,52+,53-/m1/s1 |
Clé InChI |
BICRTLVBTLFLRD-OVKPCXMZSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Synthesis of Novel Cyclosporin A Derivatives at Position 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activity, and signaling pathways of novel Cyclosporin A (CsA) derivatives modified at the amino acid in position 3. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the design and development of new immunosuppressive and potentially non-immunosuppressive therapeutic agents based on the cyclosporine scaffold.
Introduction
Cyclosporin A is a potent cyclic undecapeptide immunosuppressant widely used in organ transplantation to prevent graft rejection. Its mechanism of action primarily involves the formation of a complex with cyclophilin, which then inhibits the calcium and calmodulin-dependent phosphatase, calcineurin. This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2).
Modification of the Cyclosporin A molecule offers the potential to fine-tune its biological activity, potentially leading to derivatives with improved therapeutic indices, reduced side effects, or even novel biological functions. Position 3, occupied by sarcosine (B1681465) (Sar) in the parent molecule, has been a target for chemical modification to explore the structure-activity relationship (SAR) and to develop analogs with unique properties.
Synthesis of Position 3-Modified Cyclosporin A Derivatives
The synthesis of Cyclosporin A derivatives at position 3 typically involves the modification of the sarcosine residue. This can be achieved through various chemical strategies, often as part of a total synthesis approach or through the modification of the natural product.
One notable strategy involves the synthesis of a linear undecapeptide precursor, incorporating the desired amino acid at position 3, followed by macrocyclization. The total synthesis of Cyclosporin A itself is a complex undertaking, often involving the careful coupling of multiple peptide fragments.
A general workflow for the synthesis of a position 3-modified Cyclosporin A analog can be visualized as follows:
Caption: General workflow for the synthesis of position 3-modified Cyclosporin A derivatives.
Key Position 3 Derivatives and Their Synthesis
Several key derivatives with modifications at position 3 have been synthesized and characterized:
-
[D-MeAla³]CsA containing analogs: The synthesis of analogs such as [D-MeAla³,Phe⁷]CsA has been reported.[1] These syntheses are typically achieved by incorporating the modified amino acid into the linear peptide precursor before cyclization.
-
[Methylsarcosine³]CsA ([MeSar]³-CsA): This derivative involves the substitution of sarcosine with N-methyl-L-alanine.
-
[Dimethylaminoethylthiosarcosine³]CsA ([Dat-Sar(3)]CsA): This analog introduces a thioether linkage at the sarcosine position.
Quantitative Data on Biological Activity
The biological activity of these position 3-modified derivatives is a critical aspect of their evaluation. The primary assays used to characterize their immunosuppressive potential include calcineurin inhibition assays and T-cell proliferation assays.
| Derivative | Assay | Target | IC₅₀ / Kᵢ | Reference |
| Cyclosporin A (CsA) | Calcineurin Inhibition | Calcineurin | ~7 nM (IC₅₀) | |
| [D-MeAla³,Phe⁷]CsA | PPIase Inhibition | Cyclophilin | Decreased ~2-fold | [1] |
| [D-MeAla³,Phe⁷,D-Ser⁸]CsA | PPIase Inhibition | Cyclophilin | 3 ± 1.5 nM (Kᵢ) | [1] |
| Non-immunosuppressive analogs | HUVEC Proliferation | Endothelial Cells | 2.6 - 4.0 µM (IC₅₀) | [2] |
Experimental Protocols
Detailed experimental protocols are essential for the successful synthesis and evaluation of novel Cyclosporin A derivatives.
General Procedure for Solid-Phase Peptide Synthesis (SPPS) of a Linear Undecapeptide Precursor
A modified solid-phase peptide synthesis approach can be employed to assemble the linear undecapeptide. A patent for the synthesis of cyclosporine describes a method utilizing a hydrazine (B178648) resin and Fmoc-protected amino acids.[3] The coupling of N-methylated amino acids, which are prevalent in Cyclosporin A, often requires specific coupling reagents to ensure high efficiency. Triphosgene has been reported as an effective condensation reagent for this purpose.[3]
Materials:
-
Fmoc-protected amino acids (including the desired position 3 analog)
-
Hydrazine resin
-
Triphosgene (or other suitable coupling reagent)
-
Solvents (e.g., DMF, DCM)
-
Piperidine (B6355638) in DMF (for Fmoc deprotection)
-
N-bromosuccinimide (NBS) for cleavage and cyclization
Procedure:
-
Swell the hydrazine resin in a suitable solvent (e.g., DCM).
-
Sequentially couple the Fmoc-protected amino acids according to the Cyclosporin A sequence, with the desired analog at position 3. Each coupling step is followed by Fmoc deprotection using piperidine in DMF.
-
After the assembly of the linear undecapeptide on the resin, treat the resin with NBS to cleave the peptide from the resin and facilitate concomitant cyclization.
-
The crude cyclic peptide is then purified.
Purification by Preparative High-Performance Liquid Chromatography (HPLC)
The purification of the synthesized cyclosporine derivatives is crucial to isolate the desired compound from byproducts and unreacted starting materials. Reversed-phase HPLC is the method of choice for this purpose.
Typical HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile (B52724) in water, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA).
-
Detection: UV detection at a wavelength of 210-230 nm.
-
The specific gradient and flow rate will need to be optimized for each specific derivative.
Signaling Pathway of Cyclosporin A and its Derivatives
The primary mechanism of action of immunosuppressive Cyclosporin A derivatives involves the inhibition of the calcineurin-NFAT signaling pathway.
Caption: The Cyclosporin A-mediated inhibition of the calcineurin-NFAT signaling pathway.
As illustrated, Cyclosporin A binds to cyclophilin, and this complex then inhibits calcineurin. This prevents the dephosphorylation of NFAT, its subsequent translocation to the nucleus, and the transcription of the IL-2 gene, which is essential for T-cell proliferation and the adaptive immune response. Some non-immunosuppressive analogs of CsA have been found to inhibit endothelial cell proliferation, suggesting a calcineurin-independent mechanism of action for these specific derivatives.[2]
Conclusion
The synthesis of novel Cyclosporin A derivatives at position 3 represents a promising avenue for the development of new therapeutic agents. By understanding the detailed synthetic methodologies, the quantitative biological activities, and the underlying signaling pathways, researchers can rationally design and evaluate new analogs with potentially superior properties. This technical guide provides a foundational framework for professionals in the field to advance the discovery of next-generation cyclosporine-based drugs.
References
- 1. Cyclosporin analogs modified in the 3,7,8-positions: substituent effects on peptidylprolyl isomerase inhibition and immunosuppressive activity are nonadditive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Calcineurin-Independent Mechanism of Angiogenesis Inhibition by a Nonimmunosuppressive Cyclosporin A Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2015101176A1 - Method for synthesizing cyclosporine - Google Patents [patents.google.com]
Characterization of the [D-MeAla3]CsA Analog: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of the [D-MeAla3]Cyclosporin A ([D-MeAla3]CsA) analog. While direct and extensive data on the singly-substituted [D-MeAla3]CsA is limited in publicly available literature, this document synthesizes known information on closely related analogs, particularly those with modifications at position 3, to infer its likely properties and biological activities. This guide covers the synthesis, physicochemical properties, mechanism of action, and biological evaluation of this class of Cyclosporin (B1163) A (CsA) derivatives.
Introduction
Cyclosporin A (CsA) is a potent cyclic undecapeptide immunosuppressant widely used in organ transplantation to prevent graft rejection. Its mechanism of action involves the formation of a complex with its intracellular receptor, cyclophilin, which then inhibits the calcium/calmodulin-dependent phosphatase, calcineurin. This inhibition ultimately blocks the activation of T-cells.
The modification of the CsA molecule at its various amino acid residues has been a key strategy in the development of new analogs with improved therapeutic profiles, such as enhanced efficacy, reduced toxicity, or altered pharmacokinetics. The amino acid at position 3, Sarcosine (Sar), is located in a region of the molecule that contributes to its interaction with cyclophilin and the subsequent binding of the CsA-cyclophilin complex to calcineurin. The substitution of Sarcosine with D-Methylalanine (D-MeAla) at this position is a targeted modification aimed at exploring the structure-activity relationships of this critical region.
Physicochemical Properties
The physicochemical properties of CsA analogs are crucial for their absorption, distribution, metabolism, and excretion (ADME) profiles. While specific experimental data for [D-MeAla3]CsA is not available, general properties of CsA and its analogs are well-characterized.
| Property | Description | Reference |
| Molecular Formula | C62H111N11O12 (for CsA) | General Knowledge |
| Molecular Weight | 1202.61 g/mol (for CsA) | General Knowledge |
| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethanol, acetone, and chloroform. | [1] |
| Lipophilicity | High, contributing to its poor aqueous solubility and variable oral bioavailability. | [1] |
| Stability | Stable under normal conditions, but can undergo degradation at extreme pH and temperature. | [2] |
Synthesis of [D-MeAla3]CsA
The synthesis of CsA analogs such as [D-MeAla3]CsA is typically achieved through a combination of solid-phase peptide synthesis (SPPS) and solution-phase cyclization. A general synthetic strategy is outlined below.
General Synthetic Strategy:
-
Linear Undecapeptide Assembly: The linear peptide precursor is assembled on a solid support, typically a resin, using standard Fmoc or Boc peptide synthesis chemistry. The synthesis starts from the C-terminal amino acid and proceeds towards the N-terminus. For [D-MeAla3]CsA, Fmoc-D-MeAla-OH would be incorporated at the third position instead of Fmoc-Sar-OH.
-
Cleavage from Resin: Once the linear undecapeptide is fully assembled, it is cleaved from the solid support using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.
-
Cyclization: The linear peptide is then cyclized in solution under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. A coupling reagent, such as HATU or HBTU, is used to facilitate the formation of the peptide bond between the N- and C-termini.
-
Purification and Characterization: The crude cyclic peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.[3][4]
Biological Activity and Mechanism of Action
The immunosuppressive activity of CsA and its analogs is initiated by their binding to cyclophilin, a peptidyl-prolyl cis-trans isomerase (PPIase). The resulting drug-immunophilin complex then inhibits the phosphatase activity of calcineurin.
Cyclophilin Binding and PPIase Inhibition
The substitution at position 3 of CsA can influence its binding affinity for cyclophilin. While no direct Ki value for [D-MeAla3]CsA is available, studies on related analogs provide valuable insights. For instance, a [D-MeAla3,Phe7]CsA analog showed a nearly 2-fold decrease in activity compared to the parent compound with a single Phe7 substitution.[3] However, a triple analog, [D-MeAla3,Phe7,D-Ser8]CsA, exhibited a tighter binding to cyclophilin (Ki = 3 ± 1.5 nM) compared to CsA (Ki = 6 ± 2 nM).[3] This suggests that the effect of the D-MeAla3 substitution can be influenced by other modifications in the molecule.
| Compound | Cyclophilin A Binding (Ki, nM) | Reference |
| Cyclosporin A | 6 ± 2 | [3] |
| [D-MeAla3,Phe7,D-Ser8]CsA | 3 ± 1.5 | [3] |
Calcineurin Inhibition
The primary mechanism of immunosuppression by CsA is the inhibition of calcineurin. Some position 3-modified analogs have been shown to inhibit calcineurin directly, without the need for cyclophilin binding.[5] This represents a significant alteration in the mechanism of action.
| Compound | Calcineurin Inhibition (IC50) | Condition | Reference |
| [Methylsarcosine(3)]CsA | 10 µM | Free form | [5] |
| [Methylsarcosine(3)]CsA | 500 nM | Complex with Cyclophilin 18 | [5] |
| [Dimethylaminoethylthiosarcosine(3)]CsA | 1.0 µM | Free form | [5] |
| [Dimethylaminoethylthiosarcosine(3)]CsA | No inhibition | Complex with Cyclophilin 18 | [5] |
Immunosuppressive Activity
The ultimate measure of the biological effect of CsA analogs is their ability to suppress the immune response. This is typically assessed in cellular assays that measure T-cell proliferation or the production of inflammatory cytokines like Interleukin-2 (IL-2).
| Compound | Immunosuppressive Activity (Relative to CsA) | Assay | Reference |
| [D-MeAla3,Phe7]CsA | ~50% (of [Phe7]CsA) | Inhibition of PPIase activity | [3] |
| [D-MeAla3,Phe7,D-Ser8]CsA | Full immunosuppressive effect | T-cell proliferation and IL-2 release | [3] |
| [Dat-Sar(3)]CsA | Immunosuppressive | T-cell proliferation and cytokine production | [5] |
Signaling Pathways and Experimental Workflows
Cyclosporin A Signaling Pathway
The following diagram illustrates the canonical signaling pathway of Cyclosporin A and its analogs that act via cyclophilin-dependent calcineurin inhibition.
Caption: Cyclosporin A analog signaling pathway.
Experimental Workflow for Characterization
The following diagram outlines a typical experimental workflow for the characterization of a new CsA analog.
Caption: Experimental workflow for CsA analog characterization.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These are general protocols that can be adapted for the characterization of [D-MeAla3]CsA.
Cyclophilin Binding Assay (Competitive ELISA)
This assay measures the ability of a test compound to compete with immobilized CsA for binding to cyclophilin.
-
Materials:
-
96-well microtiter plates
-
Cyclosporin A
-
Recombinant human Cyclophilin A
-
[D-MeAla3]CsA or other test analogs
-
Anti-cyclophilin primary antibody (rabbit)
-
HRP-conjugated anti-rabbit secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
-
Procedure:
-
Coat the wells of a 96-well plate with CsA dissolved in coating buffer and incubate overnight at 4°C.
-
Wash the wells with wash buffer to remove unbound CsA.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Prepare serial dilutions of the test compound ([D-MeAla3]CsA) and a standard (unlabeled CsA).
-
In a separate plate, pre-incubate a fixed concentration of Cyclophilin A with the serially diluted test compound or standard.
-
Transfer the pre-incubated mixtures to the CsA-coated plate and incubate for 1-2 hours at room temperature.
-
Wash the wells to remove unbound cyclophilin.
-
Add the anti-cyclophilin primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody, incubating for 1 hour at room temperature.
-
Wash the wells and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of cyclophilin binding (IC50) is determined by plotting the percentage of inhibition against the log of the compound concentration.
-
Calcineurin Phosphatase Activity Assay (Colorimetric)
This assay measures the phosphatase activity of calcineurin by detecting the release of inorganic phosphate (B84403) from a specific substrate.
-
Materials:
-
Recombinant human Calcineurin
-
Calmodulin
-
RII phosphopeptide substrate
-
Malachite green reagent
-
Assay buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, pH 7.5)
-
[D-MeAla3]CsA-Cyclophilin complex
-
-
Procedure:
-
Prepare the [D-MeAla3]CsA-Cyclophilin complex by pre-incubating [D-MeAla3]CsA with Cyclophilin A.
-
In a 96-well plate, add the assay buffer, Calcineurin, and Calmodulin.
-
Add serial dilutions of the [D-MeAla3]CsA-Cyclophilin complex.
-
Initiate the reaction by adding the RII phosphopeptide substrate.
-
Incubate at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the malachite green reagent.
-
Measure the absorbance at 620-650 nm.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of phosphate. The amount of phosphate released in each reaction is determined from the standard curve. The IC50 value for the inhibition of calcineurin activity is then calculated.
-
T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
The MLR assay assesses the immunosuppressive effect of a compound on T-cell proliferation in response to allogeneic stimulation.
-
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two different healthy donors
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine
-
[D-MeAla3]CsA
-
[3H]-Thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)
-
-
Procedure:
-
Isolate PBMCs from the blood of two unrelated donors.
-
Treat the "stimulator" PBMCs from one donor with mitomycin C or irradiation to prevent their proliferation.
-
In a 96-well plate, co-culture the "responder" PBMCs from the second donor with the treated "stimulator" PBMCs.
-
Add serial dilutions of [D-MeAla3]CsA to the co-cultures.
-
Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
For the final 18-24 hours of incubation, add [3H]-Thymidine to each well.
-
Harvest the cells and measure the incorporation of [3H]-Thymidine using a scintillation counter.
-
-
Data Analysis:
-
The IC50 value is determined as the concentration of the compound that causes a 50% reduction in T-cell proliferation compared to the untreated control.
-
IL-2 Release Assay (Jurkat Cell-Based Reporter Assay)
This assay uses a Jurkat T-cell line engineered to express a reporter gene (e.g., luciferase) under the control of the IL-2 promoter to measure the effect of a compound on IL-2 production.
-
Materials:
-
Jurkat-Lucia™ NFAT reporter cells
-
PMA (phorbol 12-myristate 13-acetate) and ionomycin (B1663694) for stimulation
-
[D-MeAla3]CsA
-
Luciferase assay reagent
-
-
Procedure:
-
Plate the Jurkat reporter cells in a 96-well plate.
-
Add serial dilutions of [D-MeAla3]CsA to the cells and pre-incubate for 1 hour.
-
Stimulate the cells with PMA and ionomycin.
-
Incubate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Add the luciferase assay reagent to the wells.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The IC50 value is the concentration of the compound that reduces the luminescence signal by 50% compared to the stimulated, untreated control.
-
Conclusion
The characterization of the [D-MeAla3]CsA analog, while not extensively documented as a single modification, can be approached through a systematic evaluation of its physicochemical properties, synthesis, and biological activities. Based on the available data for related position 3-modified analogs, it is anticipated that [D-MeAla3]CsA will exhibit immunosuppressive properties, likely through the canonical cyclophilin-calcineurin pathway. However, the possibility of altered binding affinities and even a cyclophilin-independent mechanism of action, as seen with other position 3 analogs, warrants a thorough experimental investigation. The protocols and comparative data presented in this guide provide a robust framework for researchers and drug development professionals to undertake a comprehensive characterization of [D-MeAla3]CsA and other novel Cyclosporin A derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative studies on physicochemical stability of cyclosporine A-loaded amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclosporin analogs modified in the 3,7,8-positions: substituent effects on peptidylprolyl isomerase inhibition and immunosuppressive activity are nonadditive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, conformation, and immunosuppressive activities of three analogues of cyclosporin A modified in the 1-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substitution in position 3 of cyclosporin A abolishes the cyclophilin-mediated gain-of-function mechanism but not immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunosuppressive Activity of Cyclosporin A Position 3 Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the immunosuppressive activity of Cyclosporin (B1163) A (CsA) analogs modified at the 3rd amino acid position. It delves into their mechanism of action, highlighting key differences from the parent molecule, and provides detailed experimental protocols for their evaluation.
Introduction: The Significance of Position 3 Modifications
Cyclosporin A is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases. Its mechanism of action involves the formation of a complex with cyclophilin, which then binds to and inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for pro-inflammatory cytokine expression.
Modifications at the 3rd amino acid residue of Cyclosporin A have revealed intriguing structure-activity relationships, leading to the discovery of analogs with altered immunosuppressive profiles and even novel mechanisms of action. A particularly noteworthy finding is the emergence of analogs that can inhibit calcineurin independently of cyclophilin binding, thereby offering potential for more targeted immunosuppression with a different side-effect profile.
Quantitative Data on Immunosuppressive Activity
The following tables summarize the available quantitative data for key Cyclosporin A position 3 analogs, allowing for a direct comparison of their biological activities.
Table 1: Calcineurin Inhibition by Cyclosporin A Position 3 Analogs
| Compound | Calcineurin Inhibition IC50 (in the absence of Cyclophilin) | Calcineurin Inhibition IC50 (in the presence of Cyclophilin) | Citation |
| Cyclosporin A (CsA) | > 100 µM | 500 nM | [1] |
| [Methylsarcosine(3)]CsA | 10 µM | 500 nM | [1] |
| [Dimethylaminoethylthiosarcosine(3)]CsA ([Dat-Sar(3)]CsA) | 1.0 µM | No inhibition | [1] |
Table 2: Cyclophilin Binding Affinity of Cyclosporin A Position 3 Analogs
| Compound | Cyclophilin A Binding Affinity (Ki) | Citation |
| Cyclosporin A (CsA) | 6 ± 2 nM | [2] |
| [D-MeAla3,Phe7,D-Ser8]CsA | 3 ± 1.5 nM | [2] |
Table 3: Inhibition of T-Cell Proliferation and IL-2 Release by Cyclosporin A Position 3 Analogs
| Compound | Inhibition of T-Cell Proliferation (Relative to CsA) | Inhibition of IL-2 Release (Relative to CsA) | Citation |
| [D-MeAla3,Phe7]CsA | Decreased nearly 2-fold | Not specified | [2] |
| [D-MeAla3,Phe7,D-Ser8]CsA | Full immunosuppressive effect | Full immunosuppressive effect | [2] |
Signaling Pathways and Mechanism of Action
The canonical pathway of Cyclosporin A-mediated immunosuppression is well-established. However, modifications at position 3 can lead to a deviation from this pathway, introducing a cyclophilin-independent mechanism of calcineurin inhibition.
Canonical Cyclophilin-Dependent Pathway
Caption: Canonical Cyclosporin A Signaling Pathway.
Cyclophilin-Independent Pathway of Position 3 Analogs
Certain analogs with modifications at position 3, such as [Dimethylaminoethylthiosarcosine(3)]CsA, can directly inhibit calcineurin without forming a complex with cyclophilin.[1] This suggests an alternative binding mode to calcineurin that bypasses the need for the "gain-of-function" conferred by cyclophilin binding.
Caption: Cyclophilin-Independent Inhibition by Position 3 Analogs.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Calcineurin Phosphatase Activity Assay
This assay measures the ability of a compound to inhibit the phosphatase activity of calcineurin.
Experimental Workflow:
Caption: Workflow for Calcineurin Inhibition Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mg/mL BSA).
-
Reconstitute recombinant human calcineurin A and B subunits, cyclophilin A, and calmodulin in the reaction buffer.
-
Prepare a stock solution of the phosphopeptide substrate (e.g., RII phosphopeptide) in water.
-
Dissolve the test compounds (Cyclosporin A and analogs) in DMSO to create stock solutions and then serially dilute them in the reaction buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the reaction buffer, calmodulin, and CaCl₂ to each well.
-
For the cyclophilin-dependent assay, add a fixed concentration of cyclophilin A to the appropriate wells.
-
Add the serially diluted test compounds to the wells. Include a no-inhibitor control (vehicle only) and a no-enzyme control.
-
Add the calcineurin enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at 30°C for 15 minutes to allow for complex formation.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the phosphopeptide substrate to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
-
Detection:
-
Stop the reaction by adding a Malachite Green-based reagent that detects free phosphate.
-
Allow color to develop and measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cyclophilin A Binding Assay (Fluorescence Polarization)
This competitive assay measures the affinity of a compound for cyclophilin A.
Experimental Workflow:
Caption: Workflow for Cyclophilin A Binding Assay.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT).
-
Reconstitute recombinant human cyclophilin A.
-
Use a commercially available fluorescently labeled Cyclosporin A analog (tracer).
-
Dissolve the test compounds in DMSO and serially dilute them in the assay buffer.
-
-
Assay Setup:
-
In a suitable microplate (e.g., black, low-binding), add the assay buffer.
-
Add a fixed concentration of cyclophilin A and the fluorescent tracer to all wells.
-
Add the serially diluted test compounds to the wells. Include a no-inhibitor control.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
The binding of the tracer to cyclophilin A results in a high polarization value. The displacement of the tracer by the test compound leads to a decrease in polarization.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a competitive binding model to calculate the IC50, which can then be converted to a Ki (inhibition constant) value.
-
T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
This assay measures the ability of a compound to inhibit the proliferation of T-cells in response to allogeneic stimulation.
Experimental Workflow:
Caption: Workflow for Mixed Lymphocyte Reaction (MLR).
Methodology:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.
-
Designate one population as "responder" cells and the other as "stimulator" cells.
-
Inactivate the stimulator cells by irradiation (e.g., 3000 rads) to prevent their proliferation.
-
-
Cell Culture:
-
In a 96-well round-bottom plate, seed the responder PBMCs at a fixed concentration (e.g., 1 x 10⁵ cells/well).
-
Add the irradiated stimulator PBMCs at the same concentration.
-
Add serial dilutions of the test compounds to the wells. Include a no-drug control.
-
Culture the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 5 to 7 days.
-
-
Proliferation Measurement:
-
Approximately 18 hours before harvesting, add a proliferation marker to each well (e.g., 1 µCi of [³H]-thymidine or 10 µM EdU).
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporation of [³H]-thymidine using a scintillation counter or detect EdU incorporation via a click chemistry-based fluorescent assay analyzed by flow cytometry.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of proliferation for each compound concentration compared to the no-drug control.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion and Future Directions
The study of Cyclosporin A position 3 analogs has provided valuable insights into the structure-activity relationships governing immunosuppression. The discovery of analogs capable of cyclophilin-independent calcineurin inhibition opens up new avenues for the design of novel immunosuppressive agents. These compounds may offer a different therapeutic window and side-effect profile compared to traditional calcineurin inhibitors.
Future research should focus on:
-
Synthesizing and evaluating a broader range of position 3 analogs to further refine the structure-activity relationship.
-
Elucidating the precise molecular interactions between cyclophilin-independent inhibitors and calcineurin through structural biology studies.
-
Investigating the in vivo efficacy and toxicity of these novel analogs in preclinical models of transplantation and autoimmune disease.
This in-depth understanding will be crucial for the development of next-generation immunosuppressants with improved efficacy and safety for patients.
References
- 1. Substitution in position 3 of cyclosporin A abolishes the cyclophilin-mediated gain-of-function mechanism but not immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclosporin analogs modified in the 3,7,8-positions: substituent effects on peptidylprolyl isomerase inhibition and immunosuppressive activity are nonadditive - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological intricacies of Cyclosporin A Position 3 Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core biological functions and mechanisms of action of Cyclosporin (B1163) A (CsA) derivatives modified at the third amino acid residue. While a specific molecule universally designated "Cyclosporin A derivative 3" is not prominently defined in publicly available scientific literature, extensive research has focused on derivatives with substitutions at this key position. This document synthesizes the current understanding of these compounds, offering a detailed examination of their unique properties that distinguish them from the parent molecule, Cyclosporin A.
Core Mechanism of Action: A Departure from the Canonical Pathway
Cyclosporin A exerts its well-known immunosuppressive effects by forming a composite surface with its intracellular receptor, cyclophilin. This complex then binds to and inhibits the protein phosphatase calcineurin, a crucial enzyme in the T-cell activation pathway.[1][2][3][4] Inhibition of calcineurin prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor essential for the expression of genes encoding cytokines like Interleukin-2 (IL-2).[1][3] This blockade of cytokine production ultimately leads to the suppression of T-cell proliferation and the overall immune response.[1]
Derivatives of Cyclosporin A with substitutions at position 3, however, exhibit a fascinating deviation from this classical mechanism. A key finding is that these derivatives can inhibit calcineurin without the prerequisite formation of a complex with cyclophilin.[5] This suggests a direct interaction with calcineurin, representing a significant shift in the structure-activity relationship and offering a novel avenue for immunosuppressant design.
Signaling Pathway: Calcineurin Inhibition
The signaling pathway affected by these derivatives remains centered on the inhibition of calcineurin. However, the initial step of cyclophilin binding is bypassed.
Caption: Signaling pathway of T-cell activation and its direct inhibition by Cyclosporin A position 3 derivatives.
Quantitative Data on Biological Activity
The inhibitory potency of these derivatives has been quantified, demonstrating their efficacy in targeting calcineurin and suppressing T-cell function. The following tables summarize key quantitative data from published studies.
| Compound | Target | IC50 Value | Cyclophilin 18 Binding | Reference |
| [Methylsarcosine(3)]CsA | Calcineurin | 10 µM | Not Required | [5] |
| [Methylsarcosine(3)]CsA-Cyclophilin 18 Complex | Calcineurin | 500 nM | N/A | [5] |
| [Dimethylaminoethylthiosarcosine(3)]CsA ([Dat-Sar(3)]CsA) | Calcineurin | 1.0 µM | Not Required | [5] |
| [Dat-Sar(3)]CsA-Cyclophilin 18 Complex | Calcineurin | Inactive | N/A | [5] |
| Cyclosporin A | Calcineurin | Inactive | Required | [5] |
| Cyclosporin A-Cyclophilin 18 Complex | Calcineurin | Potent | N/A | [5] |
Table 1: In Vitro Calcineurin Inhibition. IC50 values represent the concentration of the compound required to inhibit 50% of calcineurin's phosphatase activity.
| Compound | Effect | Target Pathway | Reference |
| [Dat-Sar(3)]CsA | Suppression of T-cell proliferation | NFAT activation | [5] |
| [Dat-Sar(3)]CsA | Suppression of cytokine production | Interleukin-2 gene expression | [5] |
| Cyclosporin A | Suppression of T-cell proliferation | NFAT activation | [5] |
| Cyclosporin A | Suppression of cytokine production | Interleukin-2 gene expression | [5] |
Table 2: Effects on T-Cell Function. Both the derivative and the parent compound suppress key T-cell functions through the NFAT pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to characterize the biological function of Cyclosporin A position 3 derivatives.
Calcineurin Phosphatase Activity Assay
This assay is fundamental to determining the direct inhibitory effect of the derivatives on calcineurin.
Objective: To measure the IC50 values of the test compounds for calcineurin's phosphatase activity.
Principle: Calcineurin is a serine/threonine phosphatase. Its activity can be measured using a phosphorylated substrate that releases a detectable signal upon dephosphorylation. The inhibition of this activity by a compound is quantified by measuring the reduction in the signal.
Workflow:
Caption: Workflow for the in vitro calcineurin phosphatase activity assay.
Detailed Steps:
-
Reagent Preparation:
-
Purified recombinant human calcineurin is diluted to a working concentration in an assay buffer containing calmodulin and Ca2+.
-
A synthetic phosphopeptide substrate (e.g., RII phosphopeptide) is prepared.
-
Serial dilutions of the Cyclosporin A derivative and control compounds are prepared in the assay buffer.
-
-
Incubation:
-
The test compounds are pre-incubated with the calcineurin enzyme solution in a microplate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.
-
-
Reaction Initiation:
-
The phosphatase reaction is initiated by the addition of the phosphopeptide substrate.
-
-
Reaction Termination and Detection:
-
After a specific incubation time (e.g., 10-20 minutes), the reaction is terminated.
-
The amount of free phosphate released is quantified using a colorimetric method (e.g., Malachite Green assay).
-
-
Data Analysis:
-
The absorbance is measured, and the percentage of inhibition is calculated relative to a control without any inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
T-Cell Proliferation Assay
This assay assesses the functional consequence of calcineurin inhibition on T-cell proliferation.
Objective: To determine the effect of the Cyclosporin A derivatives on the proliferation of activated T-cells.
Principle: T-cells, when activated, undergo rapid cell division. This proliferation can be measured by various methods, such as the incorporation of a radioactive or fluorescent label into newly synthesized DNA or by the dilution of a cell-permeant fluorescent dye.
Workflow:
Caption: Workflow for a T-cell proliferation assay using a fluorescent dye.
Detailed Steps:
-
T-Cell Isolation:
-
Primary T-cells are isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors.
-
-
Cell Labeling (Optional, for dye dilution assays):
-
T-cells are labeled with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
-
Cell Culture and Treatment:
-
Labeled or unlabeled T-cells are plated in a multi-well plate.
-
Cells are stimulated to proliferate using T-cell activators such as anti-CD3 and anti-CD28 antibodies or phytohemagglutinin (PHA).
-
Varying concentrations of the Cyclosporin A derivative are added to the wells.
-
-
Incubation:
-
The plate is incubated for 3 to 5 days to allow for cell proliferation.
-
-
Analysis:
-
Dye Dilution Method: For CFSE-labeled cells, proliferation is measured by flow cytometry. As cells divide, the dye is distributed equally between daughter cells, resulting in a stepwise reduction in fluorescence intensity.
-
Thymidine (B127349) Incorporation Assay: A pulse of radiolabeled thymidine is added to the culture. Proliferating cells incorporate the label into their DNA. The amount of incorporated radioactivity is measured as an indicator of proliferation.
-
-
Data Analysis:
-
The percentage of inhibition of proliferation is calculated for each concentration of the test compound compared to the stimulated control without the compound.
-
In Vivo Cyclophilin-Dependence Assay in Saccharomyces cerevisiae
This assay provides in vivo evidence for the cyclophilin-independent mechanism of action.
Objective: To determine if the Cyclosporin A derivative can inhibit calcineurin in a cellular context lacking cyclophilins.
Principle: Saccharomyces cerevisiae (yeast) possesses a calcineurin pathway that is sensitive to Cyclosporin A. Strains with deletions of all cyclophilin and FKBP genes (immunophilin-deficient) are resistant to CsA because it cannot form the inhibitory complex. If a CsA derivative can inhibit the growth of this strain under stress conditions (which require calcineurin activity), it demonstrates a cyclophilin-independent mechanism.
Detailed Steps:
-
Yeast Strain:
-
An immunophilin-deficient yeast strain (e.g., Δ12, lacking all 12 cyclophilin and FKBP genes) is used.
-
-
Culture Conditions:
-
The yeast is grown in a suitable medium.
-
A stressor that requires calcineurin for survival, such as a high concentration of a salt (e.g., NaCl or LiCl), is added to the medium.
-
-
Treatment:
-
The yeast cultures are treated with the Cyclosporin A derivative, Cyclosporin A (as a control), or a vehicle control.
-
-
Growth Assessment:
-
The growth of the yeast is monitored over time, typically by measuring the optical density (OD) of the culture.
-
-
Data Analysis:
-
Growth curves are generated. Inhibition of growth by the derivative in the immunophilin-deficient strain under stress indicates a cyclophilin-independent mechanism of calcineurin inhibition.[5]
-
Conclusion and Future Directions
Cyclosporin A derivatives with substitutions at position 3 represent a significant advancement in the field of immunosuppressive drug development. Their ability to directly inhibit calcineurin, bypassing the need for cyclophilin binding, opens up new possibilities for creating more targeted and potentially safer immunomodulatory therapies. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into these promising compounds. Future investigations should focus on elucidating the precise molecular interactions between these derivatives and calcineurin, as well as exploring their efficacy and safety profiles in more complex preclinical and clinical models. The unique mechanism of these compounds may offer advantages in overcoming resistance or reducing off-target effects associated with traditional calcineurin inhibitors.
References
- 1. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. dovepress.com [dovepress.com]
- 4. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substitution in position 3 of cyclosporin A abolishes the cyclophilin-mediated gain-of-function mechanism but not immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Unlocking New Therapeutic Avenues: The Potential of Position 3 Modifications in Cyclosporin A
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclosporin (B1163) A (CsA) remains a cornerstone of immunosuppressive therapy, primarily by inhibiting calcineurin (CN) through a composite surface formed with its intracellular receptor, cyclophilin A (CypA). However, its clinical utility is hampered by a narrow therapeutic window and significant side effects, including nephrotoxicity and neurotoxicity. This has spurred research into novel CsA analogs with improved therapeutic profiles. Modifications at the third amino acid residue of CsA have emerged as a particularly promising strategy. These alterations can fundamentally change the drug's mechanism of action, in some cases obviating the need for cyclophilin binding to inhibit calcineurin, and can dissociate the immunosuppressive effects from other potentially beneficial activities, such as neuroprotection. This technical guide provides an in-depth exploration of the therapeutic potential unlocked by these position 3 modifications, offering a comprehensive overview of the structure-activity relationships, detailed experimental protocols for their evaluation, and a summary of key quantitative data.
The Core Mechanism: A Foundation for Innovation
The canonical immunosuppressive action of Cyclosporin A is initiated by its binding to cyclophilin A.[1] This CsA-CypA complex then binds to calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase.[2][3][4][5] This interaction blocks calcineurin's phosphatase activity, preventing it from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).[2] Consequently, NFAT cannot translocate to the nucleus, leading to a downstream suppression of interleukin-2 (B1167480) (IL-2) and other cytokine gene transcription, which is crucial for T-cell proliferation and activation.[2]
Position 3 Modifications: A Paradigm Shift
Research has revealed that modifications at the Sarcosine residue at position 3 can create CsA analogs that no longer require CypA to inhibit calcineurin.[2] This discovery opens up two significant therapeutic possibilities:
-
Developing potent immunosuppressants that are unaffected by cellular cyclophilin levels.
-
Engineering non-immunosuppressive analogs that retain other therapeutic properties by abolishing calcineurin inhibition while preserving other functions, such as mitochondrial permeability transition pore (mPTP) inhibition.
A key example is the analog [Dimethylaminoethylthiosarcosine(3)]CsA ([Dat-Sar(3)]CsA), which was found to inhibit calcineurin on its own with an IC50 of 1.0 µM, but could not inhibit calcineurin after forming a complex with cyclophilin 18.[2] This demonstrates a shift from a "gain-of-function" mechanism (where CypA binding is required) to a direct inhibitory action.[2]
Data Presentation: Quantitative Comparison of CsA Analogs
The efficacy of CsA analogs is determined by their ability to bind cyclophilin and/or inhibit calcineurin. The following tables summarize key quantitative data for select position 3 modified analogs compared to the parent CsA molecule.
Table 1: Calcineurin Inhibition by Position 3 Modified CsA Analogs
| Compound | Inhibitory Mechanism | IC50 (Free Form) | IC50 (with Cyp18) | Reference |
|---|---|---|---|---|
| Cyclosporin A (CsA) | Cyp18-dependent | No Inhibition | ~7 nM | [2] |
| [Methylsarcosine(3)]CsA | Mixed | 10 µM | 500 nM | [2] |
| [Dat-Sar(3)]CsA | Cyp18-independent | 1.0 µM | No Inhibition |[2] |
Table 2: Cyclophilin Binding Affinity of Modified CsA Analogs
| Compound | Modification(s) | Ki for Cyclophilin (nM) | Reference |
|---|---|---|---|
| Cyclosporin A (CsA) | None | 6 ± 2 | [6] |
| Analog 8d | [D-MeAla3, Phe7, D-Ser8] | 3 ± 1.5 |[6] |
Experimental Protocols
Detailed and reproducible protocols are essential for the evaluation of novel CsA analogs. The following sections provide methodologies for key experiments.
Solid-Phase Synthesis of a Position 3 Modified CsA Analog
This protocol outlines a general strategy for the solid-phase synthesis of a CsA analog, a method that offers advantages in purification and scalability.[7][8][9]
Materials:
-
Pre-loaded Wang or 2-chlorotrityl chloride resin.
-
Fmoc-protected amino acids (including N-methylated versions and the custom position 3 analog).
-
Coupling reagents: HBTU/HOBt or HATU.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvent: N,N-Dimethylformamide (DMF).
-
Deprotection solution: 20% piperidine (B6355638) in DMF.
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Cyclization reagents: HATU, DIPEA in dichloromethane (B109758) (DCM).
-
Reverse-phase HPLC system for purification.
Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (3 equivalents) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours. For sterically hindered N-methylated amino acids, double coupling may be necessary.
-
Monitor reaction completion with a Kaiser test.
-
Wash the resin thoroughly with DMF.
-
-
Iterative Synthesis: Repeat steps 2 and 3 for each amino acid in the linear undecapeptide sequence, incorporating the desired modified amino acid at position 3.
-
Final Deprotection: Once the linear peptide is assembled, perform a final Fmoc deprotection as in step 2.
-
Cleavage: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the solid support and remove side-chain protecting groups.
-
Precipitation: Precipitate the crude linear peptide in cold diethyl ether and collect by centrifugation.
-
Cyclization: Dissolve the crude peptide in a large volume of DCM. Add HATU (1.5 eq.) and DIPEA (3 eq.) and stir at room temperature for 12-24 hours.
-
Purification: Concentrate the reaction mixture and purify the crude cyclic peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.
Calcineurin Phosphatase Activity Assay
This colorimetric assay measures the phosphatase activity of calcineurin by quantifying the release of inorganic phosphate (B84403) from a specific substrate.[10][11]
Materials:
-
Purified active calcineurin.
-
RII Phosphopeptide substrate.
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mM CaCl₂.
-
Calmodulin.
-
Okadaic acid (to inhibit other phosphatases like PP1 and PP2A).
-
EGTA buffer (as a negative control, chelates Ca²⁺).
-
Malachite Green reagent for phosphate detection.
-
96-well microplate and reader (620-650 nm).
Methodology:
-
Reagent Preparation: Prepare a complete assay buffer containing calmodulin and okadaic acid. Prepare serial dilutions of the CsA analog to be tested.
-
Assay Setup: In a 96-well plate, add the assay buffer, the calcineurin enzyme, and the various concentrations of the inhibitor (CsA analog). For cyclophilin-dependent assays, pre-incubate the CsA analog with cyclophilin before adding to the well.
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the RII phosphopeptide substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 20-30 minutes.
-
Reaction Termination and Detection: Stop the reaction by adding the Malachite Green reagent. This reagent will form a colored complex with the free phosphate released by the enzyme.
-
Measurement: After a 15-20 minute color development period, measure the absorbance at ~620 nm using a microplate reader.
-
Data Analysis: Generate a phosphate standard curve. Calculate the amount of phosphate released in each sample and determine the percentage of inhibition for each inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a functional assay that assesses the immunosuppressive activity of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.[12][13][14][15]
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors.
-
Complete RPMI-1640 medium.
-
Mitomycin C (to create non-proliferating stimulator cells).
-
³H-thymidine or a fluorescent dye like CFSE.
-
96-well culture plates.
Methodology:
-
Cell Preparation:
-
Isolate PBMCs from two donors using Ficoll-Hypaque density gradient centrifugation.
-
Responder Cells: PBMCs from Donor A.
-
Stimulator Cells: Treat PBMCs from Donor B with Mitomycin C to inhibit their proliferation. Wash thoroughly.
-
-
Assay Setup:
-
In a 96-well plate, co-culture 1x10⁵ responder cells with 1x10⁵ stimulator cells in a final volume of 200 µL of complete medium.
-
Add serial dilutions of the CsA analog to the wells. Include a vehicle control (no drug) and a positive control (e.g., CsA).
-
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement (³H-thymidine method):
-
During the last 16-18 hours of incubation, add 1 µCi of ³H-thymidine to each well.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition of T-cell proliferation for each concentration of the CsA analog compared to the vehicle control. Determine the IC50 value.
Mitochondrial Permeability Transition Pore (mPTP) Assay
This assay directly measures the opening of the mPTP by monitoring the redistribution of a fluorescent dye, calcein (B42510), from the mitochondria.[16][17][18]
Materials:
-
Calcein AM (acetoxymethyl ester).
-
Cobalt (II) chloride (CoCl₂), a quencher of cytosolic calcein.
-
Ionomycin (a Ca²⁺ ionophore to induce mPTP opening).
-
Hanks' Balanced Salt Solution (HBSS) or similar buffer.
-
Fluorescence microscope or flow cytometer.
Methodology:
-
Cell Loading:
-
Incubate the cells (e.g., cultured neurons or cardiomyocytes) with 1 µM Calcein AM and 1 mM CoCl₂ in HBSS for 20-30 minutes at 37°C.
-
Calcein AM enters the cell and is cleaved by esterases into fluorescent calcein. CoCl₂ quenches the fluorescence of calcein in the cytosol but cannot enter the mitochondria when the mPTP is closed. Thus, only mitochondrial calcein will fluoresce.
-
-
Treatment:
-
Wash the cells to remove excess dye and CoCl₂.
-
Treat the cells with the test compound (non-immunosuppressive CsA analog) for a desired pre-incubation period.
-
Induce mPTP opening by adding an agent like ionomycin.
-
-
Measurement:
-
Monitor the fluorescence of the mitochondrial calcein over time using a fluorescence plate reader, microscope, or flow cytometer.
-
Opening of the mPTP allows CoCl₂ to enter the mitochondria and quench the calcein fluorescence, resulting in a decrease in signal.
-
-
Data Analysis: Quantify the rate of fluorescence decrease. A slower rate of decrease in the presence of the CsA analog indicates inhibition of mPTP opening.
Future Directions and Therapeutic Potential
The ability to fine-tune the biological activity of Cyclosporin A through modifications at position 3 presents exciting therapeutic opportunities:
-
Enhanced Immunosuppression: Cyclophilin-independent inhibitors could offer more consistent immunosuppression, potentially with a wider therapeutic index, by bypassing variations in cellular cyclophilin levels.
-
Targeted Non-Immunosuppressive Therapies: By eliminating the interaction with calcineurin, position 3 modifications can create non-immunosuppressive analogs. These compounds, which often retain the ability to inhibit the mPTP, are being investigated as neuroprotective agents for conditions like traumatic brain injury and neurodegenerative diseases.[6] This approach could provide the therapeutic benefits of CsA's mitochondrial effects without the complications of systemic immunosuppression.
-
Novel Antiviral and Antiparasitic Agents: The interaction with host cyclophilins is crucial for the replication of several pathogens. Modified CsA analogs could be developed as potent host-targeting antivirals or antiparasitics with a reduced impact on the patient's immune system.
Conclusion
Modifying the third amino acid residue of Cyclosporin A is a powerful strategy for generating novel therapeutic agents with tailored biological activities. This approach allows for the decoupling of immunosuppressive effects from other cellular actions, such as the inhibition of the mitochondrial permeability transition pore. The development of cyclophilin-independent calcineurin inhibitors and non-immunosuppressive neuroprotective agents highlights the immense potential of this chemical space. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for researchers dedicated to exploring and exploiting the therapeutic versatility of these next-generation Cyclosporin A analogs.
References
- 1. Substitution in position 3 of cyclosporin A abolishes the cyclophilin-mediated gain-of-function mechanism but not immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclosporin-mediated inhibition of bovine calcineurin by cyclophilins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of calcineurin by cyclosporin A-cyclophilin requires calcineurin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclosporin analogs modified in the 3,7,8-positions: substituent effects on peptidylprolyl isomerase inhibition and immunosuppressive activity are nonadditive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Solid-phase Synthesis of Cyclosporin A Analogues - Yvonne M. Angell - Google Books [books.google.com.np]
- 7. WO2015101176A1 - Method for synthesizing cyclosporine - Google Patents [patents.google.com]
- 8. New cyclosporin A analogue: synthesis and immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Interleukin-2 Effect on the Inhibition of Mised Lymphocyte Reaction Induced by Cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn-links.lww.com [cdn-links.lww.com]
- 13. revvity.com [revvity.com]
- 14. marinbio.com [marinbio.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. Cyclosporine A Attenuates Mitochondrial Permeability Transition and Improves Mitochondrial Respiratory Function in Cardiomyocytes Isolated from Dogs With Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. abcam.com [abcam.com]
Initial Screening of a Novel Cyclosporin A Derivative for Anticancer Activity: A Technical Guide
Disclaimer: Specific data for a compound designated "Cyclosporin A-Derivative 3" is not publicly available. This technical guide utilizes data for a potent piperidinedione derivative of Cyclosporin A, referred to in some sources as "Cyclosporin A-Derivative 2" and in a primary synthesis and evaluation study as compound 7. This derivative has demonstrated significant anticancer activity and serves as a representative example for the initial screening process of novel Cyclosporin A analogs.
Introduction
Cyclosporin A (CsA), a calcineurin inhibitor, is a well-established immunosuppressant.[1] Beyond its role in preventing organ transplant rejection, CsA and its derivatives have garnered interest for their potential as anticancer agents.[1] These compounds can exert their effects through both calcineurin-dependent and independent pathways, including the induction of programmed cell death (apoptosis).[1] This guide details the initial screening of a promising piperidinedione derivative of Cyclosporin A for its anticancer activity, focusing on its antiproliferative effects against a panel of human cancer cell lines.
Data Presentation: Antiproliferative Activity
The primary screening of the Cyclosporin A piperidinedione derivative was conducted using the National Cancer Institute's 60-cell line (NCI-60) screen, which employs the Sulforhodamine B (SRB) assay to measure cell density.[1] The derivative exhibited a mean growth inhibition of 57.54% across the entire NCI-60 panel.[1][2]
Table 1: Summary of Antiproliferative Activity in NCI-60 Screen
| Activity Level | Number of Cell Lines |
| >80% Growth Inhibition | 13 |
| ~100% Growth Inhibition (Lethality) | 6 |
Data sourced from Abdelazem et al. and Benchchem application notes.[1][2]
A comparative study also highlighted the superior activity of the piperidinedione derivative over both the parent Cyclosporin A and a synthesized pyrrolidinedione derivative.[2]
Table 2: Comparative Antiproliferative Activity
| Compound | Mean Growth Inhibition (%) in NCI-60 Panel |
| Piperidinedione Derivative (Compound 7) | 57.54 |
| Pyrrolidinedione Derivative (Compound 6) | 28.83 |
Data sourced from Abdelazem et al.[2]
Experimental Protocols
Sulforhodamine B (SRB) Assay for Antiproliferative Activity
This protocol is adapted from the NCI-60 screening methodology for assessing the cytotoxic and cytostatic effects of a compound on adherent cancer cell lines.[1]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (515 nm)
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-20,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[1]
-
Compound Treatment: Prepare serial dilutions of the Cyclosporin A derivative in complete medium. Add 100 µL of the diluted compound to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent).[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[1]
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[1]
-
Washing: Wash the plates five times with tap water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[1]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control.
Western Blot Analysis for Apoptosis Markers
This protocol outlines the general procedure for detecting key apoptosis-related proteins.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Signaling Pathways
The anticancer effects of Cyclosporin A derivatives are often linked to the inhibition of the calcineurin/NFAT signaling pathway and the induction of apoptosis.
Caption: Calcineurin/NFAT Signaling Pathway Inhibition.
Caption: Intrinsic Apoptosis Pathway.
Experimental Workflows
Caption: SRB Assay Experimental Workflow.
Caption: Western Blot Experimental Workflow.
References
Exploring the Antiviral Potential of Cyclosporin A Analogs Modified at Position 3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin (B1163) A (CsA), a cyclic undecapeptide renowned for its immunosuppressive properties, has also demonstrated broad-spectrum antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), coronaviruses, and influenza virus. This antiviral action is primarily attributed to the inhibition of host-cell cyclophilins (Cyps), a family of peptidyl-prolyl isomerases that play a crucial role in the replication of many viruses. However, the clinical utility of CsA as an antiviral is hampered by its potent immunosuppressive effects. This has spurred the development of non-immunosuppressive CsA analogs that retain antiviral activity. This technical guide focuses on the exploration of CsA analogs modified at position 3, delving into their antiviral properties, mechanisms of action, and the experimental methodologies used for their evaluation.
Mechanism of Action: The Role of Cyclophilin Inhibition
The primary mechanism by which CsA and its analogs exert their antiviral effects is through the inhibition of cyclophilin A (CypA). CypA is a host protein that viruses co-opt for various stages of their life cycle, including protein folding, assembly, and replication. By binding to the active site of CypA, CsA analogs prevent the interaction between CypA and viral proteins, thereby disrupting the viral life cycle.
Interestingly, some CsA derivatives with substitutions at position 3 have been shown to inhibit the protein phosphatase calcineurin, a key mediator of T-cell activation, without prior formation of a complex with cyclophilin.[1] Despite these different inhibitory properties, these analogs still suppress T-cell proliferation.[1] This suggests a potential for cyclophilin-independent mechanisms of action that may contribute to their overall biological activity.
Quantitative Antiviral Activity of Position 3-Modified Analogs
The modification of CsA at position 3 has been a key strategy in the development of non-immunosuppressive analogs with antiviral properties. One notable example is Alisporivir (Debio-025), which features a sarcosine (B1681465) residue at position 3 and a valine at position 4, rendering it non-immunosuppressive while retaining potent antiviral activity.
Below is a summary of the available quantitative data for Alisporivir and other relevant analogs. It is important to note that data for analogs with modifications exclusively at position 3 is limited in the public domain, with most research focusing on analogs with multiple modifications.
| Analog | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Alisporivir (Debio-025) | SARS-CoV | Vero | 3.1 | >10 | >3.2 | [2] |
| MERS-CoV | Vero | 3.6 | 26.4 | 7.3 | [2] | |
| MERS-CoV | Huh7 | 3.4 | 43.8 | 12.9 | [2] | |
| HCoV-NL63 | Caco-2 | 0.8 | >10 | >12.5 | [2] | |
| HCoV-229E | Huh7 | 3.9 | >10 | >2.6 | [2] | |
| HCV (genotype 1b) | Huh7-Lunet | 0.03 ± 0.01 | - | - | [3] | |
| NIM811 ([MeLeu]4 modification) | HIV-1 | - | - | - | Potent activity reported | [4] |
| HCV | - | - | - | Potent activity reported | [4] | |
| [D-MeAla3,Phe7]CsA | - | - | - | - | Decreased activity (2-fold) | [5] |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/EC50).
Experimental Protocols
Synthesis of Position 3-Modified Cyclosporin A Analogs
Solid-Phase Peptide Synthesis (SPPS):
-
Resin Preparation: An appropriate solid support resin is prepared, often an oxime resin.[1]
-
Amino Acid Coupling: Protected amino acids are sequentially coupled to the growing peptide chain on the resin. For position 3 modifications, the desired non-standard amino acid (e.g., sarcosine) is introduced at the corresponding step. Standard Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies are employed.
-
Deprotection: The protecting groups are removed after each coupling step.
-
Cleavage from Resin: The linear undecapeptide is cleaved from the solid support.
-
Cyclization: The linear peptide is cyclized in solution, a critical and often low-yielding step.
-
Purification: The final cyclic peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Enzymatic Synthesis:
Cyclosporin synthetase, a large multienzyme complex, can be used for the in vitro synthesis of CsA and its analogs.[6] By providing the synthetase with modified amino acid precursors, analogs with substitutions at various positions, including position 3, can be generated.[6]
Antiviral Activity Assays
1. Plaque Reduction Assay:
This assay is a gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.
-
Cell Seeding: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus and Compound Incubation: Serial dilutions of the CsA analog are pre-incubated with a known amount of virus (typically 50-100 plaque-forming units, PFU).
-
Infection: The cell monolayers are infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or carboxymethylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days).
-
Staining and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the plaques (zones of cell death) are counted.
-
Data Analysis: The concentration of the analog that reduces the number of plaques by 50% (EC50) is determined.
2. Quantitative PCR (qPCR) Based Assay:
This method quantifies viral nucleic acid to determine the effect of the antiviral compound on viral replication.
-
Cell Culture and Infection: Host cells are seeded in multi-well plates and infected with the virus in the presence of serial dilutions of the CsA analog.
-
Nucleic Acid Extraction: At a specific time post-infection, total RNA or DNA is extracted from the cells or the cell culture supernatant.
-
Reverse Transcription (for RNA viruses): Viral RNA is reverse transcribed into complementary DNA (cDNA).
-
qPCR: The viral cDNA or DNA is quantified using real-time PCR with primers and probes specific to a viral gene.
-
Data Analysis: The amount of viral nucleic acid is compared between treated and untreated samples to determine the EC50 value. A standard curve using a known quantity of viral nucleic acid is used for absolute quantification.[7]
Signaling Pathways and Experimental Workflows
The interaction of Cyclosporin A analogs with cyclophilins can disrupt several signaling pathways that are crucial for viral replication. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions and a typical experimental workflow for evaluating antiviral activity.
Signaling Pathway of Cyclophilin A in Viral Replication
Caption: Interaction of Cyclophilin A with viral proteins, a key target for CsA analogs.
Experimental Workflow for Antiviral Evaluation
Caption: A typical workflow for the synthesis and evaluation of antiviral CsA analogs.
Logical Relationship of SAR at Position 3
Caption: Structure-activity relationship of CsA analogs modified at position 3.
Conclusion and Future Directions
The modification of Cyclosporin A at position 3 represents a promising strategy for dissociating its antiviral and immunosuppressive activities. Non-immunosuppressive analogs like Alisporivir have demonstrated potent efficacy against a range of viruses in preclinical studies. However, a more systematic exploration of a wider variety of single modifications at position 3 is warranted to fully understand the structure-activity relationships and to optimize antiviral potency and breadth.
Future research should focus on:
-
Synthesis and screening of a broader library of position 3-modified analogs against a diverse panel of viruses.
-
Detailed mechanistic studies to elucidate the precise interactions between these analogs, cyclophilins, and viral proteins.
-
Exploration of cyclophilin-independent antiviral mechanisms that may be conferred by modifications at position 3.
-
In vivo efficacy and safety studies of the most promising candidates in relevant animal models.
By continuing to explore the rich chemical space of Cyclosporin A analogs, the scientific community can pave the way for the development of novel, safe, and effective host-targeting antiviral therapies.
References
- 1. WO2015101176A1 - Method for synthesizing cyclosporine - Google Patents [patents.google.com]
- 2. Cyclophilin A facilitates influenza B virus replication by stabilizing viral proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Non‐Immunosuppressive Cyclophilin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclosporine A Inhibits Viral Infection and Release as Well as Cytokine Production in Lung Cells by Three SARS-CoV-2 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic biosynthesis of cyclosporin A and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure-Activity Relationship of Cyclosporin A Derivatives with Substitutions at Residue 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin (B1163) A (CsA) is a potent cyclic undecapeptide immunosuppressant widely used in organ transplantation and for the treatment of autoimmune diseases. Its mechanism of action involves the formation of a complex with its intracellular receptor, cyclophilin A (CypA). This CsA-CypA complex then binds to and inhibits the calcium- and calmodulin-dependent protein phosphatase, calcineurin. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor crucial for the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2), thereby suppressing the T-cell mediated immune response.[1]
The clinical use of CsA is often limited by its significant side effects, including nephrotoxicity and hypertension. This has driven extensive research into the development of CsA derivatives with an improved therapeutic index. The structure-activity relationship (SAR) of CsA is complex, with modifications at different residues having profound and often distinct effects on its biological activities, including immunosuppression, cyclophilin binding, and interaction with other proteins like the multidrug transporter P-glycoprotein (P-gp).
This technical guide focuses specifically on the SAR of Cyclosporin A derivatives with substitutions at residue 3, which is a sarcosine (B1681465) (Sar) residue in the parent molecule. Modifications at this position have been shown to critically influence the interaction with cyclophilin and the subsequent inhibition of calcineurin, in some cases leading to non-immunosuppressive derivatives with other potentially valuable biological activities.
Data Presentation: Quantitative Analysis of Residue 3-Substituted Cyclosporin A Derivatives
The following tables summarize the available quantitative data for Cyclosporin A derivatives with substitutions at residue 3, focusing on their impact on calcineurin inhibition, cyclophilin A binding, and immunosuppressive activity.
| Derivative | Substitution at Residue 3 | Calcineurin Inhibition IC50 (nM) (without CypA) | Calcineurin Inhibition IC50 (nM) (with CypA) | Immunosuppressive Activity (T-cell Proliferation) IC50 (nM) | Reference |
| Cyclosporin A | Sarcosine | > 10,000 | 5 | 20 | [2] |
| [MeSar3]-CsA | Methylsarcosine | 10,000 | 500 | 100 | [2] |
| [Dat-Sar3]-CsA | Dimethylaminoethylthiosarcosine | 1,000 | > 10,000 | 200 | [2] |
| Alisporivir (Debio-025) | Me-Alanine (and EtVal at residue 4) | - | Not active | > 1,000 | [3][4][5] |
Table 1: Biological Activity of Cyclosporin A Derivatives with Substitutions at Residue 3.
| Derivative | Substitution at Residue 3 | Cyclophilin A Binding Affinity (Kd, nM) | Reference |
| Cyclosporin A | Sarcosine | 36.8 | [6][7] |
| Alisporivir (Debio-025) | Me-Alanine (and EtVal at residue 4) | 0.34 | [8] |
Table 2: Cyclophilin A Binding Affinity of Cyclosporin A Derivatives with Substitutions at Residue 3.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of Cyclosporin A derivatives.
Calcineurin Phosphatase Activity Assay (Colorimetric)
This assay measures the ability of a compound to inhibit the phosphatase activity of calcineurin.
Materials:
-
Recombinant human calcineurin
-
Recombinant human cyclophilin A
-
Calcineurin Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mg/mL BSA)
-
Calmodulin
-
CaCl₂ solution
-
RII phosphopeptide substrate
-
Malachite Green Phosphate (B84403) Detection Solution
-
Phosphate Standard solution
-
96-well microplate
-
Microplate reader (absorbance at ~620 nm)
-
Cyclosporin A derivative and control compounds dissolved in DMSO
Procedure:
-
Reagent Preparation:
-
Prepare Calcineurin Assay Buffer and keep on ice.
-
Prepare a stock solution of the Cyclosporin A derivative in DMSO and create serial dilutions in the assay buffer.
-
Prepare the RII phosphopeptide substrate solution in the assay buffer.
-
Prepare a series of phosphate standards by diluting the Phosphate Standard solution.[9]
-
-
Assay Plate Setup:
-
In a 96-well plate, add the assay buffer, cyclophilin A, and various concentrations of the Cyclosporin A derivative.
-
Include a control with Cyclosporin A and a vehicle control with DMSO.
-
Add recombinant calcineurin to all wells except the blank.
-
Pre-incubate the plate for 10-15 minutes at 30°C to allow for complex formation.[9]
-
-
Enzymatic Reaction:
-
Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.[9]
-
-
Detection:
-
Stop the reaction by adding the Malachite Green Phosphate Detection Solution.
-
Allow color to develop for 15-20 minutes at room temperature.[9]
-
-
Data Analysis:
-
Measure the absorbance at approximately 620 nm.
-
Generate a standard curve from the phosphate standards.
-
Determine the amount of phosphate released in each well.
-
Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value.[9]
-
Cyclophilin A Binding Assay (Fluorescence Polarization)
This competitive assay measures the binding affinity of a compound to cyclophilin A.
Materials:
-
Recombinant human cyclophilin A
-
Fluorescein-labeled Cyclosporin A analog (tracer)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
96-well black microplate
-
Fluorescence polarization plate reader
-
Unlabeled Cyclosporin A derivative and control compounds
Procedure:
-
Assay Setup:
-
In a 96-well black plate, add a fixed concentration of cyclophilin A and the fluorescent tracer.
-
Add serial dilutions of the unlabeled Cyclosporin A derivative to compete with the tracer for binding to cyclophilin A.
-
Include wells with only the tracer (for minimum polarization) and wells with tracer and cyclophilin A (for maximum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein.
-
-
Data Analysis:
-
The fluorescence polarization values will decrease as the concentration of the unlabeled derivative increases and displaces the fluorescent tracer.
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
P-glycoprotein (P-gp) ATPase Activity Assay
This assay determines if a compound is a substrate or inhibitor of P-gp by measuring its effect on the ATPase activity of P-gp.
Materials:
-
P-gp-containing membrane vesicles (e.g., from Sf9 cells overexpressing human P-gp)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM sodium azide, 2 mM DTT, 10 mM MgCl₂)
-
ATP
-
Verpamil (as a P-gp substrate/activator)
-
Sodium orthovanadate (as a P-gp inhibitor)
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplate
-
Microplate reader
-
Cyclosporin A derivative and control compounds
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the P-gp membrane vesicles.
-
To test for substrate activity, add serial dilutions of the Cyclosporin A derivative.
-
To test for inhibitory activity, add a fixed concentration of a known P-gp substrate (e.g., verapamil) and serial dilutions of the Cyclosporin A derivative.
-
Include a basal activity control (no compound) and a vanadate-inhibited control.
-
-
Reaction Initiation and Incubation:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding ATP to all wells.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
-
Data Analysis:
-
Subtract the phosphate released in the vanadate-inhibited wells to determine the P-gp-specific ATPase activity.
-
For substrate assessment, plot the ATPase activity against the compound concentration to determine the concentration that gives half-maximal stimulation (EC50).
-
For inhibitor assessment, plot the percentage of inhibition of verapamil-stimulated ATPase activity against the compound concentration to determine the IC50 value.
-
T-cell Proliferation Assay (CFSE-based)
This assay measures the immunosuppressive effect of a compound by quantifying its inhibition of T-cell proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies
-
96-well cell culture plate
-
Flow cytometer
-
Cyclosporin A derivative and control compounds
Procedure:
-
Cell Preparation and Staining:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Label the cells with CFSE, a fluorescent dye that is equally distributed between daughter cells upon cell division.
-
-
Cell Culture and Treatment:
-
Plate the CFSE-labeled cells in a 96-well plate.
-
Add serial dilutions of the Cyclosporin A derivative.
-
Stimulate the cells with a mitogen or anti-CD3/CD28 antibodies to induce proliferation.
-
Include unstimulated and stimulated controls.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and analyze them by flow cytometry.
-
Measure the CFSE fluorescence intensity. Proliferating cells will show successive halving of CFSE fluorescence.
-
-
Data Analysis:
-
Quantify the percentage of proliferating cells in each condition.
-
Plot the percentage of inhibition of proliferation against the compound concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway: Calcineurin Inhibition by Cyclosporin A
Caption: Calcineurin signaling pathway and its inhibition by the Cyclosporin A-Cyclophilin A complex.
Experimental Workflow: Calcineurin Phosphatase Activity Assay
Caption: Experimental workflow for the in vitro calcineurin phosphatase activity assay.
Logical Relationship: SAR of Residue 3-Substituted Cyclosporin A Derivatives
Caption: Logical relationships in the SAR of Cyclosporin A derivatives with substitutions at residue 3.
References
- 1. Cyclosporin analogs modified in the 3,7,8-positions: substituent effects on peptidylprolyl isomerase inhibition and immunosuppressive activity are nonadditive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2021190604A1 - Preparation of cyclosporin derivatives - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Co m parison of Specific Receptor Binding Assay and Fluores cence Polarization Im m unoassay in Monitoring of Blood Cyclosporine A [jcpu.cpu.edu.cn]
- 6. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 8. Novel cyclosporin derivatives featuring enhanced skin penetration despite increased molecular weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. devtoolsdaily.com [devtoolsdaily.com]
Navigating the Physicochemical Landscape of Synthetic Cyclosporin A Derivatives: A Technical Guide
Introduction
Cyclosporin (B1163) A (CsA), a cyclic undecapeptide produced by the fungus Tolypocladium inflatum, is a cornerstone of immunosuppressive therapy, particularly in organ transplantation.[1] Its potent ability to inhibit T-cell activation by targeting calcineurin has made it an invaluable clinical tool. However, the therapeutic application of CsA is often hampered by its challenging physicochemical properties, including poor water solubility and a narrow therapeutic index.[2] To address these limitations, extensive research has focused on the design and synthesis of novel Cyclosporin A derivatives with improved pharmacological profiles.
This technical guide provides an in-depth overview of the core physicochemical properties of synthetic Cyclosporin A derivatives. While specific data for a singular "Cyclosporin A-Derivative 3" is not publicly available, this document synthesizes the current understanding from a wealth of research on various CsA analogs. We will explore the key structural modifications, the resulting changes in physicochemical characteristics, and the experimental protocols employed for their characterization. This guide is intended for researchers, scientists, and drug development professionals working to advance the therapeutic potential of this important class of molecules.
Key Physicochemical Properties of Cyclosporin A Derivatives
The development of CsA derivatives aims to optimize properties such as solubility, permeability, and metabolic stability, while retaining or enhancing biological activity. Structural modifications are typically focused on specific amino acid residues within the cyclic peptide structure. The following table summarizes key physicochemical parameters that are crucial in the evaluation of novel CsA analogs.
| Property | Description | Typical Range/Value for CsA | Impact of Derivatization | Analytical Techniques |
| Molecular Weight | The mass of one mole of the substance. | ~1202.6 g/mol [1] | Varies depending on the substituent added or modified. | Mass Spectrometry (MS) |
| Solubility | The ability of a substance to dissolve in a solvent. CsA is poorly soluble in water.[2] | Slightly soluble in water.[1] | Introduction of hydrophilic groups (e.g., hydroxyl, carboxyl) can increase aqueous solubility.[3] | UV/Vis Spectroscopy, HPLC |
| Lipophilicity (LogP/LogD) | The partition coefficient between an organic and an aqueous phase, indicating the lipophilic character. | LogP ~2.92 | Can be modulated by adding polar or non-polar functional groups to fine-tune cell permeability. | Shake-flask method, HPLC |
| Melting Point | The temperature at which a solid becomes a liquid. | 148-151 °C[1] | Dependent on the crystalline structure and intermolecular forces of the derivative. | Differential Scanning Calorimetry (DSC), Melting Point Apparatus |
| Conformation | The three-dimensional arrangement of the peptide backbone. The conformation is critical for binding to its target, cyclophilin. | Exists in different conformations in various solvents.[3] | Modifications can stabilize a specific conformation, potentially enhancing biological activity.[4] | Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography |
| Chemical Stability | The ability to resist chemical change or decomposition. | Stable under normal conditions. | Prodrug strategies can be employed to create derivatives that release the active CsA under physiological conditions.[2] | HPLC, LC-MS |
Experimental Protocols
The synthesis and characterization of Cyclosporin A derivatives involve a combination of peptide synthesis techniques and rigorous analytical methods.
Synthesis of Cyclosporin A Derivatives
The synthesis of CsA analogs is a complex process that can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods. A general workflow is outlined below.
1. Solid-Phase Peptide Synthesis (SPPS):
-
Resin Loading: The C-terminal amino acid is attached to a solid support resin.
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed.
-
Coupling: The next protected amino acid is coupled to the growing peptide chain using a coupling agent.
-
Repeat: The deprotection and coupling steps are repeated until the linear peptide is fully assembled.
-
Cleavage: The completed linear peptide is cleaved from the resin.
2. Solution-Phase Cyclization:
-
The linear peptide is dissolved in a suitable organic solvent at high dilution to favor intramolecular cyclization over intermolecular polymerization.
-
A cyclization reagent is added to facilitate the formation of the amide bond, closing the cyclic peptide backbone.
3. Purification:
-
The crude cyclic peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Characterization Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the three-dimensional structure and conformation of the CsA derivative in solution.
-
Methodology: 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR experiments are conducted. The chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) signals provide information about the peptide's conformation and intramolecular hydrogen bonds.[4]
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized derivative.
-
Methodology: High-resolution mass spectrometry (HRMS) techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used to obtain an accurate mass measurement.
3. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the synthesized compound and to determine its lipophilicity (logP).
-
Methodology: The sample is injected into an HPLC system with a C18 column. The retention time is used to determine purity. For logP determination, the retention time is correlated with that of known standards.
Mechanism of Action: The Calcineurin Signaling Pathway
Cyclosporin A and its derivatives exert their immunosuppressive effects by inhibiting the calcineurin signaling pathway. Understanding this pathway is crucial for designing derivatives with desired biological activity.
The mechanism involves the following steps:
-
Cyclosporin A or its active derivative diffuses into the T-lymphocyte.
-
Inside the cell, it binds to its intracellular receptor, cyclophilin A (CypA).
-
The resulting CsA-CypA complex binds to and inhibits the phosphatase activity of calcineurin.
-
Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT).
-
By inhibiting calcineurin, the dephosphorylation of NFAT is blocked, preventing its translocation to the nucleus.
-
Without nuclear NFAT, the transcription of genes encoding pro-inflammatory cytokines, such as Interleukin-2 (IL-2), is suppressed, leading to immunosuppression.
Conclusion
The development of synthetic Cyclosporin A derivatives is a promising strategy to overcome the limitations of the parent drug. By carefully designing and synthesizing novel analogs, it is possible to modulate their physicochemical properties to achieve improved solubility, bioavailability, and therapeutic index. A thorough understanding of the structure-property relationships, coupled with robust experimental protocols for synthesis and characterization, is essential for the successful development of the next generation of Cyclosporin A-based therapeutics. The principles and methodologies outlined in this guide provide a foundational framework for researchers in this dynamic field.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Cyclosporin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin (B1163) A (CsA) is a potent cyclic undecapeptide immunosuppressant widely used in organ transplantation to prevent rejection. Its mechanism of action involves the formation of a complex with cyclophilin, which then inhibits the phosphatase activity of calcineurin. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for the expression of pro-inflammatory cytokines like IL-2. The unique structure of CsA, featuring several N-methylated amino acids and the novel C9 amino acid (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt), presents significant synthetic challenges. However, the modification of its structure offers the potential to develop novel derivatives with improved therapeutic indices, reduced toxicity, or even different biological activities, such as anti-viral or anti-cancer properties.
These application notes provide detailed protocols for the synthesis of Cyclosporin A derivatives, focusing on solid-phase peptide synthesis (SPPS) and semi-synthetic modifications. Additionally, methods for purification and characterization, along with an overview of the relevant biological pathways, are presented.
Data Presentation
Table 1: Summary of Synthetic Yields for Selected Cyclosporin A Derivatives
| Derivative | Modification | Synthesis Method | Reported Yield (%) | Purity (%) | Reference |
| [Thr]¹-CsA | MeBmt replaced with L-Threonine | Solid-Phase Synthesis | Not specified | >95 (HPLC) | [1] |
| [D-Ser]⁸-CsA | D-Ala at position 8 replaced with D-Serine | Precursor Directed Biosynthesis | Not specified | High | [2] |
| [Allylgly]²-CsA | Abu at position 2 replaced with Allylglycine | Precursor Directed Biosynthesis | Not specified | High | [2] |
| Acetylated CsA | Acetylation of the hydroxyl group on MeBmt | Semi-synthesis | High | >98 (HPLC) | N/A |
| Oxidatively Cleaved CsA | Cleavage of the MeBmt double bond | Semi-synthesis | Moderate | >95 (HPLC) | N/A |
Table 2: HPLC Purification Parameters for Cyclosporin A and Derivatives
| Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) | Reference |
| XTerra C18 (4.6 x 250 mm, 5 µm) | Acetonitrile/0.1% Trifluoroacetic acid (80:20) | 1.0 | Ambient | 210 | [3] |
| C18 (dimensions not specified) | Acetonitrile/Water (70:30) | Not specified | 80 | 210 | [4] |
| Waters Nova-Pak C18 (3.9 x 350mm, 4um) | THF/Water/Phosphoric acid (400:600:1.58) | 0.8-1.0 | 60-68 | 210-230 | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a [D-Ala]⁸-Substituted Cyclosporin A Analog
This protocol outlines the general steps for the solid-phase synthesis of a Cyclosporin A analog where the D-Alanine at position 8 is substituted with another D-amino acid. The synthesis is performed on a rink amide resin, and Fmoc-protected amino acids are used.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including N-methylated amino acids and the desired D-amino acid for position 8)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Cyclization agent: Triphosgene (B27547)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activated amino acid solution and immediately add it to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction using a Kaiser test.
-
-
Washing: After complete coupling, wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the linear sequence of the Cyclosporin A analog. Note that coupling of N-methylated amino acids can be challenging and may require longer reaction times or the use of alternative coupling reagents.[6]
-
Cleavage from Resin: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail (TFA/TIS/Water) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the linear peptide under vacuum.
-
Cyclization:
-
Dissolve the linear peptide in a suitable solvent (e.g., DCM or a mixture of DCM/DMF).
-
Slowly add a solution of triphosgene (1.1 equivalents) in the same solvent to the peptide solution under high dilution conditions to favor intramolecular cyclization.
-
Stir the reaction mixture for 12-24 hours at room temperature.[7]
-
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Characterize the purified Cyclosporin A derivative by mass spectrometry and NMR spectroscopy.
Protocol 2: Semi-Synthesis of a CsA Derivative via Modification of the MeBmt Residue
This protocol describes a two-step semi-synthetic modification of Cyclosporin A at the MeBmt residue, involving acetylation of the hydroxyl group followed by oxidative cleavage of the butenyl side chain.
Materials:
-
Cyclosporin A
-
Acetic anhydride (B1165640)
-
Pyridine
-
Sodium periodate (B1199274) (NaIO₄)
-
Potassium permanganate (B83412) (KMnO₄)
-
Solvents: Dichloromethane (DCM), tert-butanol (B103910), water
-
Ethyl acetate
-
Brine
Procedure:
Step 1: Acetylation of the MeBmt Hydroxyl Group
-
Dissolve Cyclosporin A in a minimal amount of pyridine.
-
Add acetic anhydride (2-3 equivalents) dropwise to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain acetylated Cyclosporin A.
Step 2: Oxidative Cleavage of the MeBmt Side Chain
-
Dissolve the acetylated Cyclosporin A in a mixture of tert-butanol and water.
-
Add sodium periodate (4-5 equivalents) to the solution.
-
Slowly add a solution of potassium permanganate (catalytic amount, ~0.05 equivalents) in water.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. The reaction can be monitored by TLC.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid derivative by flash chromatography or preparative HPLC.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Cyclosporin A signaling pathway.
Experimental Workflow Diagram
References
- 1. New cyclosporin A analogue: synthesis and immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. data.epo.org [data.epo.org]
- 6. rsc.org [rsc.org]
- 7. WO2015101176A1 - Method for synthesizing cyclosporine - Google Patents [patents.google.com]
Application Notes and Protocols for the Step-by-Step Synthesis of Cyclosporin A Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin (B1163) A (CsA) is a potent cyclic undecapeptide immunosuppressant widely used in organ transplantation to prevent rejection. Its mechanism of action primarily involves the inhibition of the calcineurin-NFAT signaling pathway, which is crucial for T-cell activation. The unique structure of CsA, containing several N-methylated amino acids and the unusual (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) at position 1, has inspired the synthesis of numerous analogs. These analogs have been developed to explore structure-activity relationships, reduce toxicity, and investigate novel biological activities, including antiviral (e.g., anti-HIV and anti-HCV) and anticancer properties, sometimes independent of immunosuppression.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis, purification, and characterization of Cyclosporin A analogs.
Signaling Pathway of Cyclosporin A
Cyclosporin A exerts its immunosuppressive effects by binding to cyclophilin A (CypA), an intracellular protein. This CsA-CypA complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. When phosphorylated, NFAT resides in the cytoplasm. Upon T-cell activation, intracellular calcium levels rise, activating calcineurin, which then dephosphorylates NFAT, leading to its nuclear translocation. In the nucleus, NFAT activates the transcription of genes encoding for cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation and the adaptive immune response. By inhibiting calcineurin, the CsA-CypA complex effectively blocks IL-2 production and subsequent T-cell activation.
Figure 1: Cyclosporin A signaling pathway in T-cells.
Experimental Workflow for Synthesis and Evaluation of Cyclosporin A Analogs
The development of novel Cyclosporin A analogs follows a structured workflow, beginning with chemical synthesis and culminating in biological evaluation. This process is iterative, with the biological data from one round of analogs informing the design of the next generation.
Figure 2: General experimental workflow for CsA analog development.
Quantitative Data Summary
The biological activity of Cyclosporin A analogs is typically assessed through various in vitro assays. The 50% inhibitory concentration (IC50) is a common metric for immunosuppressive activity, while the 50% effective concentration (EC50) is often used for antiviral activity. The data presented below is a compilation from various studies and serves as a comparative reference.
| Analog | Modification | Immunosuppressive Activity (IC50, nM) | Antiviral Activity (EC50, nM) | Reference |
| Cyclosporin A (CsA) | Parent Compound | ~2-20 | ~200-500 (HCV) | [1][3][4] |
| Cyclosporin G (CsG) | [Nva]²-CsA | ~60 µg/L (~50 nM) | - | [5] |
| (4S)-MeBmt¹-CsA | Epimer at position 1 | ~40-80% less active than CsA | - | [6] |
| [D-Lys]⁸-CsA Analog 39 | D-Lysine at position 8 with side chain modification | ≥50-fold less than CsA | <200 (HCV) | [1] |
| [D-Lys]⁸-CsA Analog 43 | D-Lysine at position 8 with side chain modification | ≥50-fold less than CsA | <200 (HCV) | [1] |
| (γ-OH)MeLeu⁴-CsA | Hydroxylation at position 4 | ~100-fold less than CsA | Potent antifungal | [4] |
| SDZ NIM 811 | [Melle]⁴-CsA | Non-immunosuppressive | Potent anti-HIV | [7][8] |
| 11-met-leu CsA | [MeLeu]¹¹-CsA | Non-immunosuppressive | Modulates multidrug resistance | [9] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Cyclosporin A Analog Precursor
This protocol outlines the manual synthesis of a linear undecapeptide precursor for a Cyclosporin A analog using Fmoc/tBu chemistry. The synthesis of cyclosporins is challenging due to the presence of multiple N-methylated amino acids, which can lead to difficult coupling steps.[10][11][12][13]
Materials:
-
Fmoc-preloaded resin (e.g., Wang resin, 2-chlorotrityl chloride resin)
-
Fmoc-protected amino acids (including N-methylated amino acids)
-
Coupling reagents: HBTU, HATU, or PyBOP
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Washing solvent: DMF
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-preloaded resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF with the coupling reagent (e.g., HBTU, 3-5 eq.) and DIEA (6-10 eq.). Let the activation proceed for 2-5 minutes.
-
Drain the DMF from the resin.
-
Add the activated amino acid solution to the resin and agitate for 1-4 hours. For sterically hindered N-methylated amino acids, longer coupling times or double coupling may be necessary.
-
Monitoring the Coupling: Perform a Kaiser test or Chloranil test to check for the presence of free primary or secondary amines, respectively. If the test is positive, repeat the coupling step.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and then MeOH. Dry the resin under vacuum.
-
Cleavage of the Linear Peptide from the Resin:
-
Treat the dried resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the linear peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the linear peptide precursor under vacuum.
-
Protocol 2: Macrocyclization of the Linear Peptide Precursor
This protocol describes the cyclization of the linear undecapeptide in solution phase.[14][15]
Materials:
-
Linear peptide precursor
-
High-dilution solvent (e.g., DCM, DMF)
-
Cyclization reagents (e.g., DPPA (diphenylphosphoryl azide) with sodium bicarbonate, or HATU/DIEA)
-
Stirring apparatus
Procedure:
-
High-Dilution Setup: Prepare a large volume of the chosen solvent in a reaction vessel equipped with a stirrer. The concentration of the linear peptide should be kept very low (e.g., 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.
-
Dissolution of Peptide and Reagents: Dissolve the linear peptide precursor in a small amount of solvent. In a separate container, dissolve the cyclization reagents.
-
Slow Addition: Using a syringe pump, slowly add the dissolved linear peptide and the cyclization reagents simultaneously to the vigorously stirred reaction solvent over a period of 12-24 hours.
-
Reaction Monitoring: Monitor the progress of the cyclization by taking small aliquots and analyzing them by HPLC-MS.
-
Work-up: Once the reaction is complete, quench any remaining reagents as appropriate for the chosen cyclization chemistry. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a weak aqueous acid and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude cyclic peptide.
Protocol 3: Purification of Cyclosporin A Analogs by HPLC
This protocol provides a general method for the purification of crude cyclic peptides using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[16][17][18][19][20]
Materials:
-
Preparative RP-HPLC system with a UV detector
-
Preparative C18 column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA
-
Crude cyclic peptide
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture). Filter the solution through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the preparative C18 column with a starting mixture of Mobile Phase A and B (e.g., 70% A, 30% B) until a stable baseline is achieved.
-
Injection and Separation: Inject the prepared sample onto the column. Run a linear gradient of increasing Mobile Phase B to elute the compounds. An example gradient could be 30-90% B over 60 minutes.
-
Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV detector.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC with a similar mobile phase system.
-
Pooling and Lyophilization: Pool the fractions containing the desired product with a purity of >95%. Freeze the pooled fractions and lyophilize to obtain the purified Cyclosporin A analog as a white powder.
Protocol 4: Characterization of Cyclosporin A Analogs
This protocol outlines the standard methods for confirming the identity and structure of the purified Cyclosporin A analog.
A. Mass Spectrometry
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).[21][22]
-
Procedure: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid). Infuse the sample into the ESI-MS.
-
Expected Outcome: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the synthesized analog. The observed mass should be within a few ppm of the calculated theoretical mass. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Tandem MS (MS/MS) can be used to obtain fragmentation patterns to further confirm the peptide sequence.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H NMR and 2D NMR (e.g., COSY, TOCSY, NOESY).[23][24]
-
Procedure: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Expected Outcome: The ¹H NMR spectrum will show characteristic peaks for the amino acid residues, including the N-methyl groups. 2D NMR experiments are crucial for assigning all the proton resonances and for determining the three-dimensional conformation of the cyclic peptide in solution. NOESY spectra, in particular, provide information about through-space proximities of protons, which is essential for conformational analysis.
Conclusion
The synthesis of Cyclosporin A analogs is a complex but rewarding field of medicinal chemistry. The protocols and data provided in these application notes offer a foundational guide for researchers aiming to develop novel analogs with tailored biological activities. Careful execution of the synthetic steps, rigorous purification, and thorough characterization are paramount to obtaining reliable and reproducible results in the exciting endeavor of exploring the chemical and biological space of Cyclosporin A.
References
- 1. Synthesis and biological evaluation of [D-lysine]8cyclosporin A analogs as potential anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human immunodeficiency virus replication by nonimmunosuppressive analogs of cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, biological activity, and conformational analysis of (2S,3R,4S)-MeBmt1-cyclosporin, a novel 1-position epimer of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The nonimmunosuppressive cyclosporin analogs NIM811 and UNIL025 display nanomolar potencies on permeability transition in brain-derived mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The non-immunosuppressive cyclosporin A analogue SDZ NIM 811 inhibits cyclophilin A incorporation into virions and virus replication in human immunodeficiency virus type 1-infected primary and growth-arrested T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of cyclosporin A and a non-immunosuppressive cyclosporin against multidrug resistant leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Solid-phase Synthesis of Cyclosporin A Analogues - Yvonne M. Angell - Google 圖書 [books.google.com.hk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 14. Total Synthesis of Cyclosporine: Access to N-Methylated Peptides via Isonitrile Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biocompatible strategies for peptide macrocyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 19. US7176001B1 - Manufacture and purification of cyclosporin A - Google Patents [patents.google.com]
- 20. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 21. Structural characterization of cyclosporin A, C and microbial bio-transformed cyclosporin A analog AM6 using HPLC-ESI-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Binding of Different Cyclosporin Variants to Micelles Evidenced by NMR and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Modification of Cyclosporin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of Cyclosporin (B1163) A (CsA), a potent immunosuppressive cyclic undecapeptide. The following sections describe various experimental procedures for altering the structure of CsA to modulate its biological activity, along with methods for purification and characterization of the resulting analogs. Additionally, quantitative data on the biological activity of selected analogs and a schematic of the relevant signaling pathway are presented.
Chemical Modification of Cyclosporin A: Protocols
Cyclosporin A's complex structure offers several sites for chemical modification, allowing for the generation of analogs with altered immunosuppressive profiles, reduced toxicity, or novel biological activities. Key modifications often target the amino acid residues at various positions, particularly at the MeBmt-1, Sar-3, and D-Ala-8 residues.
Modification at the MeBmt-1 Residue via Ozonolysis
A common strategy to introduce functionality at the MeBmt-1 residue involves the oxidative cleavage of its double bond via ozonolysis. This process typically begins with the protection of the hydroxyl group on the MeBmt-1 residue by acetylation to prevent its oxidation.
Protocol: Ozonolysis of Acetyl-Cyclosporin A
-
Acetylation of Cyclosporin A:
-
Dissolve Cyclosporin A in a suitable solvent such as dichloromethane (B109758) (CH2Cl2).
-
Add an excess of acetic anhydride (B1165640) and a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the reaction at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction by washing with aqueous sodium bicarbonate and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purify the resulting acetyl-cyclosporin A by flash chromatography on silica (B1680970) gel.
-
-
Ozonolysis:
-
Dissolve the acetyl-cyclosporin A in methanol.[1]
-
Cool the solution to -78°C using a dry ice/acetone bath.[1]
-
Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.[1]
-
Once the reaction is complete, purge the solution with an inert gas like argon or nitrogen to remove excess ozone.[1]
-
-
Reductive Work-up:
-
Quench the reaction by adding a reducing agent, such as dimethyl sulfide (B99878) (DMS), to the solution while it is still cold.[1]
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight to ensure complete reduction of the ozonide intermediate to the desired aldehyde.[1]
-
Concentrate the solution under reduced pressure.[1]
-
The resulting acetyl-cyclosporin A aldehyde can be purified by chromatography and used in subsequent reactions, such as Wittig reactions, to introduce novel side chains.
-
Solid-Phase Synthesis of Cyclosporin A Analogs
Solid-phase peptide synthesis (SPPS) offers a versatile platform for creating a wide array of Cyclosporin A analogs with specific amino acid substitutions. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Protocol: Solid-Phase Synthesis of a [Thr]¹-Cyclosporin A Analog
This protocol describes the synthesis of a CsA analog where the MeBmt residue at position 1 is replaced with Threonine (Thr).[2]
-
Resin Preparation: Start with a suitable resin, such as a pre-loaded Wang resin with the C-terminal amino acid of the desired linear undecapeptide.
-
Fmoc Deprotection: Swell the resin in a suitable solvent like dimethylformamide (DMF). Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the amino acid.
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid in DMF.
-
Activate the carboxylic acid group using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the resin and shake at room temperature to facilitate amide bond formation.
-
Monitor the coupling reaction for completion using a qualitative test like the ninhydrin (B49086) test.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each of the eleven amino acids in the desired sequence. For N-methylated amino acids, specific coupling reagents like triphosgene (B27547) can be employed to form highly active acid chlorides that readily react under mild conditions.[3]
-
Cleavage from Resin: Once the linear undecapeptide is assembled, cleave it from the resin support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive side chains.
-
Cyclization:
-
Purify the linear peptide by high-performance liquid chromatography (HPLC).
-
Perform the cyclization reaction in a dilute solution using a suitable cyclization reagent, such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), to favor intramolecular cyclization over intermolecular polymerization.
-
-
Purification: Purify the final cyclic peptide analog using preparative HPLC.[3] The purity and identity of the product can be confirmed by analytical HPLC and mass spectrometry.[4]
Epoxidation of the MeBmt-1 Side Chain
The double bond in the MeBmt-1 side chain can be converted to an epoxide, a reactive intermediate that can be further modified.
Protocol: Epoxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
-
Reaction Setup: Dissolve Cyclosporin A in a chlorinated solvent like dichloromethane (CH2Cl2).
-
Addition of m-CPBA: Add a solution of m-CPBA in CH2Cl2 dropwise to the CsA solution at 0°C. To handle acid-sensitive compounds, an alkaline biphasic solvent system can be employed.[5]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the excess peroxyacid by adding a reducing agent like sodium sulfite (B76179) solution. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by flash chromatography on silica gel.[6]
Oxidative Cleavage of the MeBmt-1 Side Chain
For introducing a carboxylic acid group, the double bond of the MeBmt-1 side chain can be oxidatively cleaved.
Protocol: Oxidative Cleavage using Periodate-Permanganate
This reaction, also known as the Lemieux-Johnson oxidation, provides a method for the oxidative cleavage of olefins to aldehydes or ketones.[7]
-
Reaction Setup: Dissolve acetyl-cyclosporin A in a suitable solvent mixture, such as aqueous tert-butanol.
-
Addition of Oxidants: Add a catalytic amount of potassium permanganate (B83412) (KMnO4) followed by a stoichiometric amount of sodium periodate (B1199274) (NaIO4). The periodate serves to cleave the intermediate diol and to regenerate the permanganate catalyst.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Quench the reaction by adding a reducing agent like sodium bisulfite. Acidify the mixture and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. The resulting carboxylic acid derivative can be purified by chromatography.
Purification and Characterization
High-performance liquid chromatography (HPLC) is the primary method for the purification and analysis of Cyclosporin A and its derivatives.
Protocol: HPLC Purification of Cyclosporin A Analogs
-
Column: A reverse-phase C18 column is typically used.[8]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.[8] The mobile phase can be modified with additives like trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength of around 210 nm is suitable for monitoring the peptide backbone.[8]
-
Temperature: The column temperature is often elevated (e.g., 70-80°C) to improve peak resolution.[8]
The purified analogs should be characterized by mass spectrometry to confirm their molecular weight and by nuclear magnetic resonance (NMR) spectroscopy to elucidate their three-dimensional structure.
Quantitative Data of Modified Cyclosporin A Analogs
The biological activity of Cyclosporin A analogs is typically assessed by measuring their binding affinity to cyclophilin A (CypA) and their ability to inhibit the phosphatase activity of calcineurin. The immunosuppressive activity is often quantified by measuring the inhibition of T-cell proliferation or cytokine production.
| Analog | Modification | Cyclophilin A Binding (Kd, nM) | Calcineurin Inhibition (IC50, nM) | Immunosuppressive Activity | Reference |
| Cyclosporin A | - | 36.8 | 6 | Potent | [9] |
| [Thr]¹-CsA | MeBmt at position 1 replaced with Thr | - | - | Similar to CsA in humoral response, stronger in delayed-type hypersensitivity | [2] |
| Voclosporin (ISA247) | Modified MeBmt at position 1 | 15 | - | More potent than CsA | [10] |
| CsA-PROTAC (P1) | CsA linked to VHL E3 ligase ligand | 4.3 (IC50) | - | Induces CypA degradation without T-cell suppression | [11] |
| CsA-PROTAC (P2) | CsA linked to VHL E3 ligase ligand | 4.5 (IC50) | - | Induces CypA degradation without T-cell suppression | [11] |
Signaling Pathway and Experimental Workflow
Cyclosporin A Signaling Pathway
Cyclosporin A exerts its immunosuppressive effect by inhibiting the calcineurin-NFAT signaling pathway, which is crucial for T-cell activation.
References
- 1. EP1436321A2 - Synthesis of cyclosporin analogs - Google Patents [patents.google.com]
- 2. New cyclosporin A analogue: synthesis and immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2015101176A1 - Method for synthesizing cyclosporine - Google Patents [patents.google.com]
- 4. Enzymatic biosynthesis of cyclosporin A and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple procedure for the epoxidation of acid-sensitive olefinic compounds with m-chloroperbenzoic acid in an alkaline biphasic solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 9. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Cyclosporin A-Based PROTACs Can Deplete Abundant Cellular Cyclophilin A without Suppressing T Cell Activation [mdpi.com]
Solid-Phase Synthesis of Cyclosporin A Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) is a potent immunosuppressive cyclic undecapeptide widely used in organ transplantation to prevent rejection. Its unique structure, characterized by several N-methylated amino acids and the unusual (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (MeBmt) residue, presents significant synthetic challenges. Solid-phase peptide synthesis (SPPS) has emerged as a powerful technique for the preparation of CsA derivatives, enabling the systematic modification of its structure to explore structure-activity relationships (SAR) and develop new therapeutic agents with improved properties, such as enhanced efficacy, reduced toxicity, or novel biological activities.
These application notes provide a detailed overview and experimental protocols for the solid-phase synthesis of Cyclosporin A derivatives. The methodologies described herein are based on the well-established 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy.
Signaling Pathways of Cyclosporin A
Cyclosporin A exerts its primary immunosuppressive effect by inhibiting the calcineurin-NFAT signaling pathway. Upon entering a T-cell, CsA binds to its intracellular receptor, cyclophilin A (CypA). This CsA-CypA complex then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. Calcineurin inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Phosphorylated NFAT cannot translocate to the nucleus, thus blocking the transcription of genes encoding for pro-inflammatory cytokines like interleukin-2 (B1167480) (IL-2). This ultimately leads to the suppression of T-cell activation and proliferation.
Experimental Workflow for Solid-Phase Synthesis
The solid-phase synthesis of Cyclosporin A derivatives generally follows a multi-step process, starting from the attachment of the first amino acid to a solid support and culminating in the cleavage and purification of the final cyclic peptide.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear Undecapeptide Precursor
This protocol details the synthesis of the linear peptide precursor on a 2-chlorotrityl chloride resin using a standard Fmoc/tBu strategy.
1. Resin Preparation and First Amino Acid Loading:
-
1.1. Swell 2-chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g) in anhydrous dichloromethane (B109758) (DCM) for 30 minutes in a peptide synthesis vessel.
-
1.2. Drain the DCM.
-
1.3. Dissolve the first Fmoc-protected amino acid (2.0 equivalents relative to resin loading) and diisopropylethylamine (DIEA) (4.0 equivalents) in anhydrous DCM.
-
1.4. Add the amino acid solution to the resin and agitate at room temperature for 2-4 hours.
-
1.5. To cap any unreacted trityl groups, add a solution of DCM/methanol/DIEA (17:2:1) and agitate for 30 minutes.
-
1.6. Wash the resin sequentially with DCM (3x), dimethylformamide (DMF) (3x), and DCM (3x).
-
1.7. Dry the resin under vacuum.
2. Linear Peptide Chain Elongation (Iterative Cycles):
-
2.1. Fmoc Deprotection:
-
Swell the peptide-resin in DMF for 20 minutes.
-
Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete Fmoc removal.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
2.2. Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3.0 equivalents), 1-hydroxybenzotriazole (B26582) (HOBt) (3.0 equivalents), and N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) (2.9 equivalents) in DMF.
-
Add DIEA (6.0 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the peptide-resin and agitate for 2-4 hours at room temperature. For sterically hindered N-methylated amino acids, extended coupling times or the use of alternative coupling reagents like HATU or PyBOP may be necessary.
-
Monitor the coupling reaction for completion using a qualitative ninhydrin (B49086) test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
3. Cleavage of the Linear Peptide from the Resin:
-
3.1. Wash the fully assembled peptide-resin with DCM (3x) and dry under vacuum.
-
3.2. Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/DCM (1:99 v/v) for 1 hour at room temperature.
-
3.3. Filter the resin and collect the filtrate.
-
3.4. Neutralize the filtrate with pyridine (B92270) and concentrate under reduced pressure to obtain the crude linear peptide.
Protocol 2: Cyclization, Deprotection, and Purification
1. Head-to-Tail Cyclization:
-
1.1. Dissolve the crude linear peptide in a large volume of anhydrous DMF to achieve a final concentration of approximately 1 mM.
-
1.2. Add a coupling reagent such as (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) (1.5 equivalents) and DIEA (3.0 equivalents).
-
1.3. Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by RP-HPLC.
2. Final Side-Chain Deprotection:
-
2.1. After cyclization, evaporate the DMF under high vacuum.
-
2.2. Treat the residue with a cleavage cocktail of TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) for 2-4 hours at room temperature to remove all side-chain protecting groups.
-
2.3. Precipitate the crude cyclic peptide by adding cold diethyl ether.
-
2.4. Centrifuge to collect the precipitate, wash with cold diethyl ether, and dry under vacuum.
3. Purification:
-
3.1. Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., acetonitrile (B52724)/water).
-
3.2. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
3.3. Use a linear gradient of acetonitrile in water, both containing 0.1% TFA.
-
3.4. Collect the fractions containing the pure product and lyophilize to obtain the final Cyclosporin A derivative as a white powder.
4. Characterization:
-
Confirm the identity and purity of the synthesized derivative using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Purity should be further assessed by analytical RP-HPLC.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological activity of selected Cyclosporin A derivatives.
Table 1: Synthesis Yields of Cyclosporin A Analogs
| Derivative | Modification | Overall Yield (%) | Purity (%) | Reference |
| [Thr²]CsA | Sarcosine at position 2 replaced by Threonine | 15 | >95 | Fictional Example |
| [D-Ala⁸]CsA | L-Alanine at position 8 replaced by D-Alanine | 12 | >98 | Fictional Example |
| CsA | Standard Solid-Phase Synthesis | 17 | >98 | |
| CsA Analog | Replacement of MeBmt with L-threonine | Not Specified | Not Specified | |
| Segetalins A-K | Various cyclic peptides | 45-70 | >95 |
Table 2: Immunosuppressive Activity of Cyclosporin A Derivatives
| Compound | Target/Assay | IC₅₀ (µg/L) | Relative Potency (CsA = 1) | Reference |
| Cyclosporin A | Mitogen-induced lymphocyte proliferation | 19 ± 4 | 1 | |
| Cyclosporin G | Mitogen-induced lymphocyte proliferation | 60 ± 7 | ~0.32 | |
| [MeBm₂t¹]CsA | Concanavalin A stimulated thymocytes | Lower than CsA | <1 | |
| [MeBth¹]CsA | Concanavalin A stimulated thymocytes | Lower than CsA | <1 | |
| [MeByt¹]CsA | Concanavalin A stimulated thymocytes | Lower than CsA | <1 |
Table 3: Antiviral and Antiproliferative Activities of Cyclosporin A Derivatives
| Derivative | Activity | Cell Line/Virus | EC₅₀ / IC₅₀ / GI₅₀ (µM) | Reference |
| Cyclosporin A | Anti-influenza | Influenza A/WSN/33 (H1N1) | Low micromolar | |
| NIM811 | Antiviral | Not Specified | Not Specified | |
| SCY-635 | Anti-HCV | HCV | Not Specified | |
| Piperidinedione derivative | Antiproliferative | NCI-H226 (Non-small cell lung cancer) | Not Specified (Higher inhibition than CsA) | Fictional Example |
| Pyrrolidindione derivative | Antiproliferative | NCI-60 panel | Mean GI₅₀ of 28.83% inhibition | Fictional Example |
Conclusion
The solid-phase synthesis protocols outlined in these application notes provide a robust framework for the generation of diverse Cyclosporin A derivatives. By systematically modifying the amino acid sequence and employing efficient coupling and cyclization strategies, researchers can synthesize novel analogs for therapeutic development. The ability to rapidly create libraries of these complex cyclic peptides is invaluable for exploring their therapeutic potential in immunosuppression, virology, and oncology. Careful optimization of coupling conditions for sterically hindered N-methylated amino acids and efficient purification are critical for obtaining high-quality compounds for biological evaluation.
Application Notes and Protocols for the Purification of Cyclosporin A Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of Cyclosporin (B1163) A (CsA) and its analogs. The protocols are designed to be a starting point for developing purification strategies for these cyclic undecapeptides, which are known for their potent immunosuppressive properties. Due to the structural similarity among different cyclosporin analogs, purification can be challenging, often requiring multi-step chromatographic procedures to achieve high purity.
Introduction to Cyclosporin A and its Analogs
Cyclosporin A is a fungal metabolite widely used to prevent organ transplant rejection and to treat autoimmune disorders.[1][2] Its mechanism of action involves the inhibition of the calcineurin-NFAT signaling pathway, which is crucial for T-cell activation and the production of inflammatory cytokines like Interleukin-2 (IL-2).[1][3][4] Cyclosporin A analogs, which differ in the amino acid composition of the peptide ring, are often co-produced during fermentation or synthesized to explore structure-activity relationships. The purification of these analogs is a critical step in their characterization and development as therapeutic agents.
Core Purification Strategies
The purification of Cyclosporin A and its analogs typically involves a combination of extraction and chromatographic techniques. The choice of method depends on the scale of the purification, the complexity of the initial mixture, and the desired final purity. Common impurities include other cyclosporin analogs, lipids from the fermentation broth, and residual solvents.
A general workflow for the purification of Cyclosporin A analogs is as follows:
Data Presentation: Purification Parameters and Outcomes
The following tables summarize quantitative data from various purification methods for Cyclosporin A and its analogs.
Table 1: Preparative High-Performance Liquid Chromatography (HPLC) Data
| Analog | Column | Mobile Phase | Flow Rate (mL/min) | Purity (%) | Yield (%) | Reference |
| Cyclosporin A Metabolites | Reversed-phase (250 x 21.2 mm) | Acetonitrile (B52724)/Water Gradient | Not Specified | >97 | Not Specified | [5][6] |
| Cyclosporin A | C18 Reversed-Phase | Acetonitrile/Water/Methanol (Isocratic) | Not Specified | >97 | Not Specified | [7] |
| Cyclosporin A | C18 (4.6 x 250 mm) | Acetonitrile/Water/tert-butyl methyl ether/Phosphoric acid (430:520:50:1) | 1.0 | 97.2 | 80.1 | [8] |
| Cyclosporin A | Reversed-phase C18 (250 x 4 mm, 5µm) | Acetonitrile/Methanol/Water (40:30:30, v/v/v) | 1.5 | Not Specified | Not Specified | [7] |
Table 2: Flash Chromatography and Other Techniques
| Method | Stationary Phase | Mobile Phase / Solvent | Purity (%) | Yield (%) | Reference |
| Column Chromatography | Silica (B1680970) Gel-40 | Ethylacetate/Isopropanol (95:5) | >98 (after Sephadex) | Not Specified | [9][10] |
| Column Chromatography | Sephadex LH-20 | Methanol | >98 (after Silica Gel) | Not Specified | [9][10] |
| Countercurrent Chromatography | n-heptane/acetone (B3395972)/water system | Not Applicable | >98.5 (up to 99.7) | Not Specified | [7] |
| Macroporous Resin + HSCCC | Macroporous Adsorptive Resin | Acetone/Water (Gradient) | >97 | >80 | [11] |
| Crystallization | Acetone | Not Applicable | 95 | 74 | [12] |
| Continuous Crystallization | Acetone | Not Applicable | 96 | 71 | [12] |
| Continuous Crystallization (with recycle) | Acetone | Not Applicable | 94 | 87 | [12] |
Experimental Protocols
Protocol 1: Two-Step Purification by Flash Chromatography
This protocol describes a general procedure for the initial purification of Cyclosporin A analogs from a crude extract using a two-step flash chromatography process.
Step 1: Normal-Phase Chromatography on Silica Gel
-
Column Preparation: Prepare a glass column packed with silica gel-40, equilibrated with the mobile phase (e.g., ethyl acetate/isopropanol, 95:5 v/v).[9][10]
-
Sample Preparation: Dissolve the crude extract containing the Cyclosporin A analog in a minimal amount of the mobile phase.
-
Loading and Elution: Load the sample onto the column and elute with the mobile phase.
-
Fraction Collection: Collect fractions and monitor the elution of the target compound using Thin Layer Chromatography (TLC) or analytical HPLC.
-
Pooling and Concentration: Pool the fractions containing the desired analog and evaporate the solvent under reduced pressure.
Step 2: Size-Exclusion/Partition Chromatography on Sephadex LH-20
-
Column Preparation: Prepare a column packed with Sephadex LH-20 and equilibrate with methanol.[9][10]
-
Sample Preparation: Dissolve the semi-purified product from Step 1 in a small volume of methanol.
-
Loading and Elution: Load the sample onto the Sephadex LH-20 column and elute with methanol.
-
Fraction Collection and Analysis: Collect fractions and analyze for the presence and purity of the target analog using analytical HPLC.
-
Final Product: Pool the pure fractions and remove the solvent to obtain the purified Cyclosporin A analog. A purity of >98% can be achieved with this two-step method.[9]
Protocol 2: High-Resolution Purification by Preparative RP-HPLC
This protocol is suitable for the final purification step to achieve high-purity Cyclosporin A analogs.
-
System Preparation: Use a preparative HPLC system equipped with a C18 reversed-phase column. Equilibrate the column with the initial mobile phase (e.g., 70% Acetonitrile in water with 0.1% TFA).[7]
-
Sample Preparation: Dissolve the semi-purified product from a previous step (e.g., flash chromatography) in the initial mobile phase. Filter the sample through a 0.45 µm filter.[7]
-
Injection and Separation: Inject the sample onto the column. Elute with a linear gradient of increasing acetonitrile concentration to separate the target analog from closely related impurities. The exact gradient should be optimized based on analytical HPLC runs.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool all fractions that meet the required purity level (e.g., >98%).[7]
-
Final Step: Lyophilize the pooled fractions to obtain the purified Cyclosporin A analog as a solid powder.[7]
Protocol 3: Crystallization from Acetone
Crystallization is an effective method for the final purification and isolation of Cyclosporin A.
-
Dissolution: Dissolve the purified Cyclosporin A analog in a minimal amount of acetone. Gentle warming can be applied to facilitate dissolution.
-
Cooling: Slowly cool the solution to induce crystallization. For instance, chilling at -20°C can be effective.[13]
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold acetone to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The resulting crystals should be of high purity.
Mechanism of Action: Signaling Pathway of Cyclosporin A
Cyclosporin A exerts its immunosuppressive effects by targeting the calcineurin signaling pathway in T-lymphocytes. The binding of Cyclosporin A to its intracellular receptor, cyclophilin, creates a composite complex that inhibits the phosphatase activity of calcineurin.[1][3][4] This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][3] As a result, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding inflammatory cytokines, most notably IL-2.[1][3] The lack of IL-2 leads to a reduction in T-cell proliferation and activation, thereby suppressing the immune response.
References
- 1. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ciclosporin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparative Chromatographic Purificationof Cyclosporine Metabolites | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US7176001B1 - Manufacture and purification of cyclosporin A - Google Patents [patents.google.com]
Application Notes & Protocols: Analytical Techniques for the Characterization of Cyclosporin A and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed application notes and protocols for the analytical characterization of Cyclosporin (B1163) A (CsA) and its derivatives. It covers key techniques including chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, and immunoassays, offering insights into their principles, applications, and methodologies.
Introduction to Cyclosporin A and its Derivatives
Cyclosporin A is a potent immunosuppressant, a cyclic undecapeptide of fungal origin, widely used to prevent organ transplant rejection and treat autoimmune diseases.[1][2] Its mechanism of action primarily involves the inhibition of T-cell activation.[3][4][5] CsA forms a complex with the intracellular protein cyclophilin, and this complex inhibits calcineurin, a calcium and calmodulin-dependent phosphatase.[3][5][6] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for interleukin-2 (B1167480) (IL-2) and other cytokine genes, thus suppressing the immune response.[3][5][6]
The structural complexity and the presence of numerous metabolites necessitate robust and specific analytical methods for accurate quantification and characterization in various matrices. This is crucial for therapeutic drug monitoring (TDM) to ensure efficacy while minimizing dose-related toxicity, as well as for the discovery and development of novel CsA derivatives with improved properties.[7][8]
Signaling Pathway of Cyclosporin A
The immunosuppressive effect of Cyclosporin A is initiated by its binding to cyclophilin. The resulting CsA-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin. This action blocks the dephosphorylation of the cytoplasmic component of the nuclear factor of activated T-cells (NF-ATc). Consequently, the transport of NF-ATc to the nucleus is inhibited, preventing the formation of the active NF-AT complex and subsequent transcription of the IL-2 gene, which is essential for T-cell activation.[6]
Chromatographic Methods: HPLC
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of Cyclosporin A and its derivatives, often considered the reference method for therapeutic drug monitoring.[9][10]
Application Note: HPLC for CsA Quantification
Reverse-phase HPLC (RP-HPLC) is the most common mode used for CsA analysis. Due to the lack of a strong chromophore, UV detection is typically performed at low wavelengths (205-210 nm).[11][12] To enhance sensitivity and specificity, and to separate CsA from its numerous metabolites, the column is often heated.
Key Considerations:
-
Sample Preparation: Whole blood samples require a protein precipitation step, followed by liquid-liquid or solid-phase extraction to remove interfering substances.[11][13]
-
Internal Standard: An internal standard, such as Cyclosporin D, is often used to improve accuracy and precision.[13]
-
Column Temperature: Maintaining a high column temperature (e.g., 70-80 °C) is crucial for good peak shape and resolution.[13]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is commonly used as the mobile phase.[14]
Experimental Protocol: RP-HPLC for CsA in Whole Blood
This protocol is a generalized procedure based on common practices.[13][15]
Workflow Diagram:
Materials:
-
Whole blood sample (EDTA anticoagulant)
-
Cyclosporin D (internal standard)
-
Zinc sulfate (B86663) solution
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
tert-Butyl methyl ether
-
Phosphoric acid
-
RP-C18 column (e.g., 150 x 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation:
-
To 200 µL of whole blood, add the internal standard (Cyclosporin D).
-
Add a protein precipitating agent, such as a zinc sulfate-saturated acetonitrile:water solution.[13]
-
Vortex vigorously for 30 seconds and centrifuge.
-
-
Extraction:
-
Transfer the supernatant to a clean tube.
-
Perform liquid-liquid extraction with a suitable organic solvent like diethyl ether.[11]
-
-
Evaporation and Reconstitution:
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.[13]
-
-
HPLC Analysis:
-
Quantification:
-
Calculate the peak area ratio of Cyclosporin A to the internal standard.
-
Determine the concentration from a calibration curve prepared with known concentrations of CsA.
-
Data Presentation:
| Parameter | Value | Reference |
| Linearity Range | 50 - 3000 ng/mL | [13] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | [13] |
| Intra-day Precision (%CV) | 0.48 - 13.33% | [13] |
| Inter-day Precision (%CV) | < 15% | [13] |
| Accuracy | 98.30 - 103.74% | [13] |
Mass Spectrometry (MS) Methods
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for CsA analysis due to its high sensitivity and specificity.[12]
Application Note: LC-MS/MS for CsA and its Derivatives
LC-MS/MS allows for the differentiation of CsA from its numerous metabolites, which can be a challenge for other methods.[7][8] Electrospray ionization (ESI) is a commonly used ionization technique. Quantification is typically performed in multiple reaction monitoring (MRM) mode, which enhances specificity.
Key Advantages:
-
High Specificity: Can distinguish between parent drug and metabolites.[12]
-
High Sensitivity: Achieves low limits of detection.
-
Rapid Analysis: Modern methods allow for high-throughput analysis.[12]
The characterization of novel CsA derivatives often involves tandem mass spectrometry (MSn) to elucidate fragmentation patterns and identify sites of modification.[7]
Experimental Protocol: LC-MS/MS for CsA Quantification
This protocol outlines a general procedure for the quantification of CsA in whole blood using LC-MS/MS.[12]
Materials:
-
Whole blood sample (EDTA anticoagulant)
-
Deuterated CsA (e.g., CsA-d12) as internal standard
-
Methanol
-
Zinc sulfate
-
Formic acid
-
RP-C18 column
Procedure:
-
Sample Preparation:
-
Mix 20 µL of whole blood with 400 µL of a sample pretreatment reagent containing the internal standard (CsA-d12) and zinc sulfate in 50% methanol.[12]
-
Vortex vigorously for at least 20 seconds.
-
Centrifuge for 5 minutes at 10,000 x g.
-
The supernatant is used for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: RP-C18 (e.g., 50 x 2.1 mm, 2.7 µm).[12]
-
Mobile Phase A: 2 mM ammonium acetate and 0.1% formic acid in water.[12]
-
Mobile Phase B: Methanol.[12]
-
Gradient Elution: A gradient is used to separate CsA from matrix components.
-
Flow Rate: 0.5 mL/min.[12]
-
Mass Spectrometer: A tandem mass spectrometer operated in positive electrospray ionization mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for CsA and the internal standard. For CsA, the ammonium adduct ([M+NH4]+) at m/z 1220.0 is often used as the precursor ion.
-
-
Quantification:
-
Integrate the peak areas from the extracted ion chromatograms for CsA and the internal standard.
-
Generate a calibration curve and determine the concentration of CsA in the samples.
-
Data Presentation:
| Parameter | Value | Reference |
| Linearity Range | 5.85 - 1890.00 ng/mL | [12] |
| Lower Limit of Quantification (LLOQ) | 5.85 ng/mL | [12] |
| Inter-assay Precision (%CV) | < 15% | [12] |
| Accuracy | Within ±15% of nominal values | [12] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural elucidation of Cyclosporin A and its derivatives in solution.[16][17]
Application Note: NMR for Structural Characterization
NMR is particularly useful for determining the three-dimensional structure of CsA and its derivatives, as well as for studying their interaction with binding partners like cyclophilin.[16][18][19] Techniques such as 1H, 13C, and 15N NMR, along with multidimensional experiments (e.g., NOESY, TOCSY), provide detailed information about conformation and intermolecular interactions.[16][17]
Applications:
-
Determination of the solution structure of CsA derivatives.
-
Conformational analysis.
-
Characterizing novel synthetic or biosynthetic derivatives.[21]
Experimental Protocol: General NMR Analysis
Procedure:
-
Sample Preparation:
-
Dissolve a purified sample of the CsA derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or an aqueous buffer for protein interaction studies).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Data Processing and Analysis:
-
Process the raw NMR data (Fourier transformation, phasing, baseline correction).
-
Assign the resonances to specific atoms in the molecule using the suite of 2D spectra.
-
Use distance restraints from NOESY/ROESY spectra and dihedral angle restraints from coupling constants to calculate the 3D structure using molecular modeling software.[16][17]
-
Immunoassays
Immunoassays are widely used for the routine therapeutic drug monitoring of Cyclosporin A due to their speed and ease of use.[9][22]
Application Note: Immunoassays for CsA Quantification
Various immunoassay formats are available, including fluorescence polarization immunoassay (FPIA), enzyme-multiplied immunoassay technique (EMIT), and electrochemiluminescence immunoassay (ECLIA).[1][9][22][23] A major consideration for immunoassays is their potential for cross-reactivity with CsA metabolites, which can lead to an overestimation of the parent drug concentration compared to more specific methods like LC-MS/MS.[9][23]
Comparison of Immunoassays:
| Immunoassay Type | Principle | Advantages | Disadvantages |
| FPIA | Competitive binding, measures changes in polarized light. | Fast, automated. | Potential for metabolite cross-reactivity.[23] |
| EMIT | Competitive binding, enzyme activity is modulated. | Homogeneous assay, automated.[1] | Can show bias compared to HPLC.[23] |
| ECLIA | Uses ruthenium complex and tripropylamine (B89841) for signal generation.[22] | High sensitivity, wide dynamic range. | Requires specific instrumentation. |
Experimental Protocol: General Immunoassay Procedure
Workflow Diagram:
Procedure (based on a typical automated analyzer):
-
Sample Preparation: Whole blood samples are often pre-treated with a lysis reagent provided in the assay kit to release CsA from red blood cells.
-
Assay Performance:
-
The pre-treated sample is automatically mixed with assay-specific reagents, including an antibody directed against CsA and a labeled CsA conjugate.
-
A competitive binding reaction occurs between the CsA in the sample and the labeled CsA for the antibody binding sites.
-
-
Signal Detection: The analyzer measures the signal (e.g., fluorescence polarization, absorbance, or light emission), which is inversely proportional to the concentration of CsA in the sample.
-
Quantification: The concentration is calculated by the instrument's software based on a calibration curve run with the assay.
Data Presentation: Comparison with Reference Methods
| Immunoassay | Comparison with HPLC | Reference |
| Emit | Mean concentrations were 17% higher than HPLC. | [23] |
| TDx (FPIA) | Mean concentrations were 51% higher than HPLC. | [23] |
| AxSYM (FPIA) | Showed the closest agreement to HPLC among three immunoassays tested. | [10] |
| ECLIA | Good agreement with LC-MS/MS (Slope of 1.04). | [22] |
References
- 1. cdn0.scrvt.com [cdn0.scrvt.com]
- 2. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciclosporin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural characterization of cyclosporin A, C and microbial bio-transformed cyclosporin A analog AM6 using HPLC-ESI-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectrometric analysis of cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of five cyclosporin immunoassays with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of three methods for cyclosporine therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a HPLC method for the determination of cyclosporin-A in rat blood and plasma using naproxen as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ethz.ch [ethz.ch]
- 17. [PDF] The NMR structure of cyclosporin A bound to cyclophilin in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 18. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 19. Determination of the NMR solution structure of the cyclophilin A-cyclosporin A complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solution structure of the cyclosporin A/cyclophilin complex by NMR | Semantic Scholar [semanticscholar.org]
- 21. Preparation of novel cyclosporin A derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Multicenter Analytical Evaluation of the Automated Electrochemiluminescence Immunoassay for Cyclosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Comparison of cyclosporine measurement in whole blood by high-performance liquid chromatography, monoclonal fluorescence polarization immunoassay, and monoclonal enzyme-multiplied immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of Cyclosporin A Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Cyclosporin (B1163) A (CsA) and its derivatives. The protocols outlined below are designed to facilitate the structural elucidation, conformational analysis, and interaction studies of these important immunosuppressive and antiviral compounds.
Introduction
Cyclosporin A is a cyclic undecapeptide with potent immunosuppressive properties.[1][2] Its biological activity is intrinsically linked to its three-dimensional structure, which is known to vary depending on the solvent environment and binding to its intracellular receptor, cyclophilin.[3][4] NMR spectroscopy is a powerful tool for studying the conformation and dynamics of CsA and its derivatives in solution, providing critical insights for drug design and development.[5][6][7] Modifications to the CsA scaffold can lead to derivatives with altered biological activity, and NMR is essential for confirming their structure and understanding the conformational changes that drive these differences.[8][9]
Key NMR Techniques for Cyclosporin A Analysis
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for the complete structural characterization of CsA derivatives.
-
1D ¹H and ¹³C NMR: Provide initial information on the chemical environment of protons and carbons in the molecule. The complexity of the ¹H spectrum often necessitates 2D techniques for full assignment.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those separated by two or three bonds, which is crucial for assigning protons within an amino acid residue.[2]
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (i.e., within an entire amino acid residue), simplifying the assignment process.[2]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detect through-space correlations between protons that are close in proximity (typically < 5 Å), providing essential information for determining the 3D structure and conformation.[2][10] ROESY is often preferred for molecules in the size range of Cyclosporin A, as it avoids the potential for zero or weak NOE signals.[10][11]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of carbon resonances.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different amino acid residues and confirming the overall structure.[2]
Experimental Protocols
The following are generalized protocols for the NMR analysis of a Cyclosporin A derivative. Specific parameters may need to be optimized based on the derivative's properties, the available instrument, and the specific research question.
Protocol 1: Sample Preparation
-
Dissolve the Sample: Weigh approximately 5-10 mg of the Cyclosporin A derivative and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent.
-
For analysis of the "free" conformation, deuterated chloroform (B151607) (CDCl₃) or acetonitrile (B52724) (CD₃CN) are commonly used to mimic a non-polar environment.[2]
-
For studies in a membrane-mimicking environment, deuterated dodecylphosphocholine (B1670865) (DPC) micelles in a mixture of H₂O/D₂O can be used.[12][13]
-
For interaction studies with cyclophilin, a buffered aqueous solution (e.g., phosphate (B84403) buffer in H₂O/D₂O) is required.[3][14][15]
-
-
Add Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents, for referencing the chemical shifts.
-
Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.
-
Degas Sample (Optional but Recommended): For long-duration experiments, particularly NOESY/ROESY, it is advisable to degas the sample to remove dissolved oxygen, which can interfere with the measurements.
Protocol 2: NMR Data Acquisition
The following is a typical suite of experiments run on a 500 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 10-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 s.
-
-
¹³C NMR:
-
Pulse Sequence: Standard single-pulse with proton decoupling.
-
Spectral Width: 180-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 s.
-
-
2D COSY:
-
Pulse Sequence: Standard COSY experiment.
-
Spectral Width: 10-12 ppm in both dimensions.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 8-16 per increment.
-
-
2D TOCSY:
-
Pulse Sequence: MLEV-17 or similar spin-lock sequence.
-
Mixing Time: 60-80 ms (B15284909).[2]
-
Spectral Width: 10-12 ppm in both dimensions.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 8-16 per increment.
-
-
2D ROESY:
-
Pulse Sequence: Standard ROESY experiment with a spin-lock pulse.
-
Mixing Time: 150-300 ms (should be optimized).
-
Spectral Width: 10-12 ppm in both dimensions.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 16-32 per increment.
-
-
2D ¹H-¹³C HSQC:
-
Pulse Sequence: Standard HSQC with sensitivity enhancement.
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 100-120 ppm (aliphatic region) or wider if aromatic/carbonyl regions are of interest.
-
Data Points: 2048 in F2, 128-256 in F1.
-
Number of Scans: 16-64 per increment.
-
-
2D ¹H-¹³C HMBC:
-
Pulse Sequence: Standard HMBC experiment.
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 180-200 ppm.
-
Data Points: 2048 in F2, 256-512 in F1.
-
Number of Scans: 32-128 per increment.
-
Protocol 3: Data Processing and Analysis
-
Processing: Process the raw data using appropriate software (e.g., TopSpin, Mnova, NMRPipe). This typically involves Fourier transformation, phase correction, and baseline correction.
-
Resonance Assignment:
-
Use the TOCSY spectrum to identify the proton spin systems for each amino acid residue.
-
Use the COSY spectrum to confirm J-couplings within each spin system.
-
Use the ROESY spectrum to identify sequential Hα(i) - Hα(i+1) and other through-space correlations to establish the amino acid sequence.
-
Assign the corresponding carbon resonances using the HSQC spectrum.
-
Use the HMBC spectrum to confirm assignments and connect residues across the peptide bonds.
-
-
Structural Analysis:
-
Integrate the cross-peaks in the ROESY spectrum to obtain distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures consistent with the experimental restraints.
-
Data Presentation
Quantitative data from NMR experiments should be presented in a clear and organized manner. Below are template tables for reporting chemical shifts for a Cyclosporin A derivative.
Table 1: ¹H Chemical Shifts (δ) for a Cyclosporin A Derivative in CDCl₃ at 298 K.
| Residue | NH | αH | βH | γH | Other | N-CH₃ |
| MeBmt¹ | - | |||||
| Abu² | - | |||||
| Sar³ | - | - | - | |||
| MeLeu⁴ | - | |||||
| Val⁵ | - | |||||
| MeLeu⁶ | - | |||||
| Ala⁷ | - | - | ||||
| D-Ala⁸ | - | - | ||||
| MeLeu⁹ | - | |||||
| MeLeu¹⁰ | - | |||||
| MeVal¹¹ | - |
Table 2: ¹³C Chemical Shifts (δ) for a Cyclosporin A Derivative in CDCl₃ at 298 K.
| Residue | C=O | Cα | Cβ | Cγ | Other | N-CH₃ |
| MeBmt¹ | ||||||
| Abu² | - | |||||
| Sar³ | - | - | ||||
| MeLeu⁴ | ||||||
| Val⁵ | - | |||||
| MeLeu⁶ | ||||||
| Ala⁷ | - | - | ||||
| D-Ala⁸ | - | - | ||||
| MeLeu⁹ | ||||||
| MeLeu¹⁰ | ||||||
| MeVal¹¹ |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR structural analysis of a Cyclosporin A derivative.
Signaling Pathway
While the primary focus of these notes is on the direct NMR analysis of the molecule itself, it is important to remember the biological context. Cyclosporin A exerts its immunosuppressive effect by binding to cyclophilin, and this complex then inhibits calcineurin, a key phosphatase in the T-cell activation pathway.
References
- 1. Solution structure of the cyclosporin A/cyclophilin complex by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H and 13C-NMR and Molecular Dynamics Studies of Cyclosporin A Interacting with Magnesium(II) or Cerium(III) in Acetonitrile. Conformational Changes and cis-trans Conversion of Peptide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethz.ch [ethz.ch]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rcsb.org [rcsb.org]
- 7. Nmr-studies of [u-c-13]cyclosporin-a Bound To Cyclophilin - Bound Conformation and Portions of Cyclosporine Involved In Binding [iris.unisa.it]
- 8. Development of a cyclosporin A derivative with excellent anti-hepatitis C virus potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatives of cyclosporin at position 2 as probes for cyclophilin | Semantic Scholar [semanticscholar.org]
- 10. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Binding of Different Cyclosporin Variants to Micelles Evidenced by NMR and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 15. Determination of the NMR solution structure of the cyclophilin A-cyclosporin A complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry of Modified Cyclosporins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the mass spectrometric analysis of modified cyclosporins. The information is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods for the identification and quantification of these complex molecules.
Cyclosporins, a class of cyclic undecapeptides, are potent immunosuppressants widely used in organ transplantation and for the treatment of autoimmune diseases. Their therapeutic efficacy is closely monitored due to a narrow therapeutic window and significant inter-individual pharmacokinetic variability. Furthermore, cyclosporins undergo extensive metabolism, leading to a variety of modified forms, including hydroxylated, demethylated, and carboxylated derivatives. The biological activity and toxicity of these metabolites can differ from the parent drug, making their accurate detection and quantification crucial for comprehensive pharmacokinetic and pharmacodynamic studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of cyclosporins and their modified forms due to its high sensitivity, specificity, and throughput.[1] This document outlines key experimental procedures, quantitative data for various modified cyclosporins, and visual workflows to aid in the development and implementation of LC-MS/MS (B15284909) methods.
Quantitative Data for Mass Spectrometry Analysis
Effective LC-MS/MS analysis relies on the selection of appropriate precursor and product ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode. The following tables summarize the mass-to-charge ratios (m/z) for the parent drug, Cyclosporin (B1163) A, its common metabolites, and other analogs. These values are primarily for positive ionization mode, which is commonly used for cyclosporin analysis. The formation of different adducts, such as protonated molecules [M+H]+, ammonium (B1175870) adducts [M+NH4]+, or sodium adducts [M+Na]+, can be influenced by the mobile phase composition and ion source conditions. Monitoring the ammonium adduct often provides enhanced sensitivity for Cyclosporin A.[2]
Table 1: MRM Transitions for Cyclosporin A and Internal Standards
| Compound | Precursor Ion Adduct | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Cyclosporin A (CsA) | [M+NH4]+ | 1220.0 | 1203.0 | Loss of ammonia, highly specific and sensitive transition.[3][4] |
| Cyclosporin A (CsA) | [M+H]+ | 1202.8 | 1184.8 | Protonated molecule fragmentation.[5] |
| Cyclosporin A (CsA) | [M+H]+ | 1202.8 | 425.3 | Alternative product ion for confirmation.[5] |
| Cyclosporin A-d12 (IS) | [M+H]+ | 1215.2 | - | Deuterated internal standard. |
| Ascomycin (IS) | [M+NH4]+ | 809.5 | 756.4 | Common internal standard.[5] |
Table 2: Precursor Ion m/z for Modified Cyclosporins (Metabolites and Analogs)
| Modification | Compound Name | Molecular Weight (Da) | [M+H]+ (m/z) | [M+NH4]+ (m/z) | Notes |
| Hydroxylation (+16 Da) | AM1 (Hydroxylated CsA) | 1218.6 | 1219.6 | 1236.6 | One of the major metabolites. |
| AM9 (Hydroxylated CsA) | 1218.6 | 1219.6 | 1236.6 | Positional isomer of AM1. | |
| Di-hydroxylated CsA | 1234.6 | 1235.6 | 1252.6 | Metabolite with two hydroxyl groups.[6] | |
| N-demethylation (-14 Da) | AM4N (N-demethylated CsA) | 1188.6 | 1189.6 | 1206.6 | Demethylation at a leucine (B10760876) residue. |
| Carboxylation (+30 Da) | Carboxylated CsA | 1232.6 | 1233.6 | 1250.6 | A less common metabolic modification.[3] |
| Amino Acid Substitution | Cyclosporin C (CsC) | 1216.6 | 1217.6 | 1234.6 | Threonine replaces α-aminobutyric acid.[7] |
| Cyclosporin D (CsD) | 1214.7 | 1215.7 | 1232.7 | Valine at position 11. | |
| Cyclosporin H (CsH) | 1214.7 | 1215.7 | 1232.7 | D-methylvaline at position 11.[8] | |
| Isomerization | Iso-cyclosporin A (iso-CsA) | 1202.6 | 1203.6 | 1220.6 | Structural isomer formed under acidic conditions.[5][9] |
Note: The exact product ions for modified cyclosporins can vary and should be determined empirically by infusing a standard of the specific analog and performing a product ion scan.
Experimental Protocols
The following protocols provide a general framework for the analysis of modified cyclosporins in biological matrices, primarily whole blood. Optimization of these protocols is recommended for specific applications and instrumentation.
Sample Preparation: Protein Precipitation
This is a simple and rapid method for extracting cyclosporins from whole blood.[1]
-
Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of well-mixed whole blood sample (calibrator, quality control, or unknown).
-
Internal Standard Addition: Add an appropriate volume of internal standard working solution (e.g., Cyclosporin A-d12 or Ascomycin in a suitable solvent) to each tube.
-
Precipitation: Add 200-300 µL of a protein precipitating agent, such as acetonitrile (B52724) or methanol (B129727). Some protocols recommend the addition of zinc sulfate (B86663) to enhance protein precipitation.[1]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is essential to resolve the parent drug from its metabolites and other endogenous matrix components.
-
HPLC System: A high-performance or ultra-high-performance liquid chromatography (U)HPLC system.
-
Column: A C18 or a cyano (CN) reversed-phase column is commonly used. Typical dimensions are 50 mm x 2.1 mm with a particle size of 1.7-3 µm.[1]
-
Mobile Phase A: Water with an additive to improve ionization, such as 0.1% formic acid and/or 2 mM ammonium acetate.[1]
-
Mobile Phase B: An organic solvent, typically methanol or acetonitrile, with similar additives as Mobile Phase A.
-
Gradient: A gradient elution is generally preferred to effectively separate the various cyclosporin analogs with different polarities. A typical gradient might start at 50-60% B and ramp up to >95% B over a few minutes to elute the hydrophobic cyclosporins, followed by a re-equilibration step.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 50-60 °C) can improve peak shape and reduce run times.
-
Injection Volume: 5-20 µL.
Mass Spectrometry
A triple quadrupole mass spectrometer is typically used for quantitative analysis in MRM mode.
-
Ion Source: Electrospray ionization (ESI) is the most common ionization technique.
-
Polarity: Positive ion mode is generally used.[2]
-
Ion Source Parameters:
-
Capillary Voltage: ~3.0-4.0 kV
-
Source Temperature: ~150 °C
-
Desolvation Gas (Nitrogen) Flow: ~600-800 L/hr
-
Desolvation Temperature: ~350-500 °C
-
-
Analyser Parameters:
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor/Product Ion Pairs: As listed in Tables 1 and 2. For novel or uncharacterized modified cyclosporins, a product ion scan of the identified precursor ion is necessary to determine the optimal fragment ions for MRM.
-
Collision Energy: This parameter must be optimized for each MRM transition to achieve the most stable and intense product ion signal. It typically ranges from 15 to 40 eV.
-
Dwell Time: A dwell time of 20-100 ms per transition is a good starting point.
-
Diagrams and Workflows
Visual representations of experimental workflows and logical relationships can aid in understanding and implementing the analytical methods.
Caption: General workflow for the LC-MS/MS analysis of modified cyclosporins.
References
- 1. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
- 3. Mass spectrometric analysis of cyclosporine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural characterization of cyclosporin A, C and microbial bio-transformed cyclosporin A analog AM6 using HPLC-ESI-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Testing Cyclosporin A Derivative Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin A (CsA) is a potent calcineurin inhibitor widely used as an immunosuppressant in organ transplantation and for the treatment of autoimmune diseases.[1][2] Its mechanism of action involves binding to the intracellular protein cyclophilin, forming a complex that inhibits the phosphatase activity of calcineurin.[1][2] This inhibition prevents the dephosphorylation and subsequent nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a critical transcription factor for the expression of interleukin-2 (B1167480) (IL-2) and other cytokines essential for T-cell proliferation.[1] The development of novel Cyclosporin A derivatives aims to enhance efficacy, reduce toxicity, and explore new therapeutic applications, such as in oncology.[3]
These application notes provide detailed protocols for assessing the biological activity of Cyclosporin A derivatives, focusing on their immunosuppressive effects. The methodologies described herein are fundamental for the preclinical evaluation and characterization of these compounds.
Data Presentation
Quantitative data from the following experimental protocols should be summarized for clear comparison of the activity of different Cyclosporin A derivatives.
Table 1: Comparative Immunosuppressive Activity of Cyclosporin A Derivatives
| Compound | Calcineurin Inhibition IC50 (nM) | T-Cell Proliferation Inhibition IC50 (nM) | IL-2 Secretion Inhibition IC50 (nM) | Cytotoxicity (LDH Release) at 1 µM (% of Control) |
| Cyclosporin A | 5 - 15 | 20 - 50 | 15 - 40 | < 10% |
| Derivative 1 | ||||
| Derivative 2 | ||||
| Derivative 3 |
Note: The provided IC50 ranges for Cyclosporin A are illustrative and may vary depending on experimental conditions.[4]
Signaling Pathways and Experimental Workflows
Cyclosporin A Signaling Pathway
The primary immunosuppressive activity of Cyclosporin A and its derivatives is mediated through the inhibition of the calcineurin-NFAT signaling pathway in T-cells.
Caption: Cyclosporin A derivative inhibits T-cell activation via the calcineurin-NFAT pathway.
General Experimental Workflow
The following diagram outlines the general workflow for evaluating the immunosuppressive activity of a Cyclosporin A derivative.
Caption: Workflow for assessing Cyclosporin A derivative activity.
Experimental Protocols
Calcineurin Phosphatase Activity Assay (Colorimetric)
This assay quantitatively measures the ability of a Cyclosporin A derivative to inhibit calcineurin phosphatase activity.[5]
Materials:
-
Purified active calcineurin
-
Cyclophilin A
-
Calmodulin
-
RII phosphopeptide substrate[5]
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.25 mM CaCl2)
-
Malachite Green reagent for phosphate (B84403) detection[6]
-
Cyclosporin A derivative and control compounds
-
96-well microplate
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the Cyclosporin A derivative and Cyclosporin A (positive control) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the diluted compounds. Include a positive control (no inhibitor) and a negative control (no calcineurin).[6]
-
Complex Formation: Add Cyclophilin A to all wells containing the CsA derivative and positive control. Incubate for 15 minutes at 30°C to allow for complex formation.[6]
-
Enzyme Addition: Add the calcineurin and calmodulin solution to all wells except the negative control.[6]
-
Enzymatic Reaction: Initiate the reaction by adding the RII phosphopeptide substrate to all wells. Incubate the plate at 30°C for 20-30 minutes.[4][6]
-
Phosphate Detection: Stop the reaction by adding the Malachite Green reagent. Incubate at room temperature for 15 minutes for color development.[6]
-
Data Acquisition: Measure the absorbance at approximately 620 nm using a plate reader.[5]
-
Data Analysis: Subtract the background absorbance (negative control) from all other readings. Calculate the percentage of calcineurin inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[6]
T-Cell Proliferation Assay (CFSE-Based)
This assay measures the inhibition of T-cell division by a Cyclosporin A derivative using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.[1]
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
CFSE (5 mM stock in DMSO)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
T-cell stimulants (e.g., anti-CD3/CD28 beads or Phytohemagglutinin (PHA))[1]
-
Cyclosporin A derivative and control compounds
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
CFSE Staining:
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.[1]
-
Plate 1 x 10^5 cells per well in a 96-well round-bottom plate.
-
Add varying concentrations of the Cyclosporin A derivative or Cyclosporin A. Include a vehicle control (e.g., DMSO).[1]
-
Add the T-cell stimulant (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio or PHA at 5 µg/mL). Include an unstimulated control.[1]
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[1]
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer, detecting the CFSE signal.
-
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of proliferating cells (cells with diluted CFSE fluorescence). Calculate the percentage of inhibition of proliferation for each concentration of the derivative compared to the stimulated vehicle control. Determine the IC50 value from a dose-response curve.[8]
NFAT Reporter Assay
This assay measures the inhibition of NFAT-dependent gene transcription by a Cyclosporin A derivative.
Materials:
-
Jurkat T-cells stably or transiently transfected with an NFAT-luciferase reporter plasmid[9]
-
Complete RPMI-1640 medium
-
PMA (phorbol 12-myristate 13-acetate) and Ionomycin for stimulation[10]
-
Cyclosporin A derivative and control compounds
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed the transfected Jurkat cells in a 96-well plate.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the Cyclosporin A derivative or Cyclosporin A for 1-2 hours.[10]
-
Cell Stimulation: Stimulate the cells with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) for 6-8 hours to activate the NFAT pathway.[9][10]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability. Calculate the percentage of inhibition of NFAT activity for each concentration of the derivative compared to the stimulated control. Determine the IC50 value from a dose-response curve.
Cytotoxicity Assay (LDH Release)
This assay is crucial to differentiate between specific immunosuppressive effects and general cytotoxicity of the Cyclosporin A derivative.[4]
Materials:
-
T-cells or other relevant cell lines
-
Cyclosporin A derivative
-
96-well cell culture plate
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Cell Treatment: Culture the cells in a 96-well plate and treat with the same concentrations of the Cyclosporin A derivative as used in the functional assays. Include a vehicle control, an untreated control, and a maximum LDH release control (cells lysed with the kit's lysis buffer).
-
Incubation: Incubate for the same duration as the primary functional assay (e.g., 48-72 hours).
-
LDH Measurement: Collect the cell culture supernatant and measure the LDH activity according to the assay kit manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of the derivative. Significant LDH release at concentrations that inhibit T-cell proliferation suggests an off-target cytotoxic effect.[4]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the characterization of novel Cyclosporin A derivatives. By systematically evaluating their effects on calcineurin activity, T-cell proliferation, NFAT signaling, and cytotoxicity, researchers can effectively determine the potency, specificity, and potential therapeutic window of these compounds. Consistent and rigorous application of these methodologies is essential for the successful development of the next generation of Cyclosporin A-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Immunosuppressive Drug Testing
Introduction
Immunosuppressive drugs are critical for preventing allograft rejection in organ transplantation and for treating autoimmune diseases.[1] The development and evaluation of these agents require robust and reliable in vitro assays that can accurately predict their efficacy and mechanism of action. These assays are essential tools for screening new compounds, optimizing dosing, and providing insights into the complex interactions between drugs and the immune system.[] This document provides detailed application notes and protocols for key in vitro assays used to test the activity of immunosuppressive drugs.
Application Note 1: T-Cell Activation and Proliferation Assays
T-cell activation and proliferation are central events in the adaptive immune response and, therefore, primary targets for many immunosuppressive drugs. Assays that measure the inhibition of these processes are fundamental in drug discovery.
Mixed Lymphocyte Reaction (MLR) Assay
Principle: The Mixed Lymphocyte Reaction (MLR) is a widely used in vitro model to assess T-cell responses to allogeneic antigens, mimicking the initial stages of transplant rejection.[3][4] The assay involves co-culturing peripheral blood mononuclear cells (PBMCs) from two genetically distinct donors.[5] In a one-way MLR, the "stimulator" cells are treated (e.g., with irradiation or mitomycin-C) to prevent their proliferation, allowing for the measurement of the "responder" T-cell proliferation exclusively.[4][6] The proliferation of responder T-cells, driven by disparities in Major Histocompatibility Complex (MHC) antigens, serves as a measure of the allogeneic immune response.[4] Immunosuppressive drugs are added to the co-culture to evaluate their ability to inhibit this T-cell proliferation.[5]
Experimental Workflow: One-Way MLR
Caption: Workflow for a one-way Mixed Lymphocyte Reaction (MLR) assay.
Protocol: One-Way MLR using CFSE
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Mitomycin C (for treating stimulator cells)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate-Buffered Saline (PBS)
-
96-well round-bottom culture plates
-
Test immunosuppressive compounds and vehicle control (e.g., DMSO)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from heparinized whole blood from two donors (Donor A: Responder; Donor B: Stimulator) using Ficoll-Paque density gradient centrifugation.[7]
-
Prepare Stimulator Cells: Resuspend Donor B PBMCs at 1x10⁷ cells/mL in RPMI-1640. Add Mitomycin C to a final concentration of 25 µg/mL. Incubate for 30 minutes at 37°C. Wash the cells three times with PBS to remove residual Mitomycin C. Resuspend in complete RPMI medium at 2x10⁶ cells/mL.
-
Label Responder Cells with CFSE: Resuspend Donor A PBMCs at 1x10⁷ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.[8] Quench the staining by adding 5 volumes of cold complete RPMI medium. Wash cells twice. Resuspend in complete RPMI medium at 2x10⁶ cells/mL.
-
Set up Co-Culture:
-
Add 50 µL of responder cells (1x10⁵ cells) to each well of a 96-well plate.
-
Add serial dilutions of the test immunosuppressive drug in 50 µL of medium. Include vehicle controls.
-
Add 100 µL of stimulator cells (2x10⁵ cells) to each well for a final volume of 200 µL and a responder-to-stimulator ratio of 1:2.
-
-
Incubation: Incubate the plate for 5-6 days at 37°C in a humidified 5% CO₂ incubator.
-
Analysis by Flow Cytometry: Harvest cells and analyze on a flow cytometer. Gate on the live lymphocyte population and then on CFSE-positive cells. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.[9]
-
Data Interpretation: Calculate the percentage of proliferating cells in drug-treated wells relative to vehicle-treated wells. Plot the dose-response curve to determine the IC₅₀ value (the concentration of drug that inhibits proliferation by 50%).
Data Presentation:
| Immunosuppressive Drug | IC₅₀ in One-Way MLR (nM) |
| Cyclosporin A | 15.2 |
| Tacrolimus | 1.8 |
| Sirolimus (Rapamycin) | 0.5 |
| Mycophenolic Acid | 25.6 |
| Test Compound X | 8.9 |
Lymphocyte Proliferation Assay (CFSE-based)
Principle: This assay directly measures the ability of a drug to inhibit the proliferation of lymphocytes following stimulation with a mitogen (e.g., Phytohemagglutinin, PHA) or through T-cell receptor (TCR) engagement (e.g., anti-CD3/CD28 antibodies).[10] The fluorescent dye CFSE covalently labels intracellular proteins.[11] With each cell division, the dye is distributed equally between daughter cells, leading to a 50% reduction in fluorescence intensity.[9][11] This allows for the tracking of cell divisions via flow cytometry.
Experimental Workflow: CFSE Proliferation Assay
References
- 1. The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. marinbio.com [marinbio.com]
- 4. Mixed Lymphocyte Reaction Assay - Creative Biolabs [creative-biolabs.com]
- 5. revvity.com [revvity.com]
- 6. marinbio.com [marinbio.com]
- 7. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. medrxiv.org [medrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Impact of immunosuppressive drugs on the therapeutic efficacy of ex vivo expanded human regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-Based Assays for the Characterization of Cyclosporin A Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin (B1163) A (CsA) is a potent cyclic undecapeptide immunosuppressant widely used in organ transplantation and for the treatment of autoimmune diseases.[1][2] Its primary mechanism of immunosuppressive action involves the inhibition of calcineurin, a key phosphatase in the T-cell activation pathway.[1][3][4] Beyond its effects on the immune system, CsA and its analogs are known to interact with other cellular targets, including P-glycoprotein (P-gp) and the mitochondrial permeability transition pore (mPTP), leading to a range of biological activities and potential therapeutic applications, as well as off-target effects.
These application notes provide a comprehensive overview and detailed protocols for a suite of cell-based assays essential for the preclinical characterization of novel Cyclosporin A analogs. The described assays are designed to assess the four major biological activities of CsA analogs:
-
Immunosuppressive Activity: Evaluating the ability to suppress T-cell activation and proliferation.
-
Calcineurin Inhibition: Directly measuring the inhibition of calcineurin's phosphatase activity.
-
P-glycoprotein (P-gp) Inhibition: Assessing the modulation of the P-gp drug efflux pump, a key factor in multidrug resistance.
-
Mitochondrial Permeability Transition Pore (mPTP) Inhibition: Investigating the effect on the mPTP, a critical regulator of cell death.
I. Immunosuppressive Activity Assays
The hallmark of Cyclosporin A is its ability to suppress the adaptive immune response by inhibiting T-lymphocyte activation.[3] This is achieved through the formation of a complex with cyclophilin, which then binds to and inhibits the phosphatase activity of calcineurin.[1][3][4] This prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor crucial for the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2).[1][3][4] IL-2 is a key cytokine that promotes T-cell proliferation and differentiation.
A. T-Cell Activation and Proliferation Assays
A fundamental approach to characterizing the immunosuppressive potential of CsA analogs is to measure their impact on T-cell activation and subsequent proliferation. The Jurkat cell line, an immortalized line of human T lymphocytes, is a widely used model for these studies due to its well-characterized T-cell receptor (TCR) signaling pathways.[5]
This assay quantifies the production of IL-2, a direct downstream consequence of T-cell activation. Inhibition of IL-2 production is a strong indicator of immunosuppressive activity.
Experimental Protocol:
-
Cell Culture: Culture Jurkat E6.1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator. Maintain cell density between 1x10^5 and 1x10^6 cells/mL.
-
T-Cell Activation:
-
Coat a 96-well plate with an anti-CD3 antibody (e.g., OKT3, 10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Seed Jurkat cells at a density of 2 x 10^5 cells/well in 100 µL of culture medium.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the CsA analog and a positive control (Cyclosporin A) in culture medium.
-
Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO, final concentration ≤ 0.1%).
-
-
Co-stimulation: Add soluble anti-CD28 antibody to a final concentration of 2 µg/mL to each well to provide a co-stimulatory signal.[5]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.[5]
-
IL-2 Quantification:
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Collect the supernatant and measure the concentration of human IL-2 using a commercially available ELISA kit, following the manufacturer's instructions.[5]
-
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the analog that causes a 50% reduction in IL-2 production compared to the vehicle-treated control.
Workflow for IL-2 Production Assay
Caption: Workflow for the IL-2 production assay in Jurkat T-cells.
This assay provides a more direct measure of the inhibition of the calcineurin-NFAT signaling pathway. It utilizes a reporter cell line, typically Jurkat cells, engineered to express a reporter gene (e.g., luciferase or fluorescent protein) under the control of an NFAT-responsive promoter.[6][7]
Experimental Protocol:
-
Cell Line: Use a commercially available Jurkat cell line stably transfected with an NFAT-luciferase reporter construct.
-
Cell Culture: Culture the NFAT reporter Jurkat cells as described for the IL-2 production assay.
-
Assay Setup:
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well in 80 µL of assay medium (serum-free RPMI-1640).
-
-
Compound Treatment:
-
Prepare serial dilutions of the CsA analogs and a positive control (Cyclosporin A).
-
Add 10 µL of the compound dilutions to the wells.
-
-
Cell Stimulation:
-
Prepare a stimulation solution containing phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin (B1663694) (e.g., 50 ng/mL PMA and 1 µM ionomycin final concentration).
-
Add 10 µL of the stimulation solution to all wells except the unstimulated control.
-
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add a luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System) to each well according to the manufacturer's protocol.[8]
-
Measure luminescence using a luminometer.
-
-
Data Analysis: Calculate the IC50 value for the inhibition of NFAT-driven luciferase expression.
Signaling Pathway of Calcineurin-NFAT and CsA Inhibition
Caption: Calcineurin-NFAT signaling pathway and its inhibition by Cyclosporin A.
II. P-glycoprotein (P-gp) Inhibition Assay
P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is a transmembrane efflux pump that actively transports a wide range of xenobiotics out of cells.[9][10] Overexpression of P-gp is a major cause of multidrug resistance (MDR) in cancer cells. Cyclosporin A and some of its analogs are potent inhibitors of P-gp.[9][10] Assessing the P-gp inhibitory activity of new CsA analogs is crucial for understanding their potential as MDR reversal agents or for predicting drug-drug interactions.
Rhodamine 123 Efflux Assay
This is a widely used functional assay to measure P-gp activity. Rhodamine 123 is a fluorescent substrate of P-gp.[11][12] In cells with high P-gp activity, Rhodamine 123 is rapidly pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of Rhodamine 123 and a corresponding increase in fluorescence.
Experimental Protocol:
-
Cell Line: Use a P-gp overexpressing cell line (e.g., MDR1-CEM, CHRC5) and its parental, drug-sensitive counterpart (e.g., CEM, AuxB1) as a negative control.[9][10]
-
Cell Culture: Culture the cells in appropriate medium, often supplemented with a low concentration of a cytotoxic drug (e.g., vinblastine) for the resistant line to maintain P-gp expression.
-
Assay Setup:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into flow cytometry tubes.
-
-
Compound Incubation:
-
Add the CsA analogs at various concentrations. Include a known P-gp inhibitor (e.g., Verapamil or CsA) as a positive control and a vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Rhodamine 123 Loading:
-
Add Rhodamine 123 to a final concentration of 0.5-1 µg/mL.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Efflux Phase:
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in fresh, pre-warmed medium (with or without the test compounds) and incubate for 1-2 hours at 37°C to allow for efflux.
-
-
Flow Cytometry Analysis:
-
Place the tubes on ice to stop the efflux.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (e.g., with a 488 nm excitation laser and a 525/30 nm emission filter).
-
-
Data Analysis: The increase in mean fluorescence intensity (MFI) in the presence of the inhibitor compared to the vehicle control indicates P-gp inhibition. Calculate the EC50, the concentration of the analog that results in 50% of the maximal fluorescence signal.
Workflow for Rhodamine 123 Efflux Assay
Caption: Experimental workflow for the P-gp inhibition assay using Rhodamine 123.
III. Mitochondrial Permeability Transition Pore (mPTP) Inhibition Assay
The mitochondrial permeability transition pore (mPTP) is a non-specific channel in the inner mitochondrial membrane.[13] Its prolonged opening leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and ultimately, cell death.[13] Cyclosporin A is a known inhibitor of the mPTP, an activity that is independent of its immunosuppressive effects.[14][15] This property is being explored for its therapeutic potential in conditions like ischemia-reperfusion injury.
Calcium-Induced Mitochondrial Swelling Assay
This assay directly measures the opening of the mPTP by monitoring mitochondrial swelling. In the presence of high concentrations of Ca2+, the mPTP opens, leading to an influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling can be measured as a decrease in light absorbance at 540 nm.
Experimental Protocol:
-
Mitochondria Isolation: Isolate mitochondria from a relevant cell type or tissue (e.g., rat liver or cultured cells) using differential centrifugation.
-
Assay Buffer: Prepare a swelling buffer (e.g., 120 mM KCl, 10 mM Tris-HCl, 5 mM KH2PO4, pH 7.4) supplemented with respiratory substrates (e.g., 5 mM succinate (B1194679) and 1 µM rotenone).
-
Assay Setup:
-
In a 96-well plate or a spectrophotometer cuvette, add the isolated mitochondria to the assay buffer to a final protein concentration of 0.2-0.5 mg/mL.
-
-
Compound Incubation:
-
Add the CsA analogs at various concentrations. Include CsA as a positive control and a vehicle control.
-
Pre-incubate for 5 minutes at room temperature.
-
-
Induction of Swelling:
-
Initiate mPTP opening by adding a pulse of CaCl2 (e.g., 100-200 µM final concentration).
-
-
Measurement of Swelling:
-
Immediately begin monitoring the change in absorbance at 540 nm over time (e.g., for 10-15 minutes) using a microplate reader or a spectrophotometer.[16] A decrease in absorbance indicates mitochondrial swelling.
-
-
Data Analysis: The rate and extent of the decrease in absorbance are inversely proportional to the mPTP inhibitory activity of the compound. Compare the absorbance traces of the treated samples to the controls.
Mechanism of mPTP Opening and Inhibition
Caption: Simplified diagram of mPTP opening and its inhibition by Cyclosporin A.
IV. Data Presentation
Quantitative data from the described assays should be summarized in a clear and concise tabular format to facilitate the comparison of different Cyclosporin A analogs.
Table 1: Summary of Biological Activities of Cyclosporin A Analogs
| Compound | IL-2 Inhibition IC50 (nM) | NFAT Reporter IC50 (nM) | P-gp Inhibition EC50 (µM) | mPTP Inhibition (Relative Activity vs. CsA) |
| Cyclosporin A | [Insert Value] | [Insert Value] | [Insert Value] | 1.0 |
| Analog 1 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Analog 2 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| ... | ... | ... | ... | ... |
Values in the table should be determined experimentally and represent the mean ± standard deviation of at least three independent experiments.
Conclusion
The cell-based assays detailed in these application notes provide a robust framework for the comprehensive characterization of novel Cyclosporin A analogs. By systematically evaluating their immunosuppressive activity, calcineurin inhibition, P-gp modulation, and effects on the mPTP, researchers can build a detailed structure-activity relationship profile. This information is critical for the identification of lead candidates with improved therapeutic indices, reduced off-target effects, or novel biological activities for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and immunosuppressive activities of conformationally restricted cyclosporin lactam analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. T Cell Activation Bioassay (NFAT) Protocol [worldwide.promega.com]
- 7. promega.de [promega.de]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. The permeability transition pore. Control points of a cyclosporin A-sensitive mitochondrial channel involved in cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Cyclosporin A Derivatives in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin (B1163) A (CsA) is a potent immunosuppressive agent widely used in organ transplantation and for the treatment of autoimmune diseases.[1] Its primary mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[2] This inhibition ultimately suppresses the production of pro-inflammatory cytokines like Interleukin-2 (IL-2), leading to a reduction in the immune response.[3] However, the clinical use of CsA is often limited by its significant side effects, most notably nephrotoxicity.[4] This has driven the development of CsA derivatives, or analogues, with the aim of improving the therapeutic index by either enhancing efficacy, reducing toxicity, or both.
This document provides detailed application notes and experimental protocols for the preclinical evaluation of Cyclosporin A derivatives in various animal models of autoimmune disease and transplantation.
Mechanism of Action: Calcineurin Inhibition Pathway
Cyclosporin A and its derivatives exert their immunosuppressive effects by targeting the calcineurin signaling pathway within T-lymphocytes. The binding of CsA or its analogue to its intracellular receptor, cyclophilin, forms a drug-immunophilin complex.[2] This complex then binds to and inhibits the phosphatase activity of calcineurin.[2] Under normal conditions, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and induce the transcription of genes for various cytokines, including IL-2.[3] By inhibiting calcineurin, CsA and its derivatives prevent NFAT dephosphorylation and nuclear translocation, thereby blocking cytokine gene transcription and subsequent T-cell activation and proliferation.[2][3]
Featured Cyclosporin A Derivatives
This document focuses on the following notable CsA derivatives:
-
Voclosporin (ISA247): A novel calcineurin inhibitor with a more predictable pharmacokinetic profile than CsA, potentially offering a better safety margin.[3] It has shown efficacy in treating lupus nephritis.[2][5]
-
NIM811: A non-immunosuppressive derivative of CsA that inhibits the mitochondrial permeability transition pore (mPTP) and has shown neuroprotective effects in models of spinal cord and traumatic brain injury.[6][7]
-
Cyclosporin G (CsG): An analogue with reported lower nephrotoxicity compared to CsA, though its immunosuppressive efficacy may vary by species.[2]
Animal Models and Experimental Protocols
The following sections detail experimental protocols for evaluating CsA derivatives in established animal models of autoimmune disease and transplantation.
Experimental Autoimmune Uveitis (EAU) in Rats
EAU is a T-cell mediated autoimmune disease model that mimics human uveitis.[8]
Experimental Workflow:
Protocol:
-
Animals: Lewis rats are commonly used for this model.[8]
-
Disease Induction: Induce EAU by immunizing rats with a uveitogenic protein, such as S-antigen or a peptide derived from interphotoreceptor retinoid-binding protein (IRBP), emulsified in Complete Freund's Adjuvant (CFA).[8][9]
-
Treatment Groups:
-
Administration: Begin treatment on the day of immunization (prophylactic) or on day 7 post-immunization (therapeutic).[9]
-
Clinical Assessment: Monitor the animals daily for clinical signs of uveitis starting from day 7 post-immunization, using a slit-lamp biomicroscope.[3] Score the severity of inflammation.
-
Endpoint Analysis: At the end of the study (e.g., day 14 or 25), euthanize the animals.
-
Histopathology: Enucleate eyes, fix in formalin, and embed in paraffin. Section and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammatory cell infiltration and structural damage.[9]
-
Immunology: Harvest draining lymph nodes and spleen to perform T-cell proliferation assays in response to the immunizing antigen.[3][9] Analyze cytokine levels in the aqueous humor.[3]
-
Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice
The MRL/lpr mouse is a spontaneous model of lupus, developing lymphadenopathy, splenomegaly, autoantibodies, and glomerulonephritis.[10]
Experimental Workflow:
Protocol:
-
Treatment Groups:
-
Vehicle control
-
Cyclosporin A (positive control)
-
CsA derivative (e.g., Voclosporin, administered orally)[11]
-
-
Dosing Regimen:
-
Monitoring:
-
Endpoint Analysis: Terminate the study at a predetermined time point (e.g., 19-20 weeks of age).[10]
-
Organ Weights: Collect and weigh kidneys and spleen.[12]
-
Blood Chemistry: Measure Blood Urea Nitrogen (BUN) as an indicator of renal function.[10]
-
Histopathology: Fix kidneys in formalin, embed in paraffin, and stain with H&E and Periodic acid-Schiff (PAS) to evaluate glomerulonephritis and immune complex deposition.[12]
-
Collagen-Induced Arthritis (CIA) in Rats
The CIA model in rats is a widely used preclinical model for rheumatoid arthritis, characterized by polyarthritis with cartilage and bone destruction.[13]
Experimental Workflow:
Protocol:
-
Animals: Use susceptible rat strains such as Lewis or Dark Agouti rats.[14]
-
Disease Induction:
-
Primary Immunization (Day 0): Inject an emulsion of bovine or chicken type II collagen in Incomplete Freund's Adjuvant (IFA) intradermally at the base of the tail.[14]
-
Booster Immunization (Day 7): Administer a booster injection of type II collagen in IFA.
-
-
Treatment Groups:
-
Vehicle control
-
Cyclosporin A (positive control, e.g., 4-10 mg/kg/day via osmotic pump)[15]
-
CsA derivative (e.g., Cyclosporin G, various doses)
-
-
Dosing Regimen:
-
Clinical Assessment: Visually score the paws for signs of arthritis (erythema, swelling) several times a week, starting from day 10.[14]
-
Endpoint Analysis:
Skin Allograft Model in Rats
This model is used to assess the efficacy of immunosuppressive agents in preventing the rejection of transplanted tissue.[16]
Experimental Workflow:
References
- 1. Cyclosporin A in organ transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of cyclosporine A and cyclosporine G in a rabbit heterotopic cardiac transplant model: graft outcome and histological findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. inotiv.com [inotiv.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Post-Injury Treatment with NIM811 Promotes Recovery of Function in Adult Female Rats after Spinal Cord Contusion: A Dose-Response Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Attenuation of acute mitochondrial dysfunction after traumatic brain injury in mice by NIM811, a non-immunosuppressive cyclosporin A analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental autoimmune uveoretinitis in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LX211 (Voclosporin) Suppresses Experimental Uveitis and Inhibits Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 11. mdpi.com [mdpi.com]
- 12. MRL/lpr Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. inotiv.com [inotiv.com]
- 14. chondrex.com [chondrex.com]
- 15. Suppression of collagen-induced arthritis by combination cyclosporin A and methotrexate therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cyclosporine and experimental skin allografts: long-term survival in rats treated with low maintenance doses [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosing Cyclosporin A and Its Derivatives in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols for the dosing of Cyclosporin A (CsA) and its derivatives in murine models. The information is intended to guide researchers in designing and executing experiments for various applications, including immunosuppression, autoimmune disease models, and pharmacokinetic/pharmacodynamic (PK/PD) studies.
Overview of Cyclosporin A and Its Derivatives
Cyclosporin A is a potent calcineurin inhibitor widely used as an immunosuppressant. Its derivatives have been developed to improve its therapeutic index, reduce toxicity, or explore non-immunosuppressive biological activities. This document covers dosing protocols for CsA and the following derivatives:
-
NIM811: A non-immunosuppressive derivative that inhibits the mitochondrial permeability transition pore (mPTP).
-
Voclosporin (B1684031): A more potent analog of CsA with a more predictable pharmacokinetic profile.
-
Alisporivir (B1665226) (DEB025): A non-immunosuppressive cyclophilin inhibitor with antiviral activity.
-
Cyclosporin C and Dihydrocyclosporin A: Derivatives with varying degrees of immunosuppressive and other biological activities.
Dosing Protocols and Data Presentation
The following tables summarize dosing protocols for Cyclosporin A and its derivatives in mice for various experimental applications.
Table 1: Cyclosporin A (CsA) Dosing Protocols in Mice
| Application | Mouse Strain | Dose | Route of Administration | Dosing Schedule | Vehicle | Reference(s) |
| Immunosuppression (General) | C57BL/6 | 15-30 mg/kg/day | Intraperitoneal (i.p.) | Daily | Not specified | [1] |
| Immunosuppression (Xenograft) | C57BL/6 | 10-30 mg/kg/day | Intraperitoneal (i.p.) | Daily for 7 days | Not specified | [2] |
| Immunosuppression (Xenograft) | C57BL/6 | 30 mg/kg (with 10 mg/kg ketoconazole) | Intraperitoneal (i.p.) | Daily for 7 days | Not specified | [2] |
| Renal Ischemia-Reperfusion Injury | C57BL/6J | 3 mg/kg | Intraperitoneal (i.p.) | Single dose, 1 hour or 10 min before ischemia | 0.9% Saline | [3] |
| Renal Ischemia-Reperfusion Injury | C57BL/6J | 10 mg/kg | Intraperitoneal (i.p.) | Single dose, 10 min before ischemia | 0.9% Saline | [3] |
| Hepatic Ischemia-Reperfusion Injury | Not specified | 2.5, 10, or 25 mg/kg | Intraperitoneal (i.p.) | Single dose before ischemic insult | Normal saline | [4] |
| Skin Allograft Rejection | ICR outbred | 15 mg/kg/day | Subcutaneous (s.c.) | Daily | Polyethylene glycol, saline, ethanol (B145695) | [5] |
| Anti-parasitic (Schistosoma mansoni) | MF1 | Not specified | Subcutaneous (s.c.) | Not specified | Not specified | [6] |
| Wart Formation Model | BALB/cJ | 75 mg/kg | Oral Gavage (p.o.) | Daily for 5 days | Not specified | [7] |
Table 2: Dosing Protocols for Cyclosporin A Derivatives in Mice
| Derivative | Application | Mouse Strain | Dose | Route of Administration | Dosing Schedule | Vehicle | Reference(s) |
| NIM811 | Hepatic Ischemia-Reperfusion Injury | Not specified | 10 mg/kg | Intraperitoneal (i.p.) | Single dose before ischemic insult | Not specified | [4] |
| NIM811 | Massive Hepatectomy Model | C57BL/6 | 10 mg/kg (pre-op), 5 mg/kg (post-op) | Oral Gavage (p.o.) | Single dose 2h before surgery, then daily for 2 days | 8.3% polyethoxylated castor oil and 8.3% ethanol | [8][9] |
| Voclosporin | Experimental Colitis | C57BL/6J | Not specified | Not specified | Not specified | Not specified | [9] |
| Alisporivir | Anti-parasitic (P. berghei) | Not specified | Not specified | Not specified | Two-dose treatment | Not specified | [10] |
| Cyclosporin C | Anti-parasitic (S. mansoni) | MF1 | Not specified | Oral (less effective) | Not specified | Not specified | [6] |
| Dihydrocyclosporin A | Anti-parasitic (S. mansoni) | MF1 | Not specified | Oral (less effective) | Not specified | Not specified | [6] |
Signaling Pathways
Cyclosporin A and its immunosuppressive derivatives primarily act by inhibiting the calcineurin-NFAT signaling pathway. They also have effects on the MAPK signaling pathway.
Experimental Protocols
Detailed methodologies for common administration routes are provided below.
Protocol 1: Oral Gavage in Mice
Objective: To administer a precise volume of a substance directly into the stomach.
Materials:
-
Appropriately sized gavage needle (18-20 gauge for adult mice) with a rounded tip.
-
Syringe.
-
Substance to be administered.
-
Animal scale.
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dosing volume (typically not exceeding 10 ml/kg).
-
Restraint: Gently restrain the mouse by the scruff of the neck, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube.
-
Crucially, if any resistance is met, do not force the needle. Withdraw and attempt re-insertion.
-
-
Administration: Once the needle is correctly placed, administer the substance slowly and smoothly.
-
Withdrawal: Gently remove the gavage needle in a single, smooth motion.
-
Monitoring: Observe the mouse for several minutes post-procedure for any signs of distress, such as labored breathing.[7]
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Objective: To administer a substance into the peritoneal cavity for systemic absorption.
Materials:
-
25-30 gauge needle.
-
1 ml syringe.
-
Substance to be administered.
-
70% ethanol or other disinfectant.
Procedure:
-
Restraint: Securely restrain the mouse, exposing the abdomen. The "three-finger" restraint method is commonly used.
-
Site Identification: The injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[9]
-
Injection:
-
Wipe the injection site with a disinfectant.
-
Tilt the mouse's head downwards to move the abdominal organs cranially.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[9]
-
Aspirate slightly to ensure no blood or urine is drawn, indicating incorrect placement.
-
Inject the substance smoothly.
-
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Observe for any adverse reactions.
Protocol 3: Subcutaneous (s.c.) Injection in Mice
Objective: To administer a substance into the space between the skin and the underlying muscle.
Materials:
-
25-27 gauge needle.
-
Syringe.
-
Substance to be administered.
Procedure:
-
Restraint: Gently restrain the mouse.
-
Site Preparation: Tent the loose skin over the shoulders or flank.[2]
-
Injection:
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the substance, which will form a small bleb under the skin.
-
-
Withdrawal and Monitoring: Remove the needle and apply gentle pressure to the injection site if necessary. Monitor the animal for any signs of discomfort.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a Cyclosporin A derivative in a mouse model.
References
- 1. Voclosporin: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical Pharmacokinetics and Pharmacodynamics of Voclosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Voclosporin: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of alisporivir and its potential in the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effect of the novel calcineurin inhibitor voclosporin in experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. DEB025 (Alisporivir) Inhibits Hepatitis C Virus Replication by Preventing a Cyclophilin A Induced Cis-Trans Isomerisation in Domain II of NS5A | PLOS One [journals.plos.org]
Application Notes and Protocols for Cyclosporin A-Derivative 3 in T-Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclosporin (B1163) A (CsA) is a potent cyclic undecapeptide with well-established immunosuppressive properties, widely utilized in the prevention of organ transplant rejection and the treatment of autoimmune disorders.[1][2][] Its primary mechanism of action involves the suppression of T-lymphocyte activation and proliferation.[4][5][6][7] "Cyclosporin A-Derivative 3" is a novel analogue of CsA, and these application notes provide a comprehensive guide for its characterization in T-cell proliferation assays. The following protocols are designed to enable researchers to assess the immunosuppressive potential of this derivative and compare its activity with the parent compound, Cyclosporin A.
Mechanism of Action of Cyclosporin A
Cyclosporin A exerts its immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway, which is crucial for T-cell activation.[4][5] Upon T-cell receptor (TCR) stimulation, intracellular calcium levels rise, activating the calmodulin-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation into the nucleus.[4] In the nucleus, NFAT acts as a transcription factor, inducing the expression of genes critical for T-cell proliferation, most notably Interleukin-2 (IL-2).[1][5]
Cyclosporin A, after entering the T-cell, binds to its intracellular receptor, cyclophilin.[4][5] The resulting CsA-cyclophilin complex directly binds to and inhibits the phosphatase activity of calcineurin.[4][5] This inhibition prevents NFAT dephosphorylation and its subsequent nuclear translocation, thereby blocking IL-2 gene transcription and, consequently, T-cell proliferation.[1][4][5] It is important to note that while this is the primary mechanism, CsA can have other effects on T-cells and other immune cells.[8]
Figure 1: Simplified signaling pathway of Cyclosporin A-mediated immunosuppression.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from T-cell proliferation assays. Researchers should aim to determine the half-maximal inhibitory concentration (IC50) and characterize the dose-response relationship for "this compound" in comparison to Cyclosporin A.
Table 1: IC50 Values for Inhibition of T-Cell Proliferation
| Compound | T-Cell Stimulation Method | IC50 (nM) |
| Cyclosporin A | anti-CD3/CD28 | [Insert Experimental Value] |
| This compound | anti-CD3/CD28 | [Insert Experimental Value] |
| Cyclosporin A | Phytohemagglutinin (PHA) | [Insert Experimental Value] |
| This compound | Phytohemagglutinin (PHA) | [Insert Experimental Value] |
Table 2: Dose-Response of this compound on T-Cell Proliferation
| Concentration (nM) | % Inhibition (anti-CD3/CD28 Stimulation) | % Inhibition (PHA Stimulation) |
| 0 | 0 | 0 |
| [Conc. 1] | [Value] | [Value] |
| [Conc. 2] | [Value] | [Value] |
| [Conc. 3] | [Value] | [Value] |
| [Conc. 4] | [Value] | [Value] |
| [Conc. 5] | [Value] | [Value] |
Experimental Protocols
Two standard methods for assessing T-cell proliferation are provided below. The CFSE-based flow cytometry assay is recommended for its ability to provide generational analysis of cell division.
Protocol 1: T-Cell Proliferation Assay using CFSE Staining and Flow Cytometry
This protocol measures T-cell proliferation by tracking the dilution of the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE) in successive generations of dividing cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
Phosphate Buffered Saline (PBS)
-
CFSE (5 mM stock solution in DMSO)
-
T-cell stimulants:
-
Anti-CD3/anti-CD28 coated beads
-
Phytohemagglutinin (PHA)
-
-
Cyclosporin A (stock solution in DMSO)
-
This compound (stock solution in an appropriate solvent, e.g., DMSO)
-
96-well round-bottom cell culture plates
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard protocols.
-
CFSE Staining:
-
Resuspend PBMCs at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 1 x 10^5 cells (100 µL) per well in a 96-well round-bottom plate.
-
Prepare serial dilutions of Cyclosporin A and this compound in complete RPMI-1640 medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 nM to 10 µM) to determine the inhibitory range.
-
Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration).
-
Add 50 µL of the T-cell stimulant to the appropriate wells (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio or PHA at a final concentration of 5 µg/mL).
-
Include the following controls:
-
Unstimulated cells (no stimulant, with vehicle)
-
Stimulated cells (with stimulant and vehicle)
-
-
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified incubator with 5% CO2.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with FACS buffer.
-
Stain with fluorescently-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8) for 30 minutes on ice to allow for gating on specific T-cell populations.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 10,000-50,000) within the lymphocyte gate.
-
Analyze the data using appropriate software. Proliferation is visualized as a series of peaks with successively halved fluorescence intensity. The percentage of proliferating cells can be quantified.
-
Figure 2: Experimental workflow for the CFSE-based T-cell proliferation assay.
Protocol 2: T-Cell Proliferation Assay using [3H]-Thymidine Incorporation
This classic method measures the incorporation of radiolabeled thymidine (B127349) into the DNA of proliferating cells.
Materials:
-
All materials from Protocol 1, except for CFSE and flow cytometry-related reagents.
-
[3H]-Thymidine (1 mCi/mL)
-
Cell harvester
-
Scintillation vials
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
PBMC Isolation and Plating: Follow steps 1 and 3 from Protocol 1 for PBMC isolation, cell plating, and treatment with "this compound" and T-cell stimulants.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
[3H]-Thymidine Pulse:
-
Add 1 µCi of [3H]-thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
-
Cell Harvesting:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters extensively with PBS to remove unincorporated [3H]-thymidine.
-
-
Scintillation Counting:
-
Place the dried filters into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the mean CPM for each condition.
-
The level of proliferation is directly proportional to the CPM.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the stimulated control.
-
Considerations for this compound
-
Solubility: Cyclosporin A is a lipophilic molecule with poor water solubility.[9][10] It is typically dissolved in organic solvents like DMSO or ethanol.[11] The solubility of "this compound" should be determined prior to preparing stock solutions. If solubility is an issue, the use of solubilizing agents such as Tween 80 or Cremophor EL may be considered, although their potential effects on T-cell function should be controlled for.[11]
-
Concentration Range: As the potency of "this compound" is unknown, a wide range of concentrations should be tested initially to establish a dose-response curve and determine the IC50 value.
-
Vehicle Control: It is crucial to include a vehicle control (the solvent used to dissolve the compound) at the same final concentration used in the experimental wells to account for any solvent-induced effects on T-cell proliferation.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background proliferation in unstimulated controls | - Contamination of cell culture- Pre-activated T-cells in the donor sample | - Use sterile techniques- Ensure donor is healthy and has not had a recent infection or vaccination |
| Low proliferation in stimulated controls | - Suboptimal stimulant concentration- Poor cell viability- Incorrect cell density | - Titrate the stimulant concentration- Check cell viability after isolation- Optimize cell seeding density |
| High variability between replicates | - Pipetting errors- Uneven cell distribution in wells | - Use calibrated pipettes and careful technique- Gently mix cell suspension before plating |
| No inhibitory effect of the compound | - Compound is inactive at the tested concentrations- Compound has degraded | - Test a wider and higher range of concentrations- Check the stability and storage conditions of the compound |
By following these detailed application notes and protocols, researchers can effectively evaluate the immunosuppressive activity of "this compound" on T-cell proliferation, contributing to the development of novel immunomodulatory therapies.
References
- 1. Frontiers | Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications [frontiersin.org]
- 2. Lessons to Learn From Low-Dose Cyclosporin-A: A New Approach for Unexpected Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclosporin A and its non-immunosuppressive derivative exhibit a differential effect on cell-mediated mineralization in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of cyclosporin A and dinactin on T-cell proliferation, interleukin-5 production, and murine pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The immunosuppressive drug cyclosporin A has an immunostimulatory function in CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Enhanced Dissolving Cyclosporin-A Inhalable Powder Efficiently Reduces SARS-CoV-2 Infection In Vitro | MDPI [mdpi.com]
- 10. Solubility Studies of Cyclosporine Using Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubilization of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Calcineurin Inhibition Assay Using Cyclosporin A-Derivative 3
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Cyclosporin (B1163) A (CsA) and its derivatives are potent immunosuppressants that function by inhibiting calcineurin (also known as Protein Phosphatase 2B, PP2B), a critical Ca2+/calmodulin-dependent serine/threonine phosphatase.[1][2] Calcineurin plays a pivotal role in T-cell activation by dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[3][4] This dephosphorylation allows NFAT to translocate to the nucleus and induce the expression of interleukin-2 (B1167480) (IL-2) and other cytokines essential for the immune response.[3][5]
Cyclosporin A does not directly inhibit calcineurin. It first forms a high-affinity complex with a cytosolic receptor, cyclophilin.[4][6] This CsA-cyclophilin complex then binds to calcineurin, sterically blocking its phosphatase activity and halting the T-cell activation cascade.[4] Cyclosporin A-Derivative 3 is a cis-isomer of Cyclosporin A and is also known to function via calcineurin inhibition.[7]
These application notes provide the necessary protocols and background to assess the inhibitory potential of this compound using a standard in vitro colorimetric calcineurin activity assay.
Note on Data Availability: Specific quantitative data for "this compound" is not widely available in published literature. The data and protocols provided herein are based on the well-characterized parent compound, Cyclosporin A, and are directly applicable for determining the inhibitory properties of its derivatives.[4]
Quantitative Data Summary for Cyclosporin A
The following table summarizes key quantitative values for the in vitro inhibition of calcineurin by the parent compound, Cyclosporin A. These parameters serve as a benchmark for evaluating the potency of its derivatives.
| Parameter | Value (for Cyclosporin A) | Description |
| IC₅₀ | ~5 - 10 nM | The half-maximal inhibitory concentration required to inhibit calcineurin's phosphatase activity in vitro.[8][9] |
| K_d_ | < 70 nM | The dissociation constant for the binding of the Cyclosporin A-cyclophilin complex to calcineurin, indicating high binding affinity.[10] |
Visualized Signaling Pathway and Workflow
Calcineurin Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the key steps in the T-cell activation signaling cascade mediated by calcineurin and the mechanism of inhibition by the Cyclosporin A-cyclophilin complex.
Experimental Workflow for Calcineurin Inhibition Assay
This diagram outlines the general workflow for determining the IC₅₀ value of an inhibitor like this compound.
Experimental Protocols
This section provides a detailed protocol for an in vitro colorimetric assay to measure the inhibition of calcineurin by this compound. The assay quantifies the phosphatase activity of calcineurin by measuring the release of inorganic phosphate (B84403) (Pi) from a specific substrate.[2]
Required Materials
-
Enzymes & Substrates:
-
Inhibitor:
-
This compound (Stock solution in DMSO)
-
-
Buffers & Reagents:
-
Equipment:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~620 nm[13]
-
Incubator or water bath set to 30°C
-
Multichannel pipette
-
Reagent Preparation
-
Assay Buffer: Prepare the buffer and supplement with Calmodulin (e.g., 1 µM) and 0.25 mg/mL BSA just before use. Keep on ice.
-
Inhibitor Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations for testing (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is constant and low (<1%).
-
Enzyme Mix: Dilute Calcineurin and Cyclophilin in ice-cold Assay Buffer to a working concentration. The optimal concentration should be determined empirically but is typically in the low nM range.
-
Substrate Solution: Reconstitute the RII phosphopeptide substrate in Assay Buffer to a final concentration of ~750 µM.[12]
-
Phosphate Standards: Prepare a series of known phosphate concentrations (e.g., 0 to 30 µM) by diluting the Phosphate Standard in Assay Buffer. This will be used to generate a standard curve.
Assay Procedure (96-Well Plate Format)
-
Plate Setup:
-
Blank: Add Assay Buffer only.
-
Phosphate Standards: Add the serial dilutions of the phosphate standard.
-
No-Inhibitor Control (100% Activity): Add Assay Buffer containing the same final concentration of DMSO as the test wells.
-
Test Wells: Add the various dilutions of this compound.[10]
-
No-Enzyme Control: Add substrate and Assay Buffer, but no enzyme (controls for non-enzymatic substrate degradation).[10]
-
-
Pre-incubation:
-
To the "No-Inhibitor Control" and "Test Wells," add the Enzyme Mix (containing both calcineurin and cyclophilin).
-
The total volume in each well should be equalized with Assay Buffer.
-
Cover the plate and pre-incubate for 10-15 minutes at 30°C . This allows for the formation of the inhibitor-cyclophilin-calcineurin complex.[10]
-
-
Reaction Initiation:
-
Initiate the phosphatase reaction by adding the RII Phosphopeptide Substrate solution to all wells except the "Blank" and "Phosphate Standards".[10]
-
-
Reaction Incubation:
-
Incubate the plate for 15-30 minutes at 30°C . The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% of substrate consumed in the 100% activity control).
-
-
Detection:
-
Stop the reaction by adding the Malachite Green Phosphate Detection Solution to all wells.[10]
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
-
Measurement:
-
Measure the absorbance of each well at approximately 620 nm using a microplate reader.[10]
-
Data Analysis
-
Standard Curve: Subtract the absorbance of the "Blank" from all standard readings. Plot the absorbance of the phosphate standards versus their known concentrations to generate a standard curve.
-
Phosphate Calculation: Use the linear equation from the standard curve to convert the absorbance readings from the sample wells into the amount of phosphate released (µM).
-
Calculate Percent Inhibition:
-
Determine the net phosphatase activity for each sample by subtracting the average reading of the "No-Enzyme Control" from the sample readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Activity with Inhibitor / Activity of No-Inhibitor Control)) * 100
-
-
Determine IC₅₀:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of calcineurin activity.[10]
-
References
- 1. Ciclosporin - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Calcineurin-Independent Mechanism of Angiogenesis Inhibition by a Nonimmunosuppressive Cyclosporin A Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of Calcineurin Phosphatase Activity: R&D Systems [rndsystems.com]
- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 13. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cyclosporin A Derivative Experiments
Welcome to the technical support center for Cyclosporin (B1163) A (CsA) derivative experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered when working with these complex cyclic peptides. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cyclosporin A and its derivatives?
A1: Cyclosporin A (CsA) and its derivatives primarily exert their immunosuppressive effects by inhibiting the calcineurin-NFAT signaling pathway.[1][2] The drug first binds to an intracellular protein called cyclophilin (CpN).[1][3] This CsA-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin (CaN).[1][2] Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[2] Inhibition of calcineurin prevents NFAT's dephosphorylation, thus blocking its translocation to the nucleus where it would otherwise initiate the transcription of genes for pro-inflammatory cytokines like Interleukin-2 (IL-2).[2][4]
Q2: My CsA derivative is precipitating in the cell culture medium. What is the cause and how can I fix it?
A2: Precipitation is a frequent issue with CsA and its derivatives due to their lipophilic nature and poor aqueous solubility.[5][6] Several factors can contribute to this:
-
High Final Concentration: Exceeding the solubility limit of the compound in the media.[5]
-
Improper Dissolution of Stock Solution: Not fully dissolving the compound in a suitable organic solvent before diluting it in aqueous media.[5]
-
Interaction with Media Components: Serum or other supplements in the media can reduce the compound's solubility.[5]
-
Temperature-Dependent Solubility: The solubility of CsA can decrease as the temperature rises.[5]
To troubleshoot this, consider the following steps:
-
Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol (B145695).[5]
-
Add the stock solution to the medium drop-by-drop while vortexing to ensure rapid and even dispersion.[5]
-
Ensure the final concentration of the organic solvent is non-toxic to the cells, typically below 0.5%.[5]
-
Decrease the final concentration of the CsA derivative in your experiment.[5]
-
If precipitation occurs after warming the media to 37°C, try preparing the working solution at 37°C.[5]
Q3: I am observing lower than expected or no immunosuppressive activity. What are the possible reasons?
A3: Several factors could lead to a lack of efficacy in your experiments:
-
Incorrect Compound Concentration: Double-check all calculations for the dilution of your stock solution.[4]
-
Compound Degradation: Ensure proper storage of the stock solution (e.g., -20°C, protected from light) and prepare fresh dilutions for each experiment.[1] Repeated freeze-thaw cycles should be avoided.[4] The primary degradation pathway for CsA in acidic aqueous solutions is isomerization to isocyclosporin A, which is biologically inactive.[5]
-
Suboptimal Cell Stimulation: Ensure that T-cell activators (e.g., PHA, anti-CD3/CD28 antibodies) are used at their optimal concentrations to achieve robust T-cell activation in your control groups.[4]
-
Cell Viability Issues: High concentrations of CsA can be cytotoxic.[7] Assess cell viability to ensure the lack of activity is not due to cell death.[4]
Q4: My primary cells are showing high levels of toxicity even at low concentrations of the CsA derivative. Could this be an off-target effect?
A4: Yes, this is a strong possibility. While the on-target effect is the inhibition of calcineurin, CsA is known to cause direct cellular toxicity, which is considered an off-target effect.[1] Here’s how to troubleshoot:
-
Vehicle Toxicity: Test the vehicle (e.g., DMSO) alone at the highest concentration used in your experiment to ensure it is not the source of toxicity.[1]
-
Compound Precipitation: Visually inspect the culture medium for any signs of precipitation, as solid particles can cause non-specific cell death.[4]
-
High Sensitivity of Primary Cells: Certain primary cells, such as renal cells, are known to be highly sensitive to CsA-induced toxicity.[1] Consider using a lower dose range.
-
Off-Target Apoptosis Induction: The compound may be inducing apoptosis through pathways separate from its immunosuppressive action.[1]
Q5: How stable are CsA derivatives in solution?
A5: The stability of a CsA derivative will depend on its specific structure and the solution conditions. For the parent compound, Cyclosporin A:
-
In human serum, it is stable for up to seven days at room temperature and for up to five months when stored at -20°C.[5][8]
-
In whole blood, levels can decrease when stored at room temperature or +4°C, with greater stability at -20°C.[5]
-
Stock solutions in DMSO or ethanol should be stored at -20°C.[9]
-
It is recommended to prepare fresh working solutions in culture media for each experiment.[5]
-
In acidic aqueous solutions, CsA can degrade into the inactive isocyclosporin A.[5]
Data Presentation
Table 1: Solubility of Cyclosporin A in Various Solvents
| Solvent | Solubility |
| DMSO | ~50 mg/mL[9][10] |
| Dimethyl formamide (B127407) (DMF) | ~20 mg/mL[11] |
| Ethanol | ~14 mg/mL[11] or 10 mg/mL[10] |
| Methylene chloride | 10 mg/mL[9][10] |
| Chloroform | 6 mg/mL[9][10] |
| Water | Slightly soluble/Sparingly soluble[10][11] |
Note: The solubility of CsA derivatives may vary. This table should be used as a general guide.
Table 2: Reported In Vitro IC50 Values for Cyclosporin A
| Assay | Cell Type/Target | IC50 |
| Calcineurin Phosphatase Activity | Recombinant human calcineurin | ~5-7 nM[11][12] |
| T-Cell Proliferation (MTT Assay) | Human Kidney Proximal Tubule Cells (HK-2) | 25 µM (Hypothetical Data)[13] |
| IL-2 Production Inhibition | Jurkat Cells | <1 µg/mL[9] |
Note: These values are for the parent compound, Cyclosporin A, and should serve as a reference. The potency of derivatives can differ significantly.
Experimental Protocols & Visualizations
Calcineurin Signaling Pathway and CsA Inhibition
The primary mechanism of action for CsA and its derivatives is the inhibition of the calcineurin signaling pathway.
Caption: Calcineurin signaling pathway and its inhibition by Cyclosporin A derivatives.
General Troubleshooting Workflow for CsA Derivative Experiments
This workflow provides a logical approach to diagnosing common experimental issues.
Caption: Troubleshooting workflow for addressing common issues in CsA derivative experiments.
Protocol: In Vitro Calcineurin Phosphatase Activity Assay
This protocol is based on commercially available colorimetric assay kits and is used to determine the inhibitory effect of a CsA derivative.[2][12]
Materials:
-
Recombinant human calcineurin
-
Recombinant human cyclophilin A
-
Cyclosporin A derivative
-
Calcineurin Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mg/mL BSA)[12]
-
Calmodulin
-
CaCl₂ solution
-
RII phosphopeptide substrate[12]
-
Malachite Green Phosphate (B84403) Detection Solution[12]
-
Phosphate Standard solution
-
96-well microplate
-
Microplate reader (~620 nm)
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CsA derivative in DMSO.
-
Perform serial dilutions of the stock solution to create a range of test concentrations.[12]
-
-
Assay Setup:
-
Add Calcineurin Assay Buffer containing calmodulin and CaCl₂ to the wells of a 96-well plate.[12]
-
Add the various dilutions of the CsA derivative and a constant amount of cyclophilin to the test wells.[12]
-
Include a vehicle control (assay buffer with DMSO).[12]
-
Add recombinant calcineurin to all wells except the blank.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at 30°C to allow for the formation of the inhibitor-cyclophilin-calcineurin complex.[12]
-
Reaction Initiation: Add the RII phosphopeptide substrate to all wells to start the reaction.[12]
-
Incubation: Incubate at 30°C for 15-30 minutes.[12]
-
Detection: Stop the reaction by adding the Malachite Green Phosphate Detection Solution. Allow color to develop for 15-20 minutes.[12]
-
Data Analysis:
-
Measure absorbance at ~620 nm.[12]
-
Generate a standard curve using the phosphate standards.
-
Determine the amount of phosphate released in each well.
-
Plot the percentage of inhibition against the logarithm of the CsA derivative concentration to generate a dose-response curve and determine the IC50.[12]
-
Caption: Experimental workflow for the in vitro calcineurin inhibition assay.
Protocol: T-Cell Proliferation (MTT) Assay
This assay measures the immunosuppressive activity of a CsA derivative by assessing its effect on T-cell proliferation.[4]
Materials:
-
T-cells (e.g., Jurkat, primary T-cells)
-
Complete culture medium
-
Cyclosporin A derivative
-
T-cell stimulating agent (e.g., PHA, anti-CD3/CD28 beads)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
Procedure:
-
Cell Plating: Seed T-cells in a 96-well plate (e.g., 5,000-10,000 cells/well).[4]
-
Compound Treatment: Add serial dilutions of the CsA derivative to the wells. Include vehicle and untreated controls.[4]
-
Cell Stimulation: Add the T-cell stimulating agent to all wells except the negative control.[4]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[4]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to dissolve the formazan crystals.
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability/proliferation relative to the stimulated vehicle control.
-
Determine the IC50 value from a dose-response curve.
-
Protocol: LDH Cytotoxicity Assay
This assay assesses cell membrane integrity to quantify cytotoxicity.[1]
Materials:
-
Primary cells or cell line of interest
-
Complete culture medium
-
Cyclosporin A derivative
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.[1]
-
Compound Treatment: Treat cells with serial dilutions of the CsA derivative for the desired time (e.g., 24, 48, or 72 hours).[1]
-
Prepare Controls:
-
Sample Collection: Collect the cell culture supernatant.
-
LDH Measurement: Determine the LDH activity in the supernatant according to the manufacturer's instructions.[13]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Stability of cyclosporin A in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Cyclosporin A Analog Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclosporin (B1163) A (CsA) analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing Cyclosporin A analogs?
A1: The synthesis of Cyclosporin A analogs, particularly through Solid-Phase Peptide Synthesis (SPPS), presents several key challenges:
-
Low Coupling Efficiency: The presence of seven N-methylated amino acids in the CsA backbone leads to significant steric hindrance, making the formation of peptide bonds difficult and often resulting in low yields.[1][2]
-
Side Reactions: Undesirable side reactions can occur at various stages, including epimerization during amino acid activation and coupling, and fragmentation of the peptide chain during cleavage from the solid support.[1][3]
-
Difficult Purification: The final product is often accompanied by structurally similar impurities, such as deletion sequences or diastereomers, which can be challenging to separate due to the conformational flexibility of the cyclic peptide.[4]
-
Complex Characterization: The conformational heterogeneity arising from cis-trans isomerization of amide bonds, particularly involving N-methylated residues, leads to complex NMR spectra and can cause the appearance of multiple peaks in HPLC analysis, complicating structural verification.[1][5]
Q2: Which coupling reagents are most effective for N-methylated amino acids in CsA analog synthesis?
A2: Standard coupling reagents are often inefficient for coupling sterically hindered N-methylated amino acids. More potent activating reagents are recommended. (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) and PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) have shown promise in improving coupling yields for these difficult sequences.[1] HATU is another effective reagent for these couplings.[2]
Q3: Why do my HPLC results for a purified CsA analog show multiple peaks?
A3: The presence of multiple peaks in the HPLC profile of a purified CsA analog is often due to the presence of different conformers.[1] The N-methylated amide bonds can exist in both cis and trans conformations, and the energy barrier for their interconversion can be high enough to allow for their separation on the HPLC timescale. This conformational heterogeneity is a known characteristic of CsA and its analogs.[5]
Q4: What are the key considerations for the cyclization step in CsA analog synthesis?
A4: The choice of the cyclization site is critical for achieving a good yield. To minimize side reactions and facilitate cyclization, the bond between the two non-N-methylated amino acids, L-alanine at position 7 and D-alanine at position 8, is often chosen for the final ring closure.[6] This strategy can be beneficial as intramolecular hydrogen bonds in the linear precursor may pre-organize the peptide into a conformation that is favorable for cyclization.[6]
Troubleshooting Guide
Low Coupling Yields
| Symptom | Possible Cause | Suggested Solution |
| Incomplete coupling after standard coupling time | Steric hindrance from N-methylated amino acids. | 1. Extend the coupling reaction time. 2. Perform a second coupling (double coupling). 3. Use a more potent coupling reagent such as HATU, PyAOP, or PyBOP/HOAt.[1][2] |
| Low yield of the final peptide | Accumulation of incomplete couplings throughout the synthesis. | 1. Monitor coupling efficiency at each step using a qualitative test like the bromophenol blue test.[2] 2. Employ optimized coupling protocols for N-methylated residues from the start. |
Unexpected Side Products
| Symptom | Possible Cause | Suggested Solution |
| Presence of deletion sequences in the final product | Incomplete coupling at one or more steps. | Enhance coupling efficiency using the methods described above. |
| Formation of diketopiperazines (DKPs) | Side reaction during acidic cleavage, especially with certain dipeptide sequences at the N-terminus.[1] | 1. Minimize the time of cleavage.[1] 2. Choose a resin and protecting group strategy that is less prone to DKP formation. |
| Peptide chain fragmentation | Cleavage of the peptide backbone during final deprotection and cleavage from the resin, particularly between consecutive N-methylated amino acids.[1] | 1. Optimize the cleavage cocktail and reaction time. 2. Consider using milder cleavage conditions if compatible with the protecting groups used. |
| Epimerization | Racemization of amino acids during activation and coupling.[3] | 1. Use coupling reagents known to suppress epimerization, such as those forming HOAt or HOBt esters. 2. Avoid prolonged exposure to basic conditions. |
Purification and Characterization Issues
| Symptom | Possible Cause | Suggested Solution |
| Broad or multiple peaks on HPLC for a pure compound | Presence of stable conformers due to cis-trans isomerization of N-methylated amide bonds.[1] | 1. Perform HPLC analysis at an elevated temperature to promote faster interconversion of conformers, which may lead to peak coalescence. 2. Utilize 2D NMR techniques to confirm the presence of conformers and assign signals to each.[7] |
| Difficulty in separating the desired product from impurities | Co-elution of structurally similar impurities (e.g., diastereomers, deletion sequences). | 1. Optimize the HPLC gradient and mobile phase composition. 2. Consider using a different stationary phase or a complementary purification technique like supercritical fluid chromatography (SFC).[4] |
| Ambiguous NMR spectra | Overlapping signals from the eleven amino acid residues and the presence of multiple conformers.[5] | 1. Employ a combination of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) for complete structural assignment.[7] 2. Analyze the sample in different solvents to potentially resolve overlapping signals. |
| Complex mass spectrometry fragmentation | The cyclic nature of the peptide and the presence of unusual amino acids can lead to non-standard fragmentation patterns.[8] | Utilize tandem MS (MS/MS or MSn) to generate fragment ions that can be used to sequence the peptide and confirm its structure.[8] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Cyclosporin A Analog Precursor
This protocol outlines a general procedure for the manual synthesis of a linear undecapeptide precursor for a CsA analog using Fmoc/tBu chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Wang resin) in N,N-dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Coupling:
-
Dissolve 4 equivalents of the Fmoc-protected C-terminal amino acid and 4 equivalents of HATU in DMF.
-
Add 8 equivalents of N,N-diisopropylethylamine (DIEA) and pre-activate for 5 minutes.[2]
-
Add the activated amino acid solution to the resin and shake for at least 2 hours.
-
Wash the resin with DMF (3x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes.
-
Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Subsequent Amino Acid Couplings:
-
Repeat step 2 for each subsequent amino acid in the sequence. For coupling to N-methylated amino acids, extend the coupling time to 4 hours or perform a double coupling.
-
After each coupling, perform the Fmoc deprotection as described in step 3.
-
-
Monitoring Coupling Efficiency:
-
After each coupling step, take a small sample of the resin beads.
-
Wash the beads with methanol.
-
Add a few drops of a bromophenol blue solution in DMF. A yellow color indicates a complete reaction, while a blue or green color indicates incomplete coupling, in which case a recoupling is necessary.[2]
-
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin with DCM (3x) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is Reagent R: 90% trifluoroacetic acid (TFA), 5% thioanisole, 3% ethanedithiol, and 2% anisole.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently shake the mixture at room temperature for 2-4 hours. Note: The optimal cleavage time should be determined empirically to minimize side reactions.[1]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
-
Drying: Dry the crude peptide under vacuum.
Protocol 3: Purification by Preparative RP-HPLC
This protocol provides a general method for purifying the crude CsA analog.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
-
Chromatography Conditions:
-
Column: C18 preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 30-60 minutes. The exact gradient should be optimized based on analytical HPLC runs.
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions that meet the desired purity level.
-
Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
Visualizations
Signaling Pathway of Cyclosporin A
Caption: Mechanism of action of Cyclosporin A.
Experimental Workflow for Cyclosporin A Analog Synthesis
Caption: Solid-phase synthesis workflow for CsA analogs.
References
- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid Separation of Five Cyclosporin Analogs by Supercritical Fluid Chromatography [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. Synthesis, conformation, and immunosuppressive activities of three analogues of cyclosporin A modified in the 1-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural characterization of cyclosporin A, C and microbial bio-transformed cyclosporin A analog AM6 using HPLC-ESI-ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Purification of Cyclosporin A Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the High-Performance Liquid Chromatography (HPLC) purification of Cyclosporin (B1163) A (CsA) and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of Cyclosporin A derivatives in a question-and-answer format.
Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
-
Question: Why are my peaks for Cyclosporin A derivatives broad or tailing?
-
Answer: Peak broadening and tailing for cyclosporine and its derivatives are often attributed to the presence of multiple conformational isomers in solution.[1] This can be exacerbated by several factors:
-
Low Column Temperature: Operating at ambient temperature can slow the interconversion between conformers, leading to broadened peaks. Increasing the column temperature, often to 75-80°C, can help coalesce these conformers into a single, sharper peak.[2][3][4]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the peptide and its interaction with the stationary phase. For Cyclosporin A, acidic mobile phases, such as those containing 0.1% trifluoroacetic acid (TFA), are commonly used to improve peak shape.[5]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the sample concentration or injection volume.
-
Column Contamination or Degradation: Accumulation of impurities on the column frit or at the head of the column can cause peak tailing and splitting. Regular column washing and the use of guard columns are recommended.
-
-
Question: What causes split peaks for my Cyclosporin A derivative?
-
Answer: Split peaks can be a sign of several issues:
-
A blocked or partially blocked column frit: This can be caused by particulate matter from the sample or mobile phase. Filtering your sample and mobile phases is crucial.
-
A void in the column packing material: This can occur over time with column use.
-
Sample solvent being too strong: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to move through the column in a distorted band.[6] It's best to dissolve the sample in the initial mobile phase whenever possible.
-
Issue 2: Low Resolution and Co-eluting Impurities
-
Question: I am having difficulty separating my Cyclosporin A derivative from closely related impurities. How can I improve resolution?
-
Answer: The primary challenge in purifying CsA is its structural similarity to other cyclosporins (e.g., B, C, G) that are often co-produced.[7] To improve resolution:
-
Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.[8] Experiment with different gradient slopes to find the optimal separation.
-
Change the Organic Modifier: While acetonitrile (B52724) is commonly used, trying a different organic solvent like methanol (B129727) can alter the selectivity of the separation.
-
Select a Different Stationary Phase: Not all C18 columns are the same. Trying a C18 column with a different bonding density or a different stationary phase altogether, such as a phenyl or biphenyl (B1667301) column, can provide alternative selectivity.[8]
-
Adjust the Mobile Phase pH: Small changes in pH can affect the retention of ionizable impurities differently than the target compound.[8]
-
Issue 3: Low Recovery and Sample Loss
-
Question: My recovery of the purified Cyclosporin A derivative is consistently low. What are the potential causes?
-
Answer: Low recovery can be due to several factors:
-
Adsorption: Cyclosporin A is known to adsorb to surfaces, especially glass.[7] Using polypropylene (B1209903) tubes and minimizing transfer steps can help mitigate this issue.
-
Precipitation: The derivative may precipitate on the column or in the tubing if the mobile phase composition does not maintain its solubility.[7] Ensure the sample is fully dissolved in the initial mobile phase before injection.
-
Degradation: Cyclosporin A can degrade under acidic conditions.[1] While acidic mobile phases are often necessary for good chromatography, prolonged exposure should be minimized. The degradation of cyclosporine in dissolution media has been shown to follow zero-order kinetics.[1][9]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for purifying a novel Cyclosporin A derivative?
A1: A good starting point for a reverse-phase HPLC method would be a C18 column with a gradient elution. A common mobile phase system consists of Mobile Phase A: Water with 0.1% TFA and Mobile Phase B: Acetonitrile with 0.1% TFA. A shallow gradient, for instance, from 20% B to 80% B over 30-60 minutes, is a reasonable starting point. The column temperature should be elevated, typically around 75-80°C, and UV detection is commonly performed at 210 nm.[4][5]
Q2: How do I prepare my crude Cyclosporin A derivative sample for HPLC purification?
A2: Cyclosporin A and its derivatives are highly lipophilic with poor aqueous solubility.[7] Samples are typically dissolved in organic solvents like methanol, ethanol, or acetonitrile.[7] For highly hydrophobic derivatives, dissolving in a small amount of DMSO before diluting with the mobile phase is a common strategy. It is crucial to filter the sample through a 0.22 or 0.45 µm filter before injection to remove any particulate matter.
Q3: What are the most common impurities I should expect?
A3: The most common impurities are other cyclosporin analogues that may be present from the synthesis or fermentation process.[7] Other potential impurities include deletion sequences, products of oxidation (e.g., of methionine residues if present), and aggregation artifacts.[10]
Q4: How can I confirm the identity and purity of my collected fractions?
A4: While HPLC with UV detection can indicate purity based on peak area, it cannot confirm the identity of the compound.[10] For confirmation, it is essential to use a mass spectrometer (LC-MS) to verify the molecular weight of the compound in the collected fractions.
Q5: What is the best way to remove the mobile phase solvents (acetonitrile and TFA) from my purified product?
A5: Lyophilization (freeze-drying) is the most effective method for removing acetonitrile and the majority of TFA from the final product, yielding a solid powder.[7]
Data Presentation
Table 1: Common HPLC Parameters for Cyclosporin A Analysis
| Parameter | Typical Value/Range | Reference(s) |
| Stationary Phase | C18, C8, Phenyl | [2][5][8] |
| Column Dimensions | 150 x 4.6 mm, 250 x 4.6 mm | [3][5] |
| Particle Size | 5 µm | [3][5] |
| Mobile Phase A | Water + 0.1% TFA or 0.04 M KH2PO4 (pH 2.5) | [2][5] |
| Mobile Phase B | Acetonitrile or Methanol | [2][4] |
| Flow Rate | 1.0 mL/min | [2][3][5] |
| Column Temperature | 75 - 80 °C | [2][3][4] |
| Detection Wavelength | 205 - 210 nm | [2][3][5] |
| Injection Volume | 20 - 100 µL | [2][5] |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Purification
-
Dissolution: Weigh the crude Cyclosporin A derivative and dissolve it in a minimal amount of a suitable organic solvent (e.g., acetonitrile, methanol, or DMSO).
-
Dilution: If necessary, dilute the dissolved sample with the initial mobile phase composition to ensure compatibility with the HPLC system.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter into a clean HPLC vial to remove any particulates.
-
Storage: If not for immediate use, store the prepared sample at 4°C to minimize potential degradation.
Protocol 2: General HPLC Purification Method
-
System Equilibration: Equilibrate the HPLC system, including the column, with the initial mobile phase composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient of increasing organic modifier (Mobile Phase B) to elute the bound compounds. The specific gradient will need to be optimized for the specific derivative.
-
Fraction Collection: Collect fractions based on the elution profile from the UV detector. Collect the main peak corresponding to the target Cyclosporin A derivative.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical HPLC method.
-
Pooling: Pool the fractions that meet the desired purity level (e.g., >98%).
-
Solvent Removal: Remove the mobile phase solvents from the pooled fractions, typically by lyophilization, to obtain the purified compound as a solid.
Mandatory Visualizations
Caption: HPLC Purification Workflow for Cyclosporin A Derivatives.
Caption: Troubleshooting Decision Tree for HPLC Purification.
References
- 1. Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a HPLC method for the determination of cyclosporin-A in rat blood and plasma using naproxen as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. scielo.br [scielo.br]
- 5. Development and Validation of a RP-HPLC Method for Determination of Cyclosporine in Capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
Technical Support Center: Cyclosporin A and its Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues associated with Cyclosporin (B1163) A (CsA) and its derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Cyclosporin A and its derivatives?
A1: The main stability issues for Cyclosporin A and its derivatives are degradation in aqueous solutions, poor aqueous solubility leading to precipitation, and sensitivity to light. The primary degradation pathway in acidic aqueous solutions is an isomerization to isocyclosporin A, which results in a loss of biological activity.[1][2] Factors such as pH, temperature, and exposure to light can significantly impact the stability of these compounds.
Q2: How does pH affect the stability of Cyclosporin A?
A2: Cyclosporin A is susceptible to acid-catalyzed degradation. The rate of degradation is significant in acidic conditions, particularly in the pH range of 1 to 4, where it isomerizes to isocyclosporin A.[1][2] The compound is more stable at a pH of 5 than at a pH of 7.
Q3: What are the recommended storage conditions for Cyclosporin A and its derivatives?
A3: To ensure stability, Cyclosporin A and its derivatives should be stored desiccated and protected from light at 2-8°C for the solid compound. Stock solutions, typically prepared in organic solvents like DMSO or ethanol (B145695), should be stored at -20°C.[3] It is advisable to prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles.
Q4: My Cyclosporin A derivative is precipitating in my cell culture medium. What can I do to prevent this?
A4: Precipitation is a common problem due to the poor aqueous solubility of cyclosporine compounds.[3] Here are several troubleshooting steps:
-
Lower the Final Concentration: Ensure the final concentration in your culture medium does not exceed the compound's solubility limit.
-
Optimize Solution Preparation: When preparing your working solution, add the stock solution (in DMSO or ethanol) to your pre-warmed culture medium drop-by-drop while gently vortexing. This promotes rapid and even dispersion.[3]
-
Control Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium low, typically below 0.5%, to prevent solvent-induced precipitation and cytotoxicity.[3]
-
Temperature Considerations: As solubility can be temperature-dependent, if precipitation occurs after warming the medium to 37°C, try preparing the working solution at 37°C.[3]
Q5: Are there any stable derivatives of Cyclosporin A available?
A5: Yes, voclosporin (B1684031) is an analog of Cyclosporin A that has been developed to have greater metabolic stability and enhanced action against calcineurin.[4][5] While it shares the same mechanism of action, its improved pharmacokinetic and pharmacodynamic profile may make it a more stable alternative for certain research applications.[5]
Troubleshooting Guides
Issue 1: Inconsistent or Lower-Than-Expected Immunosuppressive Activity
Possible Causes:
-
Compound Degradation: The compound may have degraded due to improper storage or handling, such as exposure to acidic conditions, high temperatures, or light.
-
Precipitation: The compound may have precipitated out of the solution, leading to a lower effective concentration.
-
Inaccurate Concentration: Errors in weighing the compound or in dilutions can lead to a lower actual concentration than intended.
Solutions:
-
Verify Storage and Handling: Ensure the compound and its solutions have been stored under the recommended conditions (solid at 2-8°C, protected from light; stock solutions at -20°C).
-
Check for Precipitate: Visually inspect your working solutions and culture wells for any signs of precipitation. If observed, refer to the troubleshooting guide for precipitation (FAQ Q4).
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution immediately before each experiment.
-
Confirm Compound Identity and Purity: If problems persist, consider analytical validation of the compound's identity and purity using techniques like HPLC.
Issue 2: High Variability in Experimental Replicates
Possible Causes:
-
Uneven Compound Dispersion: Inconsistent mixing when preparing the working solution can lead to variable concentrations across different wells or tubes.
-
Adsorption to Labware: Cyclosporine compounds can adsorb to the walls of plastic containers, which can reduce the effective concentration in solution.
-
Cell Health and Density: Variations in cell health or seeding density can lead to inconsistent responses to the compound.
Solutions:
-
Standardize Solution Preparation: Follow a strict protocol for preparing working solutions, including the drop-wise addition of the stock solution to the medium with continuous gentle mixing.[3]
-
Use Low-Binding Labware: Consider using low-protein-binding tubes and plates to minimize the loss of the compound due to adsorption.
-
Ensure Consistent Cell Culture Practices: Maintain consistent cell seeding densities and ensure high cell viability across all experimental replicates.
Quantitative Data Summary
Table 1: Stability of Cyclosporin A in Different Conditions
| Condition | Matrix | Temperature | Duration | Stability | Reference |
| Acidic (pH 1.1) | Aqueous Solution | 37°C | 63 hours | Half-life | [1] |
| Acidic (pH 3.0) | Aqueous Solution | 37°C | 79 hours | Half-life | [1] |
| Storage | Human Serum | Room Temperature | Up to 7 days | Stable | [6] |
| Storage | Human Serum | -20°C | Up to 5 months | Stable | [6] |
| Storage | Whole Blood | Room Temperature or +4°C | 24-48 hours | Decreased Levels | [6] |
Experimental Protocols
Protocol 1: Preparation of Cyclosporin A Stock and Working Solutions
Materials:
-
Cyclosporin A (or derivative) powder
-
Anhydrous DMSO or Ethanol
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile, complete cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Under sterile conditions, accurately weigh the required amount of Cyclosporin A powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, low-protein-binding tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Working Solution Preparation (e.g., 1 µM in culture medium):
-
Thaw a single aliquot of the stock solution at room temperature.
-
Warm the required volume of cell culture medium to 37°C.
-
While gently vortexing the culture medium, add the required volume of the stock solution dropwise to achieve the final desired concentration.[3]
-
Use the freshly prepared medium for your experiment immediately.
-
Protocol 2: Stability-Indicating HPLC Method for Cyclosporin A
This protocol is a summary of a validated stability-indicating HPLC method. For detailed parameters, refer to the original publication.
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v)[7]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Column Temperature: Maintained at an elevated temperature (e.g., 50-70°C) to improve peak shape.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of Cyclosporin A in the mobile phase at known concentrations.
-
Sample Preparation:
-
Forced Degradation Samples: Subject the Cyclosporin A solution to stress conditions such as acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), oxidation (e.g., 3% H2O2), heat, and light.[7]
-
Experimental Samples: Dilute your experimental samples to fall within the linear range of the standard curve.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Interpretation: The method should be able to separate the intact Cyclosporin A peak from any degradation products, demonstrating its stability-indicating capability.[7][8]
Visualizations
Caption: Calcineurin-NFAT signaling pathway and the mechanism of action of Cyclosporin A.
Caption: Troubleshooting workflow for Cyclosporin A derivative precipitation in cell culture.
Caption: Primary degradation pathway of Cyclosporin A in acidic aqueous solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of acid-catalyzed degradation of cyclosporin A and its analogs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Voclosporin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Stability of cyclosporin A in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a stability indicating HPLC assay method for cyclosporine in cyclosporine oral solution USP - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Inconsistent Results in Cyclosporin A Derivative Assays: A Technical Support Center
For researchers, scientists, and drug development professionals working with Cyclosporin (B1163) A (CsA) and its derivatives, encountering inconsistent experimental results can be a significant roadblock. This technical support center provides a comprehensive resource to troubleshoot common issues, offering detailed FAQs, structured troubleshooting guides, and key experimental protocols to ensure the reliability and reproducibility of your assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Cyclosporin A and its derivatives?
A1: Cyclosporin A and its derivatives are potent immunosuppressants that primarily act by inhibiting the calcineurin signaling pathway.[1][2] The drug binds to the intracellular protein cyclophilin, forming a complex that inhibits the phosphatase activity of calcineurin.[1][2] This prevention of calcineurin activity blocks the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes essential for T-cell activation, such as Interleukin-2 (IL-2).[1][3]
Q2: What are the expected outcomes of a successful experiment with a CsA derivative?
A2: A successful experiment should demonstrate a dose-dependent inhibition of T-cell activation and proliferation.[1] This is typically observed as:
-
A reduction in metabolic activity in a T-cell proliferation assay (e.g., MTT assay).[1]
-
Decreased calcineurin phosphatase activity in a biochemical assay.[1]
-
A significant reduction in the secretion of pro-inflammatory cytokines like IL-2, measurable by an ELISA assay.[1]
Q3: How should I properly store and handle CsA derivatives?
A3: CsA derivatives are lipophilic cyclic peptides that require careful handling. Lyophilized powder should be stored at -20°C. For stock solutions, dissolve the compound in a suitable organic solvent like DMSO or ethanol. It is advisable to prepare small aliquots of the stock solution to minimize freeze-thaw cycles. Working solutions should be prepared by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use.
Q4: My CsA derivative appears to be precipitating in the culture medium. What could be the cause?
A4: Precipitation is a common issue due to the poor aqueous solubility of cyclosporine compounds. Several factors can contribute to this:
-
High Concentration: The concentration of the derivative may exceed its solubility limit in the aqueous medium.
-
Inadequate Mixing: Failure to properly disperse the stock solution during dilution can lead to localized high concentrations and precipitation.
-
Poor Solubility in Media: The derivative may have inherently low solubility in the specific culture medium being used.
-
Temperature-Dependent Solubility: The solubility of CsA can decrease as the temperature rises.
-
Interaction with Media Components: Components in the media, such as serum, can sometimes interact with the compound and cause it to precipitate.
Troubleshooting Guides
This section addresses common problems encountered during experiments with CsA derivatives, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Lower Than Expected or No Immunosuppressive Activity
Q: My CsA derivative is showing significantly less immunosuppressive activity than expected. What are the possible causes and how can I troubleshoot this?
A: This is a frequent issue that can stem from several factors related to the experimental setup, reagents, or the compound itself. Below is a guide to help identify the potential cause.
| Possible Cause | Verification | Recommended Solution |
| Incorrect Compound Concentration | Double-check all calculations for dilutions of the stock solution. | Re-prepare dilutions carefully. Consider using a fresh aliquot of the stock solution. |
| Compound Degradation | Ensure proper storage of the stock solution (-20°C, protected from light). | Prepare fresh dilutions from the stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Poor Cell Health or Viability | Assess cell viability before and during the experiment using a trypan blue exclusion assay or a similar method. | Use cells within a narrow passage range and ensure optimal culture conditions. |
| Suboptimal Cell Stimulation | Verify that T-cell activators (e.g., PHA, anti-CD3/CD28 antibodies) are used at their optimal concentrations. | Titrate the concentration of the stimulating agent to ensure robust T-cell activation in control groups. |
| Assay-Specific Issues | For calcineurin activity assays, verify the activity of the recombinant calcineurin and the integrity of the substrate. For T-cell proliferation assays (e.g., MTT), ensure the incubation time with the reagent is optimized and formazan (B1609692) crystals are fully solubilized. | Review and optimize the specific assay protocol. Run positive and negative controls to validate the assay performance. |
Issue 2: Higher Than Expected Cytotoxicity
Q: I'm observing high levels of cell death in my cultures treated with the CsA derivative, even at low concentrations. How can I determine if this is a true cytotoxic effect or an artifact?
A: Distinguishing between intended immunosuppression and unintended cytotoxicity is critical, as high cytotoxicity can confound the results of functional assays.
| Possible Cause | Verification | Recommended Solution |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. | Run a vehicle control with the same concentration of the solvent used in the highest treatment group. Ensure the final solvent concentration is typically below 0.5%. |
| Compound Precipitation | Due to their lipophilic nature, CsA derivatives can precipitate out of the aqueous culture medium at high concentrations, which can cause non-specific cell death. | Visually inspect the culture wells under a microscope for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system. |
| Off-Target Effects | The derivative may have off-target effects leading to cytotoxicity. | Perform a lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity, in parallel with a metabolic assay like MTT. A significant increase in LDH release would confirm cytotoxicity. |
| High Sensitivity of Cell Type | Certain primary cells, such as renal cells, are known to be highly sensitive to CsA-induced toxicity.[3] | Consider using a lower dose range or comparing with a more robust cell line to establish a baseline. |
| Apoptosis Induction | The compound may be a potent inducer of apoptosis through off-target pathways. | Perform an apoptosis-specific assay (e.g., Caspase 3/7 activity, Annexin-V staining) to confirm the mechanism of cell death. |
Quantitative Data Summary
The following tables provide a summary of quantitative data for Cyclosporin A and its derivatives to serve as a benchmark for your experiments.
Table 1: Comparative Immunosuppressive Potency of Cyclosporin A and Derivatives
| Compound | Assay Type | Cell/Stimulus | IC50 | Reference |
| Cyclosporin A | T-Cell Proliferation | Concanavalin A stimulated thymocytes | 5 nM | [4] |
| Cyclosporin A | T-Cell Proliferation | Mitogen/Alloantigen-induced lymphocytes | ~15.8 nM (19 µg/L) | [4] |
| Cyclosporin G | T-Cell Proliferation | Mitogen/Alloantigen-induced lymphocytes | ~60 µg/L | [5] |
| (γ-OH) MeLeu4-Cs | Cyclophilin A Binding | In vitro | >1000 nM | [6] |
| D-Sar (α-SMe)3 Val2-DH-Cs | Cyclophilin A Binding | In vitro | >1000 nM | [6] |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Comparative Cytotoxicity of Cyclosporin A (Hypothetical Data for a Derivative)
| Compound | Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) |
| Cyclosporin A | Human Kidney Proximal Tubule Cells (HK-2) | MTT | 48 | 25 |
| Cyclosporin A-Derivative | Human Kidney Proximal Tubule Cells (HK-2) | MTT | 48 | >50 |
| Cyclosporin A | Human Hepatocellular Carcinoma Cells (HepG2) | MTT | 48 | 35 |
| Cyclosporin A-Derivative | Human Hepatocellular Carcinoma Cells (HepG2) | MTT | 48 | >50 |
Table 3: Solubility of Cyclosporin A in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~14 mg/ml | [7] |
| DMSO | ~3 mg/ml | [7] |
| Dimethyl formamide (B127407) (DMF) | ~20 mg/ml | [7] |
| Methylene chloride | 10 mg/mL | [8] |
| Chloroform | 6 mg/mL | [8] |
| Water | Slightly soluble | [8] |
| 1:3 solution of DMF:PBS (pH 7.2) | ~0.25 mg/ml | [7] |
Key Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure standardized and reproducible results.
Protocol 1: T-Cell Proliferation (MTT) Assay
-
Cell Plating: Seed T-cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of the CsA derivative in culture medium and add them to the respective wells. Include a vehicle control (medium with solvent) and an untreated control.
-
Cell Stimulation: Add the T-cell stimulating agent (e.g., PHA) to all wells except for the negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Calcineurin Phosphatase Activity Assay
-
Reagent Preparation: Prepare a stock solution of the CsA derivative and create serial dilutions in the assay buffer. Prepare a solution of Calcineurin, Cyclophilin A, and Calmodulin in the assay buffer.
-
Assay Setup: In a 96-well plate, add the diluted CsA derivative to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no calcineurin). Add the Cyclophilin A solution to all wells containing the derivative and the positive control and incubate for 15 minutes at 30°C. Add the Calcineurin and Calmodulin solution to all wells except the negative control.
-
Enzymatic Reaction: Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to all wells. Incubate the plate at 30°C for a defined period (e.g., 20 minutes).
-
Phosphate Detection: Stop the reaction by adding a Malachite Green Reagent to all wells, which will form a colored complex with the free phosphate.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength for the Malachite Green complex.
-
Data Analysis: Subtract the background absorbance (from the negative control) from all other readings. Calculate the percentage of calcineurin inhibition for each concentration of the derivative relative to the positive control and determine the IC50 value.
Protocol 3: LC-MS/MS for Cyclosporin A Quantification in Whole Blood
-
Sample Pretreatment: Mix 20 µL of EDTA anti-coagulated whole blood with 400 µL of a sample pretreatment reagent (e.g., 0.05 M zinc sulfate (B86663) and an internal standard like CsA-d12 in 50% methanol/water).[9]
-
Protein Precipitation: Vortex the samples vigorously for at least 20 seconds and mix for 5 minutes.[9] Centrifuge at 10,000 x g for 5 minutes at 4°C.[9]
-
Analysis: Transfer the supernatant for LC-MS/MS analysis.
-
Chromatographic Separation: Use a C18 column (e.g., 50x2.1 mm, 2.7 µm) with a suitable mobile phase gradient (e.g., water with 2 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid, and methanol) at a flow rate of 0.5 ml/min.[9][10]
-
Mass Spectrometry: Employ an electrospray ionization source in positive ion mode and use multiple reaction monitoring (MRM) to detect the precursor/product ion pairs for CsA (e.g., 1219.9/1203.0 m/z) and the internal standard.[10]
Visualizations
The following diagrams illustrate key pathways, workflows, and logical relationships relevant to CsA derivative assays.
Caption: Cyclosporin A Signaling Pathway
Caption: Troubleshooting Decision Tree
Caption: General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A simple and accurate LC‑MS/MS method for monitoring cyclosporin A that is suitable for high throughput analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclosporin A Derivative Batch-to-Batch Variability
Welcome to the technical support center for Cyclosporin A (CsA) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to batch-to-batch variability of CsA derivatives, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Cyclosporin A and its derivatives?
A1: Cyclosporin A and its derivatives are primarily known as calcineurin inhibitors.[1] The core mechanism involves the formation of a complex with an intracellular protein called cyclophilin.[1][2] This complex then binds to and inhibits the phosphatase activity of calcineurin.[1][2] The inhibition of calcineurin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[1][2] Consequently, the transcription of genes for pro-inflammatory cytokines, such as Interleukin-2 (IL-2), is suppressed, leading to a dampening of the T-cell mediated immune response.[1][2] Additionally, CsA has been shown to block the activation of JNK and p38 signaling pathways, further contributing to its immunosuppressive effects.[1]
Q2: We are observing inconsistent results between different batches of a Cyclosporin A derivative. What are the potential causes?
A2: Batch-to-batch variability in synthetic peptides and their derivatives can stem from several factors originating during synthesis, purification, and handling.[1] Common causes include:
-
Impurities: The synthesis process may result in impurities such as truncated or deletion sequences, or molecules with incomplete deprotection of side chains.[1]
-
Counter-ion Contamination: Trifluoroacetic acid (TFA) is often used in peptide purification and can remain as a counter-ion, potentially affecting cellular assays.[1]
-
Endotoxin Contamination: Lipopolysaccharides (endotoxins) from bacteria can be present and may trigger unwanted immune responses in your experiments.[1]
-
Peptide Stability and Storage: Improper storage conditions (e.g., temperature fluctuations, exposure to light) can lead to degradation of the peptide.[1]
-
Solubility Issues: Poor or inconsistent solubility of the compound can lead to variations in the actual concentration in your assays.[1]
Q3: My Cyclosporin A derivative appears to be precipitating in my culture medium. What could be the cause?
A3: Precipitation is a common issue with cyclosporine compounds due to their poor aqueous solubility.[3] Several factors can contribute to precipitation in culture media:
-
High Final Concentration: Exceeding the solubility limit of the compound in the media.
-
Inadequate Mixing: When preparing the working solution, add the stock solution to the medium drop-by-drop while vortexing to ensure rapid and even dispersion.[3]
-
Poor Solubility in Media: Prepare the stock solution in a suitable organic solvent like DMSO or ethanol (B145695) at a high concentration to minimize the volume added to the media. Ensure the final solvent concentration is non-toxic to the cells (typically below 0.5%).[3][4]
-
Temperature-dependent Solubility: If precipitation occurs after warming the media to 37°C, try preparing the working solution at 37°C.[3]
-
Interaction with Media Components: Consider using a serum-free medium if compatible with your cell line, or test different lots of serum.[3]
-
Adsorption to Plasticware: Cyclosporin A is known to adsorb to plastic surfaces. Consider using low-adhesion plasticware or glass containers for storing stock and working solutions.[3]
Troubleshooting Guides
Guide 1: Inconsistent Immunosuppressive Activity
If you observe a significant drop in the expected biological activity or high variability between batches of your Cyclosporin A derivative, consider the following troubleshooting steps.
| Potential Cause | Verification / Troubleshooting Step | Recommended Action & Acceptance Criteria |
| Incorrect Peptide Concentration | Re-quantify the peptide content of each batch. Do not rely solely on the weight of the lyophilized powder. | Use Amino Acid Analysis (AAA) to confirm the amino acid composition and quantify the peptide content. The concentration should be within ±10% of the expected value.[1] |
| Reduced Purity / Presence of Impurities | Analyze each batch by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1] | Purity should meet a predefined specification (e.g., >95%). LC-MS/MS can be used to identify and characterize impurities.[1] |
| Degradation of the Compound | Review storage and handling procedures. Ensure the compound is stored at the recommended temperature, protected from light, and that freeze-thaw cycles are minimized.[1] | Use LC-MS/MS to identify degradation products. Degradation products should not exceed a certain percentage (e.g., <2%).[1] |
| Poor Solubility | Test the solubility of each batch in the assay buffer. Inconsistent solubility can lead to lower effective concentrations.[1] | Visually inspect for precipitates and measure the concentration of the solubilized compound. The compound should be fully dissolved at the working concentration.[1] |
| Suboptimal Cell Stimulation | Ensure that the T-cell activators (e.g., phytohemagglutinin (PHA), anti-CD3/CD28 antibodies) are used at their optimal concentrations.[4] | Titrate the concentration of the stimulating agent to ensure robust T-cell activation in your control groups.[4] |
Guide 2: Unexpected Cytotoxicity or Inflammatory Response
If you observe unexpected cytotoxicity or an inflammatory response that is inconsistent with the expected mechanism of action, investigate these potential causes.
| Potential Cause | Verification / Troubleshooting Step | Recommended Action & Acceptance Criteria |
| Endotoxin Contamination | Test each batch for the presence of endotoxins, as they can induce strong immune responses.[1] | Use a Limulus Amebocyte Lysate (LAL) assay. Endotoxin levels should be below a specified limit (e.g., < 0.1 EU/µg).[1] |
| TFA Contamination | If high concentrations of the derivative are used, residual TFA from purification could be the cause of cytotoxicity. | Consider ion exchange to remove TFA or obtain the compound as a different salt (e.g., acetate (B1210297) or HCl). |
| Presence of Toxic Impurities | Some synthesis-related impurities could be cytotoxic. | Use LC-MS/MS to identify and characterize impurities. No known toxic impurities should be present above a safety threshold.[1] |
| Compound Precipitation | Due to its lipophilic nature, the derivative might precipitate out of the aqueous culture medium at high concentrations, causing non-specific cell death.[4] | Visually inspect the culture wells under a microscope for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system.[4] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of a Cyclosporin A derivative. The specific column, mobile phases, and gradient may need to be optimized for your specific derivative.
-
Sample Preparation: Accurately weigh and dissolve a sample of each batch of the Cyclosporin A derivative in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a final concentration of 1 mg/mL.[1]
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1]
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 210 nm.[1]
-
Column Temperature: 40°C.[1]
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of the main peak as a percentage of the total peak area.[1]
Protocol 2: T-Cell Proliferation Assay
This protocol can be used to assess the immunosuppressive activity of a Cyclosporin A derivative.
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.[1]
-
Assay Setup:
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.[1]
-
Prepare serial dilutions of each batch of the Cyclosporin A derivative and a reference standard in complete medium.
-
Add the diluted compounds to the wells. Include a vehicle control (e.g., DMSO) and an unstimulated control.[1]
-
Stimulate the cells with a T-cell mitogen such as phytohemagglutinin (PHA) at 5 µg/mL or with anti-CD3/CD28 beads.[1][2]
-
-
Proliferation Measurement:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
Assess cell proliferation using a suitable method, such as CFSE staining followed by flow cytometry or a BrdU incorporation assay.
-
Visualizations
Caption: Cyclosporin A inhibits T-cell activation.
Caption: Quality control workflow for new batches.
Caption: Logical steps for troubleshooting.
References
Technical Support Center: Off-Target Effects of Cyclosporin A Analogs
This technical support center is designed for researchers, scientists, and drug development professionals working with Cyclosporin (B1163) A (CsA) and its analogs. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for Cyclosporin A and its analogs?
Cyclosporin A and its immunosuppressive analogs exert their primary effect by inhibiting the calcineurin-NFAT signaling pathway.[1][2] The drug first binds to an intracellular protein called cyclophilin.[1][2][3] This CsA-cyclophilin complex then binds to calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase, inhibiting its activity.[1][4][5] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a family of transcription factors.[1][4] Consequently, NFAT is unable to translocate to the nucleus to activate the transcription of genes necessary for T-cell activation, such as Interleukin-2 (IL-2).[1][4]
Q2: I'm observing high levels of cytotoxicity in my experiments with a CsA analog. Is this likely an off-target effect?
Yes, significant cytotoxicity is a strong indicator of an off-target effect. While the intended on-target effect is the inhibition of calcineurin, CsA and its analogs are known to cause direct cellular toxicity.[2] This is a well-documented issue, particularly in certain primary cells like renal proximal tubule cells (nephrotoxicity) and endothelial cells.[2] Some studies suggest that CsA can induce apoptosis and mitochondrial dysfunction, which are distinct from its immunosuppressive action.[2] It is crucial to perform dose-response experiments to determine if the observed toxicity occurs at concentrations relevant to the intended therapeutic effect.[2]
Q3: How can I experimentally differentiate between on-target calcineurin inhibition and off-target cytotoxicity?
To distinguish between these two effects, you should conduct parallel assays:
-
On-Target Assay: Directly measure the inhibition of the calcineurin/NFAT pathway. This can be achieved through an NFAT reporter gene assay, or by measuring the nuclear translocation of NFAT via immunofluorescence or Western blotting of nuclear and cytoplasmic fractions.[2]
-
Off-Target/Cytotoxicity Assay: Concurrently, assess cell viability and cell death using standard methods such as MTT, LDH release, or Annexin-V/7-AAD staining for apoptosis at the same concentrations of the compound.[2][6]
By comparing the IC50 (for calcineurin inhibition) with the CC50 (cytotoxic concentration), you can determine the therapeutic window of your CsA analog.
Q4: What is a typical working concentration for CsA in cell culture, and how does this relate to off-target effects?
The effective concentration of CsA can vary significantly depending on the cell type and experimental goals. A common starting point for in vitro studies is in the low micromolar (µM) to nanomolar (nM) range, with around 100 nM being frequently used.[1][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and conditions.[1] Off-target effects like cytotoxicity are more likely to be observed at higher concentrations.[1] For instance, in human T-cells, high concentrations of CsA (10 µM) have been shown to induce apoptosis.[1]
Q5: Are there CsA analogs that are non-immunosuppressive but may still have biological activity?
Yes, non-immunosuppressive CsA analogs exist. These analogs have been modified in a way that they do not effectively inhibit calcineurin, but may retain other biological activities.[8] For example, some non-immunosuppressive analogs have been studied for their effects on bone resorption and for their potential as antifungal agents.[8][9] When using such analogs, it is critical to confirm their lack of effect on the calcineurin-NFAT pathway in your experimental system.
Troubleshooting Guides
Issue 1: Higher Than Expected Cytotoxicity
Symptoms:
-
High levels of cell death observed through microscopy.
-
Low cell viability in assays like MTT or Trypan Blue exclusion.
-
High signal in cytotoxicity assays (e.g., LDH release).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Verification | Recommendation |
| Compound Precipitation | Visually inspect the culture wells under a microscope for any signs of small crystals. CsA and its analogs are lipophilic and can precipitate at high concentrations in aqueous media.[6] | Use a lower concentration range or consider a different solvent system. Ensure the final solvent concentration is typically below 0.5%.[6] |
| Solvent Toxicity | Run a vehicle control with the same concentration of the solvent (e.g., DMSO, ethanol) used in your highest treatment group.[6] | If the vehicle control shows toxicity, reduce the final solvent concentration in your experiments. |
| High Sensitivity of Cell Type | Certain primary cells, such as renal cells, are known to be highly sensitive to CsA-induced toxicity.[2] | Consider using a lower dose range or comparing with a more robust cell line to establish a baseline.[2] |
| Off-Target Apoptosis Induction | The compound may be a potent inducer of apoptosis through off-target pathways.[2] | Perform an apoptosis-specific assay (e.g., Caspase 3/7 activity, Annexin-V staining) to confirm the mechanism of cell death.[2] |
Issue 2: Lower Than Expected Immunosuppressive Activity
Symptoms:
-
No significant inhibition of T-cell proliferation in an MTT assay.
-
No significant reduction in IL-2 secretion in an ELISA assay.
-
No inhibition of NFAT nuclear translocation.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Verification | Recommendation |
| Incorrect Compound Concentration | Double-check all calculations for dilutions of the stock solution. Verify the initial weight and dissolution of the compound. | Re-prepare fresh dilutions from a properly stored stock solution. |
| Compound Degradation | Ensure proper storage of the compound stock solution (e.g., -20°C or -80°C, protected from light).[2] | Prepare fresh dilutions from the stock for each experiment.[2] |
| Suboptimal Cell Stimulation | Ensure that the T-cell activators (e.g., phytohemagglutinin (PHA), anti-CD3/CD28 antibodies) are used at their optimal concentrations.[6] | Titrate your stimulating agents to confirm optimal activation in your cell system. |
| Timing of Compound Addition | The effectiveness of CsA can be time-dependent. Its inhibitory effect is reduced when added at later times after the initiation of lymphocyte culture.[1] | Add the CsA analog at the time of or shortly after cell stimulation. |
| Low Compound Concentration | If you have been overly cautious to avoid cytotoxicity, the concentration may be too low to effectively inhibit the target.[1] | Perform a careful dose-response experiment to find a concentration that is both effective and non-toxic.[1] |
Quantitative Data Summary
The following table provides a template for summarizing and comparing the on-target and off-target activities of various Cyclosporin A analogs. Researchers should populate this table with their own experimental data.
| Compound | On-Target Activity: Calcineurin Inhibition (IC50) | Off-Target Activity: Cytotoxicity (CC50) | Therapeutic Index (CC50 / IC50) |
| Cyclosporin A | e.g., 15 nM | e.g., 2.5 µM | e.g., 167 |
| Analog X | Insert experimental value | Insert experimental value | Calculate value |
| Analog Y | Insert experimental value | Insert experimental value | Calculate value |
| Analog Z | Insert experimental value | Insert experimental value | Calculate value |
Key Experimental Protocols
Protocol 1: NFAT Nuclear Translocation Assay (Immunofluorescence)
Objective: To visually assess the on-target effect of CsA analogs by quantifying the inhibition of NFAT nuclear translocation.
Materials:
-
Cells plated on coverslips in a 24-well plate
-
CsA analog and vehicle control
-
Cell stimulation agent (e.g., PMA and Ionomycin)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary antibody against an NFAT isoform (e.g., NFATc1)
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear counterstain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with various concentrations of the CsA analog or vehicle control for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with an appropriate agent (e.g., PMA and Ionomycin) for 30 minutes to induce NFAT translocation.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[2]
-
Blocking and Staining: Block with 5% BSA in PBS for 1 hour.[2] Incubate with the primary antibody against NFAT overnight at 4°C.[2]
-
Secondary Antibody and Counterstain: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour.[2] Counterstain the nuclei with DAPI.[2]
-
Imaging and Analysis: Mount the coverslips on slides and image using a fluorescence microscope.[2] Quantify the ratio of nuclear to cytoplasmic fluorescence intensity in at least 50 cells per condition.[2] A decrease in this ratio indicates inhibition of NFAT translocation.[2]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify the off-target cytotoxic effect of CsA analogs by measuring the release of LDH from damaged cells.
Materials:
-
Cells plated in a 96-well plate
-
CsA analog and vehicle control
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for maximum LDH release control)
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in ~80-90% confluency at the end of the experiment.[2]
-
Compound Treatment: Treat the cells with a serial dilution of the CsA analog and controls for the desired time period (e.g., 24, 48, or 72 hours).[2]
-
Prepare Controls:
-
Spontaneous Release: Untreated cells.[2]
-
Maximum Release: Cells treated with lysis buffer provided in the kit.
-
Vehicle Control: Cells treated with the highest concentration of the solvent.
-
-
Assay: Carefully transfer the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Measurement: Incubate for 30 minutes at room temperature, protected from light.[2] Measure the absorbance at 490 nm.[2]
-
Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = 100 * (Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs).[2]
Visualizations
Caption: On-target inhibition of the Calcineurin-NFAT signaling pathway by Cyclosporin A.
Caption: Experimental workflow for assessing on-target vs. off-target effects of CsA analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Intracellular targets of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of action of cyclosporin A and FK506. | Broad Institute [broadinstitute.org]
- 6. benchchem.com [benchchem.com]
- 7. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
- 8. Cyclosporines: correlation of immunosuppressive activity and inhibition of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Toxicity Issues with Modified Cyclosporins
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for troubleshooting and addressing toxicity issues that may arise during experiments involving modified cyclosporins. The following guides and FAQs are designed to assist you in identifying potential problems, understanding the underlying mechanisms, and finding solutions to ensure the accuracy and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicity concerns associated with modified cyclosporins?
A1: While modifications to the cyclosporin (B1163) A (CsA) structure aim to reduce toxicity, the primary concerns remain similar to the parent compound, although often to a lesser degree. These include:
-
Nephrotoxicity: Damage to the kidneys is the most significant and dose-limiting side effect of CsA.[1] Modified versions like voclosporin (B1684031) are designed to have a better renal safety profile.[2][3]
-
Hepatotoxicity: Liver injury can occur, often manifesting as cholestasis.[4][5]
-
Neurotoxicity: A range of neurological side effects, from tremors to seizures, have been reported with CsA and should be monitored when using its derivatives.[6][7]
-
Cardiotoxicity: Effects on heart tissue have also been noted as a potential issue.[8]
Q2: How do modified cyclosporins like voclosporin and Cyclosporin G (CsG) differ from Cyclosporin A (CsA) in terms of toxicity?
A2: Modified cyclosporins are developed to improve the therapeutic index of CsA.
-
Voclosporin (ISA247): This analog has a more predictable pharmacokinetic profile and is more potent than CsA.[9][10] It has been associated with a lower risk of nephrotoxicity and metabolic side effects compared to traditional calcineurin inhibitors.[2][11]
-
Cyclosporin G (CsG): Studies in rat models have shown that CsG produces less nephrotoxicity compared to CsA at equivalent immunosuppressive doses.[12] However, in vitro studies on rat hepatocytes suggest CsG may have a higher hepatotoxic potential than CsA.[10]
Q3: What are the general mechanisms behind cyclosporin-induced toxicity?
A3: The toxicity of cyclosporins is multifactorial and not fully elucidated, but key mechanisms include:
-
Oxidative Stress: CsA can induce the production of reactive oxygen species (ROS), leading to cellular damage.[13]
-
Mitochondrial Dysfunction: Inhibition of the mitochondrial permeability transition pore (mPTP) is a known effect of some cyclosporins.[14]
-
Signaling Pathway Alterations: Cyclosporins can interfere with various signaling pathways, including the calcineurin/NFAT pathway, which is central to its immunosuppressive action but may also contribute to off-target effects.[15]
Q4: Are there any non-immunosuppressive cyclosporin analogs with toxicity concerns?
A4: Yes, some modified cyclosporins are designed to be non-immunosuppressive while retaining other biological activities. For example, NIM811 is a non-immunosuppressive analog that inhibits the mitochondrial permeability transition pore and has shown antiviral activity.[14][16] While it is generally less cytotoxic than CsA, it can still have off-target effects and its toxicological profile needs to be carefully evaluated in any experimental system.[14][17] Two other non-immunosuppressive derivatives, (γ-OH) MeLeu4-Cs (211-810) and D-Sar (α-SMe)3 Val2-DH-Cs (209-825), have been identified as being toxic to the fungus Cryptococcus neoformans.[10][11]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in In Vitro Cell Cultures
| Possible Cause | Troubleshooting Action |
| Compound Precipitation | Due to their lipophilic nature, cyclosporins can precipitate in aqueous media, leading to inaccurate concentrations and non-specific cytotoxicity. Solution: Visually inspect your culture wells for precipitates. Ensure your stock solution is fully dissolved in a suitable solvent (e.g., DMSO) before further dilution in culture media. Consider the final solvent concentration and its potential toxicity. |
| Incorrect Dosing | Calculation errors can lead to excessively high concentrations. Solution: Double-check all calculations for dilutions. It is advisable to perform a dose-response curve to determine the optimal concentration for your experiments. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to cyclosporins. For example, renal proximal tubule cells (like HK-2) are known to be particularly sensitive to cyclosporin-induced toxicity.[18][19] Solution: If possible, test your modified cyclosporin on a panel of cell lines to understand its cytotoxicity profile. If using a sensitive cell line, consider starting with a lower concentration range. |
| Off-Target Effects | The observed cytotoxicity may be a true biological effect of the compound, independent of its intended target. Solution: Investigate markers of apoptosis and necrosis (e.g., caspase activation, LDH release) to understand the mechanism of cell death. |
Issue 2: Inconsistent or Irreproducible Toxicity Results
| Possible Cause | Troubleshooting Action |
| Variability in Experimental Conditions | Minor variations in cell density, incubation time, and reagent preparation can lead to inconsistent results. Solution: Standardize your experimental protocols. Ensure consistent cell seeding densities and incubation times. Prepare fresh reagents for each experiment where possible. |
| Compound Degradation | Modified cyclosporins may be unstable under certain storage or experimental conditions. Solution: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment. |
| Assay Interference | The compound itself may interfere with the detection method of your cytotoxicity assay (e.g., absorbance or fluorescence). Solution: Run appropriate controls, including the compound in cell-free media, to check for any interference with the assay reagents. |
Data Presentation: Comparative Toxicity of Cyclosporin A and its Derivatives
Table 1: In Vivo Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 | Reference(s) |
| Cyclosporin A | Rat | Oral | 1480 mg/kg | [2][20] |
| Cyclosporin A | Rat | Intraperitoneal | 147 mg/kg | [21] |
| Cyclosporin A | Mouse | Oral | 2329 mg/kg | [20] |
| Cyclosporin A | Mouse | Intravenous | 148 mg/kg | [20] |
| Cyclosporin A | Rabbit | Oral | >1000 mg/kg | [20] |
| Voclosporin | - | - | Not readily available | [3] |
| Cyclosporin G | - | - | Not readily available | - |
| NIM811 | - | - | Not readily available | - |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 | Reference(s) |
| Cyclosporin A | HK-2 (Human Kidney) | CCK-8 | 16.9 µM | [18] |
| Cyclosporin A | Mouse Cortical Neurons | - | Concentration-dependent death (1-20 µM) | [6] |
| NIM811 | HCV Replicon Cells | QRT-PCR | 0.66 µM (for HCV inhibition) | [22] |
| NIM811 | - | Cytotoxicity Assay | No significant cytotoxicity below 30 µM | [16] |
Table 3: Relative In Vitro Hepatotoxicity of Cyclosporin Analogs in Primary Rat Hepatocytes
| Compound | Relative Toxic Potential | Reference(s) |
| Cyclosporin G | > | [10][23] |
| Cyclosporin A | > | [10][23] |
| Cyclosporin H | = | [10][23] |
| Cyclosporin F | = | [10][23] |
| CsA/M17 (Metabolite) | = | [10][23] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of modified cyclosporins in adherent cell lines (e.g., renal, hepatic, or neuronal cells).
Materials:
-
Adherent cell line of interest (e.g., HK-2, HepG2, SH-SY5Y)
-
Complete culture medium
-
Modified cyclosporin stock solution (e.g., in DMSO)
-
96-well clear flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the modified cyclosporin in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same concentration of solvent as the highest compound concentration) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
Protocol 2: Assessment of Membrane Integrity using Lactate (B86563) Dehydrogenase (LDH) Release Assay
This protocol measures the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.
Materials:
-
Cell line of interest cultured in 96-well plates
-
Modified cyclosporin
-
Commercially available LDH cytotoxicity assay kit (containing LDH assay reagent and stop solution)
-
Lysis buffer (often included in the kit)
-
Microplate reader
-
Cell Culture and Treatment: Seed and treat cells with the modified cyclosporin as described in Protocol 1 (steps 1-3).
-
Controls: Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with lysis buffer 45 minutes before the end of the incubation period.
-
Vehicle control: Cells treated with the vehicle used to dissolve the compound.
-
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reagent to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the background and normalizing to the maximum LDH release.
Mandatory Visualizations
Caption: Key signaling pathways involved in Cyclosporin A-induced cellular toxicity.
Caption: A typical experimental workflow for assessing the in vitro toxicity of modified cyclosporins.
Caption: A logical decision tree for troubleshooting unexpected high cytotoxicity in vitro.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cyclosporine-A induced cytotoxicity within HepG2 cells by inhibiting PXR mediated CYP3A4/CYP3A5/MRP2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclosporine induces neuronal apoptosis and selective oligodendrocyte death in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alevleventoglu.com [alevleventoglu.com]
- 8. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Immunosuppressive and nonimmunosuppressive cyclosporine analogs are toxic to the opportunistic fungal pathogen Cryptococcus neoformans via cyclophilin-dependent inhibition of calcineurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An in vitro model of cyclosporine-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Neuroblastoma SH-SY5Y cytotoxicity, anti-amyloidogenic activity and cyclooxygenase inhibition of Lasianthus trichophlebus (Rubiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclosporine A-induced toxicity in two renal cell culture models (LLC-PK1 and MDCK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Integrative cross-omics analysis in primary mouse hepatocytes unravels mechanisms of cyclosporin A-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro toxicity assessment of cyclosporin A and its analogs in a primary rat hepatocyte culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. LDH cytotoxicity assay [protocols.io]
how to prevent precipitation of Cyclosporin A-Derivative 3 in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclosporin (B1163) A-Derivative 3 in cell culture. Given the limited specific data available for "Cyclosporin A-Derivative 3," the information provided is primarily based on the well-characterized parent compound, Cyclosporin A (CsA). The principles of handling and troubleshooting are expected to be broadly applicable due to the structural similarity and shared hydrophobic nature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Cyclosporin A?
This compound is a chemical analog of Cyclosporin A, a potent immunosuppressant known for its inhibitory action on calcineurin.[1] Like its parent compound, it is a cyclic peptide and is presumed to mediate its effects through the inhibition of the calcineurin signaling pathway, which is crucial for T-cell activation.[2][3][4] Due to its structural similarity to the highly lipophilic Cyclosporin A, it is expected to have poor solubility in aqueous solutions like cell culture media.[5][6]
Q2: Why is my this compound precipitating in the cell culture medium?
Precipitation of cyclosporine compounds is a frequent issue stemming from their low aqueous solubility.[7] Several factors can lead to the compound crashing out of solution in your cell culture medium:
-
High Final Concentration: The concentration of the derivative in the medium may have exceeded its solubility limit.
-
Rapid Solvent Shift: A concentrated stock solution, typically made in an organic solvent like Dimethyl Sulfoxide (B87167) (DMSO), when diluted quickly into the aqueous cell culture medium, can cause a rapid polarity change, leading to precipitation.[8][9]
-
Temperature Effects: The solubility of Cyclosporin A in water is inversely proportional to the temperature, meaning it becomes less soluble as the temperature increases from 5°C to 37°C.[10][11] If the working solution is prepared at room temperature and then warmed to 37°C in an incubator, precipitation can occur.
-
Inadequate Mixing: Failure to quickly and evenly disperse the compound upon its addition to the medium can create localized areas of high concentration, promoting precipitation.[7]
-
Media Composition: Components within the culture medium, such as salts, can influence the overall ionic strength and affect the solubility of the compound.[12][13]
Q3: What is the maximum recommended concentration of DMSO in cell culture media?
While DMSO is an excellent solvent for dissolving Cyclosporin A and its derivatives, it can be toxic to cells at higher concentrations.[14][15] Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability and experimental outcomes.[16][17] It is always best practice to run a vehicle control (media with the same final concentration of DMSO) to assess its effect on your specific cell line.
Q4: Can the presence of serum in the culture medium affect the solubility of this compound?
Yes. The presence of serum, such as Fetal Bovine Serum (FBS), can increase the apparent solubility of hydrophobic compounds.[9] Proteins within the serum, like albumin, can bind to the compound, helping to keep it in solution. If you are transitioning to a low-serum or serum-free medium, you may need to lower the final concentration of the derivative to avoid precipitation.
Troubleshooting Guide: Preventing Precipitation
This guide provides a step-by-step approach to identify and resolve issues with the precipitation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate precipitation upon adding the stock solution to the culture medium. | 1. Final concentration exceeds aqueous solubility limit. 2. Rapid solvent shift from DMSO to the aqueous medium.[8][9] 3. Inadequate mixing.[7] | 1. Lower the final concentration of the derivative in your experiment. 2. Use a higher concentration stock solution (e.g., 10-20 mM in 100% DMSO) to minimize the volume of organic solvent added.[18] 3. Employ a stepwise dilution method (see Protocol 1). 4. Add the stock solution drop-wise to the pre-warmed medium while vortexing or swirling to ensure rapid dispersion.[7] |
| Precipitate forms over time while in the incubator (37°C). | 1. Temperature-dependent solubility: CsA is less soluble at 37°C than at room temperature.[10][11] 2. pH shift: The CO2 environment can alter the pH of the medium, affecting compound solubility.[17] 3. Interaction with media components over time.[17] | 1. Prepare the final working solution at 37°C. 2. Ensure your medium is properly buffered for the incubator's CO2 concentration. 3. Prepare fresh working solutions immediately before each experiment. Do not store the compound diluted in culture medium.[14] |
| Precipitate is observed after thawing a frozen stock solution. | The compound has poor solubility at lower temperatures or has precipitated during the freeze-thaw cycle.[17] | 1. Gently warm the stock solution to 37°C and vortex thoroughly to ensure the compound is fully redissolved before use.[8] 2. Store the stock solution in small, single-use aliquots to minimize freeze-thaw cycles.[17][18] |
Quantitative Data Summary
The solubility of Cyclosporin A, the parent compound, has been determined in various solvents. This data can serve as a useful reference for this compound.
| Solvent | Approximate Solubility of Cyclosporin A | Reference |
| Dimethylformamide (DMF) | ~20 mg/mL | [14] |
| Ethanol | ~14 mg/mL | [14] |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | [14] |
| Methylene Chloride | 10 mg/mL | [19] |
| Acetone | >100 mg/g | [19] |
| Methanol | >100 mg/g | [19] |
| Water | ~0.04 mg/g (slightly soluble) | [19] |
| PBS (pH 7.2) with 25% DMF | ~0.25 mg/mL | [14] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions for this compound
This protocol details the recommended procedure for preparing stock and working solutions to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile complete cell culture medium (with serum, if applicable)
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in 100% DMSO): a. Aseptically weigh the required amount of this compound powder and place it in a sterile tube. b. Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired high concentration (e.g., 10-20 mM). c. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[8] d. Aliquot the stock solution into small, single-use, light-protected sterile tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
-
Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Pre-warm the required volume of your complete cell culture medium to 37°C.[17] b. Thaw one aliquot of the 10 mM stock solution at room temperature and ensure it is fully dissolved (warm and vortex if needed). c. Stepwise Dilution: i. In a sterile tube, add a small volume of the pre-warmed medium (e.g., 90 µL). ii. Add a small volume of your 10 mM stock solution (e.g., 10 µL) to the medium to create an intermediate, higher-concentration working solution (this example makes 1 mM). Vortex gently. The presence of serum in this small volume can help stabilize the compound. iii. Add the required volume of this intermediate solution to the final volume of pre-warmed culture medium to achieve your desired final concentration (e.g., 10 µL of 1 mM intermediate into 990 µL of medium for a final concentration of 10 µM). d. Direct Dilution (Alternative): i. While gently vortexing the final volume of pre-warmed culture medium, add the required volume of the 10 mM stock solution drop-by-drop. For a 1:1000 dilution to get 10 µM, this would be 1 µL of stock per 1 mL of medium. e. Mix the final working solution well by gentle inversion or swirling. f. Use the freshly prepared medium for your experiment immediately to prevent degradation or precipitation.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Inhibition of the Calcineurin-NFAT pathway by Cyclosporin A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New Nanoparticle Formulation for Cyclosporin A: In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Unusual solubility behaviour of cyclosporin A in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 16. lifetein.com [lifetein.com]
- 17. benchchem.com [benchchem.com]
- 18. stemcell.com [stemcell.com]
- 19. Solubility Studies of Cyclosporine Using Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Nephrotoxicity of Cyclosporin A (CsA) and its Derivatives
Disclaimer: Information regarding a specific "Cyclosporin A-Derivative 3" is not available in the public domain. This guide is based on extensive research into Cyclosporin (B1163) A (CsA) and its class of derivatives. The principles, protocols, and troubleshooting steps provided are highly relevant for investigating the nephrotoxic profile of any CsA derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Cyclosporin A-induced nephrotoxicity?
A1: CsA-induced nephrotoxicity is multifactorial. The primary mechanisms include:
-
Renal Vasoconstriction: CsA causes constriction of the afferent arterioles, leading to reduced renal blood flow (RBF) and a decreased glomerular filtration rate (GFR)[1][2][3]. This is considered a major cause of both acute and chronic toxicity.
-
Oxidative Stress: CsA promotes the generation of reactive oxygen species (ROS) in renal cells, overwhelming the natural antioxidant defenses[4][5][6]. This leads to lipid peroxidation, DNA damage, and protein oxidation[7].
-
Tubulointerstitial Injury: Chronic CsA administration leads to structural damage, including tubular atrophy, interstitial fibrosis, and glomerulosclerosis[5][8].
-
Apoptosis: CsA can induce programmed cell death (apoptosis) in renal tubular cells, endothelial cells, and mesangial cells through various pathways, including the Fas/Fas ligand and mitochondrial pathways[8][9].
Q2: My CsA derivative is supposed to be less nephrotoxic, but I'm still seeing elevated serum creatinine (B1669602) and BUN. Why?
A2: Several factors could be at play:
-
Dose and Duration: The dose might still be in a toxic range for the specific animal model, or the duration of the study is long enough to induce chronic changes[10][11]. Even at lower doses, long-term exposure can lead to significant renal impairment[10].
-
Animal Model Sensitivity: Different species and strains of animals (e.g., Sprague-Dawley vs. Wistar rats) can have varying sensitivities to CsA-induced nephrotoxicity[12].
-
Vehicle Effects: The vehicle used to dissolve the CsA derivative (e.g., Cremophor EL) can sometimes have its own effects on renal function, although dedicated studies have shown CsA itself is the primary cause of vasomotor changes[13].
-
Underlying Mechanisms: The derivative might have improved one aspect of toxicity (e.g., reduced oxidative stress) but may not have addressed others, like vasoconstriction.
Q3: What are the most common strategies to reduce CsA-induced nephrotoxicity in animal models?
A3: Common co-administration strategies include:
-
Antioxidants: Agents like Vitamin E, Vitamin C, N-acetylcysteine (NAC), and various plant-derived polyphenols can help neutralize ROS and reduce oxidative damage[14][15][16][17][18].
-
Vasodilators: Drugs that counteract CsA-induced vasoconstriction, such as dopamine (B1211576) DA1 receptor agonists (e.g., fenoldopam) or calcium channel blockers, can improve renal blood flow and GFR[3].
-
Anti-fibrotic Agents: Compounds that interfere with fibrotic pathways (e.g., TGF-β inhibitors) can mitigate the development of chronic interstitial fibrosis[1].
-
Anti-inflammatory Agents: Dietary glycine (B1666218) has been shown to reduce macrophage and neutrophil infiltration, thereby protecting the kidney[19].
Q4: Which biomarkers are most reliable for detecting early-stage nephrotoxicity?
A4: While serum creatinine and BUN are standard, they often rise only after significant kidney damage has occurred[10]. For earlier detection, consider monitoring:
-
Urinary Kidney Injury Molecule-1 (KIM-1): A highly sensitive and specific biomarker for proximal tubular injury that appears early in the course of damage[20].
-
Urinary N-acetyl-β-D-glucosaminidase (NAG): An enzyme released from proximal tubule cells upon injury[11][21].
-
Urinary Fibronectin and TNF-α: These markers can also increase in the early phases of CsA nephrotoxicity[20].
Troubleshooting Guides
Issue 1: High Variability in Serum Creatinine/BUN Across Animals in the Same Group
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise dosing for each animal. For oral gavage, verify technique to prevent incomplete delivery. For injections, rotate sites to avoid local inflammation. |
| Variable Food/Water Intake | CsA can cause side effects that reduce appetite. Monitor food and water consumption daily for all animals. Consider using a liquid diet model to ensure consistent nutrition and hydration[21]. |
| Underlying Health Status | Ensure all animals are healthy and free of infections before starting the experiment. A subclinical infection can exacerbate kidney injury. |
| Dehydration | CsA can induce polyuria[22]. Ensure constant and easy access to water. Monitor for signs of dehydration (e.g., skin tenting, reduced urine output). |
Issue 2: Co-administered Protective Agent Shows No Effect
| Potential Cause | Troubleshooting Step |
| Pharmacokinetic Mismatch | The protective agent may be cleared before CsA derivative levels peak. Review the PK/PD profile of both compounds and adjust the dosing schedule accordingly. |
| Incorrect Mechanism of Action | The protective agent may target a pathway not central to the derivative's toxicity. For example, an antioxidant won't help if the primary issue is severe vasoconstriction[3][16]. Re-evaluate the hypothesized mechanism. |
| Insufficient Dose of Protective Agent | The dose of the protective agent may be too low to counteract the effects of the CsA derivative. Perform a dose-response study for the protective agent. |
| Bioavailability Issues | The protective agent may not be well-absorbed or reach effective concentrations in the kidney. Confirm the route of administration is appropriate and consider measuring its concentration in plasma or kidney tissue. |
Issue 3: Inconsistent or Difficult-to-Interpret Histology Results
| Potential Cause | Troubleshooting Step | | Improper Tissue Fixation | Immediately after harvesting, perfuse the kidneys with cold saline followed by 10% neutral buffered formalin. Ensure the fixative volume is at least 10x the tissue volume and fix for 24-48 hours. | | Incorrect Sectioning Plane | For consistent results, always section the kidney longitudinally through the papilla to ensure all regions (cortex, medulla) are represented. | | Subtle Morphological Changes | Early CsA toxicity can be subtle. Look for specific changes like isometric vacuolization of proximal tubules, loss of brush border, or glycogen (B147801) accumulation in distal tubules[11][13][22]. | | Lack of a Scoring System | Visual assessment can be subjective. Implement a semi-quantitative scoring system for features like tubular injury, interstitial fibrosis, and arteriolopathy to standardize analysis[23]. |
Quantitative Data Summary
Table 1: Effect of Cyclosporin A on Renal Function Markers in Rats (Data synthesized from multiple sources for illustrative purposes)
| Treatment Group | Dose (mg/kg/day) | Duration | Serum Creatinine (mg/dL) | BUN (mg/dL) | GFR (% of Control) |
| Control (Vehicle) | N/A | 28 days | 0.5 ± 0.1 | 20 ± 3 | 100% |
| Cyclosporin A | 25 | 28 days | 1.8 ± 0.4[19] | 85 ± 10[19] | ~30%[19] |
| Cyclosporin A + Glycine (5% diet) | 25 | 28 days | 0.6 ± 0.1[19] | 25 ± 5[19] | ~95%[19] |
Table 2: Histopathological Scoring of CsA-Induced Nephrotoxicity in Rats (Based on the scoring system described by Mihatsch et al. and others[23][24])
| Parameter | Score 0 | Score 1 | Score 2 | Score 3 |
| Tubular Atrophy/Basophilia | Normal | <10% of tubules affected | 10-25% of tubules affected | >25% of tubules affected |
| Interstitial Fibrosis | Normal interstitium | Mild, focal fibrosis | Moderate, multifocal fibrosis | Severe, widespread fibrosis |
| Arteriolar Hyalinosis | No hyalinosis | One arteriole affected | More than one arteriole affected | Widespread arteriolar changes |
Key Experimental Protocols
Protocol 1: Induction of Chronic CsA Nephrotoxicity in Rats
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, weighing 250-300g.
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, 22±2°C, ad libitum access to standard chow and water).
-
Grouping: Randomly divide animals into groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., Olive oil, 1 mL/kg/day, oral gavage).
-
Group 2: CsA-Derivative 3 (e.g., 15-25 mg/kg/day, oral gavage).
-
Group 3: CsA-Derivative 3 + Protective Agent.
-
-
Drug Administration: Prepare CsA derivative in the vehicle daily. Administer via oral gavage at the same time each day for 21-28 days[7][18][19].
-
Monitoring: Record body weight and general health status daily.
-
Sample Collection: At the end of the study, place animals in metabolic cages for 24-hour urine collection. Then, anesthetize the animals and collect blood via cardiac puncture. Perfuse kidneys with cold PBS before harvesting for histology and molecular analysis.
Protocol 2: Measurement of Serum Creatinine and BUN
-
Blood Collection: Collect whole blood into serum separator tubes.
-
Serum Separation: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Analysis: Analyze the resulting serum for creatinine and Blood Urea Nitrogen (BUN) concentrations using commercially available colorimetric assay kits according to the manufacturer's instructions. An automated clinical chemistry analyzer can also be used.
Protocol 3: Histopathological Evaluation (H&E Staining)
-
Fixation: Fix harvested kidney tissue in 10% neutral buffered formalin for 24 hours.
-
Processing: Dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick longitudinal sections using a microtome.
-
Staining:
-
Deparaffinize sections in xylene and rehydrate through graded ethanol to water.
-
Stain with Hematoxylin for 5-10 minutes. Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds. Rinse again.
-
"Blue" the sections in Scott's tap water substitute or ammonia (B1221849) water. Rinse.
-
Counterstain with Eosin for 1-3 minutes.
-
Dehydrate, clear, and mount with a permanent mounting medium.
-
-
Analysis: Examine under a light microscope for signs of nephrotoxicity, such as tubular necrosis, interstitial infiltration, fibrosis, and vascular changes, using a semi-quantitative scoring system (see Table 2).
Visualizations
Signaling Pathways in CsA Nephrotoxicity
Caption: Key signaling pathways of Cyclosporin A-induced nephrotoxicity.
Experimental Workflow for In Vivo Studies
Caption: Standard experimental workflow for assessing nephrotoxicity.
Troubleshooting Logic for Unexpected Toxicity
Caption: A decision tree for troubleshooting unexpected toxicity results.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Pathogenetic mechanisms of nephrotoxicity: insights into cyclosporine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prevention and complete reversal of cyclosporine A-induced renal vasoconstriction and nephrotoxicity in the rat by fenoldopam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of cyclosporine A nephrotoxicity: Oxidative stress, autophagy, and signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclosporine A nephrotoxicity: Role of oxidative stress | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. Oxidative and nitrosative stress mediated renal cellular damage induced by cyclosporine A: role of sulphated polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Mechanisms of Cyclosporine-Induced Renal Cell Apoptosis: A Systematic Review | Semantic Scholar [semanticscholar.org]
- 10. Transition from Cyclosporine-Induced Renal Dysfunction to Nephrotoxicity in an in Vivo Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental cyclosporin A nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An animal model of chronic cyclosporine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute cyclosporine A-induced nephrotoxicity: a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant nutrients protect against cyclosporine A nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prevention of nephrotoxicity induced by cyclosporine-A: role of antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of Antioxidants to Prevent Cyclosporine A Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of Antioxidants to Prevent Cyclosporine A Toxicity -Toxicological Research [koreascience.kr]
- 18. ajfm.journals.ekb.eg [ajfm.journals.ekb.eg]
- 19. Prevention of cyclosporine-induced nephrotoxicity with dietary glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Predictive Usefulness of Urinary Biomarkers for the Identification of Cyclosporine A-Induced Nephrotoxicity in a Rat Model | PLOS One [journals.plos.org]
- 21. In vivo and in vitro rat model for cyclosporine-induced proximal tubular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Renal injury induced by long-term administration of cyclosporin A to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Long-term cyclosporin A nephrotoxicity in the rat. Evaluation of a morphological scoring system and of co-treatment with isradipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Histopathology of cyclosporine nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing inconsistencies in biological activity of synthetic Cyclosporin A analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Cyclosporin (B1163) A (CsA) analogs. The information is designed to address common inconsistencies in biological activity and provide practical guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: Why does my synthetic CsA analog show lower immunosuppressive activity than expected, even though it's designed to be a potent calcineurin inhibitor?
A1: Several factors can contribute to lower-than-expected activity:
-
Poor Cyclophilin Binding: The initial step for immunosuppressive activity is the formation of a complex with a cyclophilin.[1] Modifications to the CsA scaffold, even if distant from the primary binding site, can alter the overall conformation of the analog, reducing its affinity for cyclophilin.
-
Ineffective Calcineurin Inhibition: Even if the analog binds to cyclophilin, the resulting complex may not effectively inhibit calcineurin's phosphatase activity. The "effector domain" of CsA, which interacts with calcineurin, can be sensitive to structural changes.
-
Solubility Issues: CsA and its analogs are highly hydrophobic and have poor aqueous solubility.[2] If the analog precipitates in your cell culture medium or assay buffer, its effective concentration will be much lower than the nominal concentration, leading to reduced activity.
-
Purity of the Synthetic Analog: Impurities from the synthesis process, such as deletion sequences or incompletely removed protecting groups, can interfere with the assay or compete with the active analog, leading to an underestimation of its potency.[3][4]
Q2: My non-immunosuppressive CsA analog is showing unexpected cellular effects. What could be the cause?
A2: Non-immunosuppressive CsA analogs are often designed by modifying residues that are critical for calcineurin binding but not for cyclophilin binding. These analogs can still have biological activity through several mechanisms:
-
Inhibition of other Cyclophilins: The analog might bind to other cyclophilin isoforms (e.g., CypB, CypC), which can have different downstream effects.
-
Off-Target Effects: The analog might interact with other cellular targets unrelated to cyclophilins. For example, some CsA analogs have been shown to have anti-viral (e.g., against HIV or HCV) or anti-fungal activity.[5][6][7]
-
Modulation of Mitochondrial Permeability Transition: Some non-immunosuppressive analogs can still inhibit the mitochondrial permeability transition pore (mPTP), which can have significant effects on cell viability and function.
-
Residual Impurities: The observed effects could be due to highly active impurities from the synthesis process that were not fully removed during purification.[8]
Q3: How can I improve the solubility of my synthetic CsA analog for in vitro assays?
A3: Due to the hydrophobic nature of CsA analogs, a common issue is their precipitation in aqueous solutions.[2] Here are some strategies to improve solubility:
-
Use of Organic Solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[2]
-
Gradual Dilution: When preparing the working solution, add the organic stock solution to the aqueous buffer or cell culture medium drop-by-drop while vortexing. This helps to avoid localized high concentrations that can lead to precipitation.[2]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2]
-
Formulation Strategies: For in vivo studies, formulation strategies like microemulsions or nanoparticle encapsulation may be necessary to improve bioavailability.
Q4: Can impurities from the peptide synthesis process affect the biological activity of my CsA analog?
A4: Yes, impurities can have a significant impact on the observed biological activity. Common impurities in synthetic peptides include:
-
Deletion Peptides: Peptides missing one or more amino acid residues.[3]
-
Truncated Peptides: Incomplete peptide chains.
-
Peptides with Protecting Groups: Peptides where not all protecting groups from the synthesis have been removed.[9]
-
Oxidized or Modified Peptides: Amino acid side chains can be oxidized or otherwise modified during synthesis and purification.[10]
These impurities can have their own biological activities, compete with the desired analog for its target, or be cytotoxic, all of which can lead to inconsistent and misleading results.[4][8]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values between experiments | 1. Precipitation of the analog: The compound is falling out of solution in the assay medium. 2. Batch-to-batch variability: Differences in the purity or composition of different synthesis batches. 3. Cell viability issues: The analog or the solvent (e.g., DMSO) is toxic to the cells at the concentrations used. | 1. Visually inspect the wells for precipitation. Prepare fresh dilutions for each experiment and consider using a solubility-enhancing agent if compatible with the assay. 2. Characterize each new batch of the analog thoroughly (e.g., by HPLC and mass spectrometry) to ensure purity and consistency. 3. Run a cytotoxicity assay in parallel to determine the non-toxic concentration range for your analog and the solvent. |
| Analog binds to Cyclophilin A but does not inhibit Calcineurin | 1. Modification in the "effector domain": The structural changes in the analog prevent the cyclophilin-analog complex from binding to calcineurin. 2. Incorrect assay conditions: The calcineurin assay may not be optimally configured (e.g., wrong buffer, insufficient co-factors). | 1. This is a key finding related to the structure-activity relationship. The analog can be used as a tool to study cyclophilin-dependent, calcineurin-independent pathways. 2. Review the calcineurin assay protocol. Ensure that all components (e.g., calmodulin, calcium) are present at the correct concentrations. Run CsA as a positive control. |
| High background in cell-based assays | 1. Contamination of the analog: The synthetic analog may be contaminated with endotoxin (B1171834) or other substances that activate the cells. 2. Solvent effects: The solvent used to dissolve the analog may be causing non-specific activation or stress to the cells. | 1. Test the analog for endotoxin contamination. If necessary, use a purification method to remove it. 2. Run a vehicle control with the highest concentration of the solvent used in the experiment to assess its effect on the cells. |
| Analog shows activity in one assay but not in another (e.g., active in a T-cell proliferation assay but not in an IL-2 production assay) | 1. Different signaling pathways: The analog may be affecting a pathway that is important for T-cell proliferation but not for IL-2 production. 2. Assay sensitivity: The two assays may have different sensitivities to the inhibitory effect of the analog. | 1. This suggests a mechanism of action that is independent of the classical calcineurin-NFAT-IL-2 pathway. Further investigation into other signaling pathways (e.g., JNK, p38) may be warranted. 2. Compare the IC50 values from both assays. A significant difference may point to different mechanisms or assay-specific artifacts. |
Data Presentation
Comparative Biological Activity of Cyclosporin A and Selected Analogs
| Compound | Modification | Cyclophilin A Binding (Kd, nM) | Calcineurin Inhibition (IC50, nM) | Immunosuppressive Activity (e.g., MLR IC50, nM) | Other Reported Activities |
| Cyclosporin A (CsA) | Parent Compound | 36.8[11] | ~7[1] | 19 µg/L (~16 nM)[12] | Antiviral, Antifungal[6][13] |
| Cyclosporin G (CsG) | Abu² -> Nva² | Lower affinity than CsA[12] | - | 60 µg/L (~50 nM)[12] | - |
| [D-Lys]⁸-CsA analogs | D-Ala⁸ -> D-Lys⁸ and other mods | - | - | >50-fold less than CsA[5] | Potent anti-HCV activity[5] |
| NIM811 | (Melle)⁴-CsA | - | - | Non-immunosuppressive[7] | Anti-HIV, inhibits mPTP[7] |
| Alisporivir (Debio-025) | - | - | - | Non-immunosuppressive[14] | Potent anti-HCV activity[14] |
| O-acetyl-CsA | Acetylation at Bmt¹-OH | - | - | Non-immunosuppressive[15] | Growth inhibition of cancer cells[15] |
Note: IC50 and Kd values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.[16]
Experimental Protocols
Protocol 1: In Vitro Calcineurin Phosphatase Activity Assay
This assay measures the ability of a CsA analog-cyclophilin complex to inhibit the phosphatase activity of calcineurin.
Materials:
-
Recombinant human calcineurin
-
Recombinant human cyclophilin A
-
Calmodulin
-
RII phosphopeptide substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 1 mM CaCl₂)
-
Malachite Green phosphate (B84403) detection reagent
-
CsA and synthetic analogs
-
96-well microplate
Procedure:
-
Prepare Reagents: Prepare stock solutions of CsA and analogs in DMSO. Prepare serial dilutions in Assay Buffer.
-
Complex Formation: In a 96-well plate, add cyclophilin A and the CsA analog dilutions. Incubate for 15-30 minutes at 30°C to allow for complex formation.
-
Add Calcineurin: Add calcineurin and calmodulin to each well.
-
Initiate Reaction: Add the RII phosphopeptide substrate to start the reaction. Incubate for a defined period (e.g., 30 minutes) at 30°C.
-
Stop Reaction and Detect Phosphate: Add the Malachite Green reagent to stop the reaction and quantify the amount of free phosphate released.
-
Data Analysis: Measure the absorbance at ~620 nm. Calculate the percentage of inhibition for each analog concentration relative to the no-inhibitor control and determine the IC50 value.
Protocol 2: T-Cell Proliferation Assay using CFSE
This assay measures the inhibition of T-cell division by CsA analogs.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Complete RPMI-1640 medium
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 beads)
-
CsA and synthetic analogs
-
96-well round-bottom plate
-
Flow cytometer
Procedure:
-
Isolate and Label PBMCs: Isolate PBMCs from healthy donor blood. Label the cells with CFSE according to the manufacturer's protocol.
-
Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate.
-
Add Compounds and Stimulate: Add serial dilutions of the CsA analogs. Add T-cell stimulation reagents to the appropriate wells. Include unstimulated and stimulated controls.
-
Incubate: Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry: Harvest the cells and analyze by flow cytometry. The CFSE fluorescence will be halved with each cell division.
-
Data Analysis: Determine the percentage of proliferating cells in each condition. Calculate the IC50 value for each analog.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of [D-lysine]8cyclosporin A analogs as potential anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The non-immunosuppressive cyclosporin A analogue SDZ NIM 811 inhibits cyclophilin A incorporation into virions and virus replication in human immunodeficiency virus type 1-infected primary and growth-arrested T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Peptide Synthesis & Impurity Profiling | Daicel Pharma [daicelpharmastandards.com]
- 11. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Effects of immunophilin inhibitors and non-immunosuppressive analogs on coronavirus replication in human infection models [frontiersin.org]
- 15. Effects of cyclosporin A and a non-immunosuppressive analogue, O-acetyl cyclosporin A, upon the growth of parent and multidrug resistant human lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. promegaconnections.com [promegaconnections.com]
Technical Support Center: Strategies to Improve the Bioavailability of Cyclosporin A-Derivative 3
Disclaimer: Specific physicochemical and pharmacokinetic data for Cyclosporin (B1163) A-Derivative 3 (cis-isomer of Cyclosporin A, CAS: 121584-34-7) is limited in publicly available literature. Therefore, this guide is primarily based on the extensive research and established strategies for its parent compound, Cyclosporin A. The principles and troubleshooting advice provided are expected to be highly relevant for Cyclosporin A-Derivative 3, given their structural similarity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Cyclosporin A?
This compound is a cis-isomer of Cyclosporin A.[1] While both are calcineurin inhibitors, the geometric difference in the peptide backbone—the cis configuration—may influence its three-dimensional structure, flexibility, and interaction with biological membranes, potentially affecting its solubility, permeability, and overall bioavailability.[2][3]
Q2: What are the main challenges in achieving adequate oral bioavailability for Cyclosporin A and its derivatives?
The primary obstacles to the oral bioavailability of Cyclosporin A, and likely its derivatives, include:
-
Poor Aqueous Solubility: Cyclosporin A is a highly lipophilic and poorly water-soluble drug, which limits its dissolution in the gastrointestinal fluids.[4][5]
-
High Molecular Weight: As a cyclic peptide with a high molecular weight, its passive diffusion across the intestinal epithelium is hindered.
-
P-glycoprotein (P-gp) Efflux: It is a substrate for the P-gp efflux pump, which actively transports the drug back into the intestinal lumen, reducing its net absorption.[6]
-
First-Pass Metabolism: Cyclosporin A undergoes significant metabolism in the gut wall and liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, which reduces the amount of active drug reaching systemic circulation.[7]
Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?
Based on studies with Cyclosporin A, the most effective strategies involve lipid-based and dispersion formulations. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These isotropic mixtures of oils, surfactants, and cosolvents form fine oil-in-water emulsions or microemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This increases the dissolution and absorption of the drug.[6]
-
Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs): These are colloidal carrier systems that can encapsulate the drug, protect it from degradation, and enhance its uptake by the lymphatic system, thus bypassing first-pass metabolism.[6]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and solubility.[8]
Troubleshooting Guides
Issue 1: Low and Variable Bioavailability in Preclinical Animal Studies
| Possible Cause | Troubleshooting Steps |
| Poor drug dissolution in the GI tract | 1. Particle Size Reduction: Micronize or nanonize the drug substance to increase the surface area for dissolution. 2. Formulation in Lipid-Based Systems: Formulate this compound as a SEDDS, SMEDDS, or in NLCs to improve its solubilization in the gut. 3. Amorphous Solid Dispersions: Prepare a solid dispersion with a suitable hydrophilic carrier to enhance the dissolution rate. |
| High first-pass metabolism | 1. Co-administration with CYP3A4 Inhibitors: In preclinical models, co-administer with known CYP3A4 inhibitors (e.g., ketoconazole) to assess the impact of metabolism. (Note: This is for investigational purposes and not for clinical use without proper evaluation). 2. Lymphatic Targeting Formulations: Utilize lipid-based formulations with long-chain fatty acids to promote lymphatic uptake, thereby reducing hepatic first-pass metabolism. |
| P-gp mediated efflux | 1. Incorporate P-gp Inhibitors: Include excipients with P-gp inhibitory activity in the formulation (e.g., certain surfactants like Cremophor EL).[9] 2. In Vitro Transport Studies: Use Caco-2 cell monolayers to evaluate the extent of efflux and the effectiveness of P-gp inhibitors. |
| Inadequate formulation stability | 1. Physical Stability Assessment: For emulsions and nanoparticles, monitor particle size, zeta potential, and drug entrapment efficiency over time and under different storage conditions. 2. Chemical Stability Analysis: Use HPLC or a similar method to quantify the amount of intact this compound in the formulation after storage to check for degradation. |
Issue 2: Precipitation of the Drug in Aqueous Media During In Vitro Dissolution Testing
| Possible Cause | Troubleshooting Steps |
| Supersaturation and precipitation | 1. Inclusion of Precipitation Inhibitors: Add hydrophilic polymers (e.g., HPMC, PVP) to the formulation to maintain a supersaturated state and prevent drug precipitation. 2. Optimize Surfactant/Co-solvent Ratio: In lipid-based formulations, adjust the ratio of surfactant and co-solvent to ensure the formation of stable micelles or emulsion droplets that can maintain the drug in solution upon dilution. |
| Inappropriate dissolution medium | 1. Use of Biorelevant Media: Employ fasted state simulated intestinal fluid (FaSSIF) or fed state simulated intestinal fluid (FeSSIF) for dissolution testing to better mimic the in vivo conditions. 2. pH of the Medium: Since the stability of cyclosporine isomers can be pH-dependent, evaluate dissolution across a range of physiologically relevant pH values. |
Data Presentation
Table 1: Comparison of Oral Bioavailability of Cyclosporin A with Different Formulation Strategies in Animal Models
| Formulation Type | Animal Model | Relative Bioavailability (%) (Compared to a control formulation) | Key Findings | Reference |
| Self-Dispersing Formulation | Wistar Rats | 2-fold higher than aqueous microsuspension | Enhanced systemic exposure due to improved solubility. | [9] |
| Nanostructured Lipid Carriers (NLCs) | Beagle Dogs | 111.8% (compared to commercial Neoral®) | Lipid-based nanocarriers showed superior bioavailability enhancement compared to polymeric nanoparticles. | [6] |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | Beagle Dogs | 73.6% (compared to commercial Neoral®) | Demonstrated effective absorption enhancement. | [6] |
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Beagle Dogs | 22.7% (compared to commercial Neoral®) | Failed to achieve efficient absorption compared to lipid-based systems. | [6] |
| Microspheres with αβ-Cyclodextrins Polymers | Rats | Improved pharmacokinetic parameters and enhanced bioavailability compared to Neoral® | The amorphous solid dispersion in the polymer matrix increased solubility and bioavailability. | [8] |
Note: This table presents data for Cyclosporin A. Similar trends are anticipated for this compound, but experimental verification is necessary.
Experimental Protocols
Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS), surfactants (e.g., Cremophor EL), and cosolvents (e.g., Transcutol P).
-
Select excipients that show good solubilizing capacity for the drug.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of blank SMEDDS formulations by mixing the selected oil, surfactant, and cosolvent in different ratios.
-
Titrate each mixture with water and observe the formation of microemulsions to identify the optimal concentration ranges.
-
-
Preparation of Drug-Loaded SMEDDS:
-
Dissolve this compound in the selected oil, surfactant, and cosolvent mixture at the optimized ratio.
-
Vortex the mixture until a clear and homogenous solution is obtained.
-
-
Characterization of the SMEDDS:
-
Droplet Size and Zeta Potential: Dilute the SMEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
Self-Emulsification Time: Add the SMEDDS to water with gentle agitation and record the time taken for it to form a clear microemulsion.
-
In Vitro Drug Release: Perform dissolution studies using a dialysis bag method in a biorelevant medium.
-
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Study:
-
Wash the Caco-2 cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test formulation of this compound to the apical (AP) side of the Transwell® insert.
-
At predetermined time intervals, collect samples from the basolateral (BL) side.
-
To assess efflux, perform the transport study in the reverse direction (BL to AP).
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Mandatory Visualizations
Caption: Key factors limiting the oral bioavailability of Cyclosporin A and its derivatives.
Caption: A general workflow for developing a formulation to improve bioavailability.
Caption: A decision tree for troubleshooting low bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structural Flexibility of Cyclosporine A Is Mediated by Amide Cis- Trans Isomerization and the Chameleonic Roles of Calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. New Nanoparticle Formulation for Cyclosporin A: In Vitro Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of oral bioavailability of cyclosporine A: comparison of various nanoscale drug-delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Improved oral bioavailability of cyclosporin A in male Wistar rats. Comparison of a Solutol HS 15 containing self-dispersing formulation and a microsuspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cyclosporin A Analogs: Position 3 vs. Position 1 Modifications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cyclosporin A (CsA) analogs with modifications at amino acid position 3 versus those with alterations at position 1. The performance of these analogs is evaluated based on their immunosuppressive activity and their primary mechanism of action: the inhibition of calcineurin. This document summarizes key experimental data, details the methodologies used in these experiments, and visualizes the relevant biological pathways to aid in research and drug development.
Executive Summary
Cyclosporin A is a potent immunosuppressive drug that acts by forming a complex with cyclophilin, which then binds to and inhibits the phosphatase activity of calcineurin. This inhibition is crucial for blocking T-cell activation. Structure-activity relationship studies have revealed that modifications at different positions of the CsA molecule can dramatically alter its biological activity. This guide focuses on the distinct outcomes of modifying position 3 versus position 1.
-
Position 1 Analogs: Modifications at position 1, which normally contains the unique amino acid MeBmt, often lead to a significant reduction in immunosuppressive activity. However, some analogs, such as [MeBm2t]1-CsA, retain considerable immunosuppressive function despite a reduced affinity for cyclophilin.
-
Position 3 Analogs: In contrast, modifications at position 3 can completely uncouple cyclophilin binding from calcineurin inhibition. Analogs like [(S)α-methylthiosarcosine3]-CsA can still bind to cyclophilin but the resulting complex is unable to inhibit calcineurin, rendering the analog non-immunosuppressive.
This fundamental difference highlights the critical role of the "effector domain" of the Cyclosporin A-cyclophilin complex in interacting with calcineurin.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the biological activities of a representative position 1 analog, [MeBm2t]1-CsA, and a position 3 analog, [(S)α-methylthiosarcosine3]-CsA, in comparison to the parent molecule, Cyclosporin A.
Table 1: Immunosuppressive Activity
| Compound | Modification | Relative Immunosuppressive Activity (vs. CsA) | IC50 (T-Cell Proliferation) |
| Cyclosporin A | - | 100% | ~10-20 µg/L[1] |
| [MeBm2t]1-CsA | Position 1 | ~30%[2] | Not directly reported, but implied to be higher than CsA |
| [(S)α-methylthiosarcosine3]-CsA | Position 3 | Non-immunosuppressive | No significant inhibition |
Table 2: Calcineurin Inhibition
| Compound | Modification | Calcineurin Inhibition (Ki of Drug-Cyclophilin Complex) | IC50 (Endogenous Calcineurin Activity in Jurkat cells) |
| Cyclosporin A | - | ~114 nM[2] | ~8 nM[2] |
| [MeBm2t]1-CsA | Position 1 | ~67 nM[2] | ~55 nM[2] |
| [(S)α-methylthiosarcosine3]-CsA | Position 3 | Does not inhibit calcineurin activity | No significant inhibition |
Table 3: Cyclophilin A Binding Affinity
| Compound | Modification | Relative Binding Affinity (vs. CsA) | Ki (Inhibition of prolyl cis-trans isomerase activity) |
| Cyclosporin A | - | 100% | ~4-5 nM[2] |
| [MeBm2t]1-CsA | Position 1 | ~1%[2] | ~540 nM[2] |
| [(S)α-methylthiosarcosine3]-CsA | Position 3 | Binds to Cyclophilin A | Not specified, but binding is confirmed |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the inhibition of T-cell division, a hallmark of immunosuppressive activity.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: PBMCs are washed and resuspended in a protein-free medium. Carboxyfluorescein succinimidyl ester (CFSE) is added to the cell suspension and incubated to allow for covalent labeling of intracellular proteins. The reaction is then quenched with media containing fetal bovine serum.
-
Cell Culture and Stimulation: CFSE-labeled PBMCs are plated in 96-well round-bottom plates. The cells are then treated with serial dilutions of Cyclosporin A or its analogs. T-cell proliferation is induced by adding a stimulant, such as phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies.
-
Incubation: The plates are incubated for 3-5 days to allow for cell division.
-
Flow Cytometry Analysis: Cells are harvested and stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8). The CFSE fluorescence is measured using a flow cytometer. With each cell division, the CFSE fluorescence intensity is halved, allowing for the quantification of proliferation.
-
Data Analysis: The percentage of proliferating T-cells is determined for each drug concentration. The IC50 value, the concentration of the drug that inhibits T-cell proliferation by 50%, is then calculated.
Calcineurin Phosphatase Activity Assay (Colorimetric)
This assay directly measures the enzymatic activity of calcineurin and its inhibition by the drug-cyclophilin complex.
-
Principle: The assay measures the dephosphorylation of a specific substrate by calcineurin. The released phosphate (B84403) is then detected using a colorimetric reagent.
-
Reagents:
-
Purified recombinant human calcineurin
-
Purified recombinant human cyclophilin A
-
RII phosphopeptide (a specific calcineurin substrate)
-
Malachite green-based phosphate detection reagent
-
Assay buffer containing calcium and calmodulin
-
-
Procedure:
-
Cyclosporin A or its analogs are pre-incubated with cyclophilin A to allow for complex formation.
-
Purified calcineurin is added to the drug-cyclophilin complex mixture.
-
The phosphatase reaction is initiated by the addition of the RII phosphopeptide substrate.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the malachite green reagent is added.
-
The absorbance is measured at approximately 620 nm. The amount of phosphate released is proportional to the calcineurin activity.
-
-
Data Analysis: The percentage of calcineurin inhibition is calculated for each drug concentration. The Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) is determined from the dose-response curve.
Mandatory Visualization
Signaling Pathway of Cyclosporin A-Mediated Immunosuppression
Caption: Cyclosporin A signaling pathway and points of intervention.
Experimental Workflow for Comparing Cyclosporin A Analogs
Caption: Workflow for comparing Cyclosporin A analog performance.
References
- 1. Calcineurin activity is only partially inhibited in leukocytes of cyclosporine-treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunosuppressive activity of [MeBm2t]1-, D-diaminobutyryl-8-, and D-diaminopropyl-8-cyclosporin analogues correlates with inhibition of calcineurin phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Cyclosporin Analogs: Voclosporin and SCY-635
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two novel cyclosporin (B1163) analogs, voclosporin (B1684031) and SCY-635, against the parent compound, cyclosporin A. We delve into their mechanisms of action, comparative potency, pharmacokinetic profiles, and the experimental methodologies used to derive these insights.
Introduction to Novel Cyclosporin Analogs
Cyclosporin A (CsA) revolutionized organ transplantation and the treatment of autoimmune diseases with its potent immunosuppressive activity.[1] However, its clinical use is often hampered by significant side effects, most notably nephrotoxicity.[2] This has spurred the development of novel cyclosporin analogs with improved therapeutic profiles. This guide focuses on two such analogs:
-
Voclosporin (ISA247): A calcineurin inhibitor designed for more potent and predictable immunosuppression with a potentially better safety profile than cyclosporin A.[3][4]
-
SCY-635: A non-immunosuppressive cyclophilin inhibitor developed for its antiviral properties, particularly against the Hepatitis C virus (HCV).[5][6]
Mechanism of Action: A Tale of Two Pathways
While both voclosporin and SCY-635 are derived from cyclosporin A, they diverge significantly in their primary mechanisms of action and therapeutic targets.
Voclosporin, like its parent compound, is a calcineurin inhibitor. It forms a complex with cyclophilin, and this complex then binds to and inhibits calcineurin, a key enzyme in the T-cell activation pathway.[7][8] By blocking calcineurin, voclosporin prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor crucial for the expression of pro-inflammatory cytokines like Interleukin-2 (IL-2).[9] This ultimately leads to a dampening of the T-cell-mediated immune response.[9]
SCY-635, in contrast, is a non-immunosuppressive cyclophilin inhibitor. [5] It potently binds to cyclophilin A but does not inhibit calcineurin.[5] Its antiviral activity against HCV stems from its ability to disrupt the interaction between cyclophilin A and the viral nonstructural protein 5A (NS5A), a crucial step in HCV replication.[10][11] By targeting this host-virus interaction, SCY-635 presents a high barrier to the development of viral resistance.
Comparative Potency and Efficacy
The structural modifications in voclosporin and SCY-635 translate to distinct potency profiles.
Voclosporin is a more potent calcineurin inhibitor than cyclosporin A. In vitro assays have shown it to be approximately four times more potent.[8][12] This increased potency is also reflected in its pharmacodynamic effect, with a half-maximal effective concentration (CE50) of 50 ng/mL for its immunosuppressive effect.
SCY-635 demonstrates potent inhibition of cyclophilin A's enzymatic activity with a Ki of 2 nM. Its efficacy against HCV is highlighted by an IC50 of 0.1 µM for the inhibition of an HCV genotype 1b-derived replicon. Importantly, it exhibits a 1500-fold lower inhibition of IL-2 production compared to cyclosporin A, underscoring its non-immunosuppressive nature.
The following table summarizes the key quantitative data for each compound:
| Parameter | Voclosporin | Cyclosporin A | SCY-635 |
| Primary Target | Calcineurin | Calcineurin | Cyclophilin A |
| Calcineurin Inhibition (IC50) | ~4-fold more potent than CsA | ~7 nM[7] | Not applicable |
| Immunosuppressive Potency (CE50) | 50 ng/mL | - | 1500-fold less potent than CsA |
| Cyclophilin A Binding (Ki) | - | - | 2 nM |
| Anti-HCV Activity (IC50) | Not applicable | - | 0.1 µM (genotype 1b) |
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of these analogs also show important differences that influence their clinical application.
Voclosporin exhibits a more predictable pharmacokinetic and pharmacodynamic profile compared to cyclosporin A.[9] While at high, comparable doses (4.5 mg/kg for voclosporin and 300-400 mg for cyclosporin A), the plasma exposure and dispositional pharmacokinetic parameters are similar, voclosporin demonstrates more pronounced non-linear pharmacokinetics at the lower, clinically relevant doses.[6]
Cyclosporin A is known for its variable absorption and metabolism, which necessitates therapeutic drug monitoring. Its absorption is influenced by food and bile secretion.[8]
The following table presents a summary of single-dose pharmacokinetic parameters in healthy volunteers:
| Parameter | Voclosporin (4.5 mg/kg) | Cyclosporin A (350 mg) |
| Cmax (ng/mL) | 955.5 | ~858 |
| Tmax (hr) | 1.0 - 4.0 | ~1.42 |
| AUC (ng·hr/mL) | ~12,740 | ~2996 |
| t1/2 (hr) | ~17-18 | 8.9 ± 4.9[10] |
| Oral Bioavailability (%) | ~50% (predicted)[11] | 20.8 ± 5.5% |
Note: The data presented is compiled from different studies and should be interpreted with caution due to variations in study design and analytical methods.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Calcineurin Phosphatase Activity Assay
This assay determines the inhibitory potency of compounds against calcineurin.
1. Reagents and Materials:
-
Recombinant human calcineurin
-
Recombinant human cyclophilin A
-
RII phosphopeptide substrate
-
Calmodulin
-
Assay Buffer (e.g., 20 mM Tris, 10 mM MgCl2, 0.1 mM CaCl2, pH 7.5)
-
Test compounds (Voclosporin, Cyclosporin A) dissolved in DMSO
-
Malachite Green Phosphate Detection Solution
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, calmodulin, and the test compound dilutions.
-
Add cyclophilin A to the wells (as cyclosporin analogs require it for calcineurin binding).
-
Initiate the reaction by adding recombinant calcineurin to each well.
-
Pre-incubate the plate for 10-15 minutes at 30°C to allow for the formation of the drug-cyclophilin-calcineurin complex.
-
Start the phosphatase reaction by adding the RII phosphopeptide substrate to all wells.
-
Incubate for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by adding the Malachite Green Phosphate Detection Solution.
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at approximately 620 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the dose-response curve.
HCV Subgenomic Replicon Luciferase Assay
This cell-based assay is used to quantify the antiviral activity of compounds against HCV replication.
1. Reagents and Materials:
-
Huh-7.5.1 human hepatoma cells
-
HCV subgenomic replicon plasmid containing a luciferase reporter gene (e.g., Renilla or Firefly)
-
Reagents for in vitro transcription of replicon RNA
-
Electroporation system
-
Cell culture medium and supplements
-
Test compounds (e.g., SCY-635) dissolved in DMSO
-
Luciferase assay reagent (e.g., Renilla Luciferase Assay System)
-
Luminometer
2. Procedure:
-
Linearize the HCV subgenomic replicon plasmid and use it as a template for in vitro transcription to generate replicon RNA.
-
Transfect the in vitro transcribed HCV RNA into Huh-7.5.1 cells via electroporation.
-
Seed the transfected cells into 96-well plates.
-
After cell attachment (typically 4-24 hours), treat the cells with serial dilutions of the test compound.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of HCV replication for each compound concentration and determine the IC50 value.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Calcineurin signaling pathway and its inhibition by cyclosporin analogs.
Caption: A generalized workflow for in vitro potency determination.
References
- 1. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. Pharmacokinetic Disposition Difference Between Cyclosporine and Voclosporin Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voclosporin food effect and single oral ascending dose pharmacokinetic and pharmacodynamic studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. On the dose dependency of cyclosporin A absorption and disposition in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Voclosporin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of orally administered cyclosporine in patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pharmacokinetic Disposition Difference Between Cyclosporine and Voclosporin Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absorption kinetics of cyclosporine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Cyclosporin A-Derivative 3: A Comparative Analysis Against Cyclosporin A
An Objective Guide for Researchers in Immunology and Drug Development
Cyclosporin A (CsA), a calcineurin inhibitor, represents a cornerstone of immunosuppressive therapy, pivotal in preventing organ transplant rejection and managing autoimmune disorders.[1][2] Its mechanism of action, the inhibition of the calcineurin-NFAT signaling pathway, is well-established.[1][3] However, the clinical application of CsA is often constrained by a narrow therapeutic window and significant side effects, including nephrotoxicity.[1] This has propelled the development of CsA derivatives with the goal of an improved therapeutic index.[2]
This guide presents a comparative benchmark of Cyclosporin A against a next-generation analog, herein referred to as Cyclosporin A-Derivative 3 . As specific public data for a compound with this exact designation is limited, this guide will utilize voclosporin, a well-characterized and more potent derivative, as a representative for "Derivative 3" to provide a robust and data-driven comparison.[2] This analysis is intended to provide researchers, scientists, and drug development professionals with a clear overview of the pharmacological and functional distinctions between the parent compound and a clinically relevant derivative.
Mechanism of Action: The Calcineurin-NFAT Signaling Pathway
The immunosuppressive activity of both Cyclosporin A and its derivatives is primarily mediated through the inhibition of the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway.[4][5][6] In T-lymphocytes, activation signals lead to a rise in intracellular calcium levels, which in turn activates the calcium-calmodulin-dependent phosphatase, calcineurin.[7][8] Activated calcineurin dephosphorylates NFAT, facilitating its translocation into the nucleus.[4][5] Within the nucleus, NFAT acts as a transcription factor, inducing the expression of various cytokine genes, most notably Interleukin-2 (B1167480) (IL-2), which is crucial for T-cell proliferation and activation.[1][9]
Cyclosporin A and its derivatives interrupt this cascade. After diffusing across the cell membrane, they bind to the intracellular protein cyclophilin A.[3] This drug-immunophilin complex then binds to calcineurin, inhibiting its phosphatase activity.[3][10] This prevents NFAT dephosphorylation and its subsequent nuclear translocation, ultimately suppressing T-cell activation and the inflammatory response.[6][11]
Comparative Biological Activity
The following table summarizes key quantitative data for Cyclosporin A and its representative derivative, highlighting the enhanced potency of the next-generation compound.
| Parameter | Cyclosporin A | This compound (Voclosporin) | Fold Difference |
| Calcineurin Inhibition (IC50) | 5 - 15 nM | 1 - 5 nM | ~3-5x more potent |
| T-Cell Proliferation (IC50) | 20 - 50 nM | 4 - 10 nM | ~4-5x more potent |
| IL-2 Secretion Inhibition (IC50) | 15 - 40 nM | 3 - 8 nM | ~4-5x more potent |
Note: IC50 values are approximate and can vary based on the specific assay conditions. Data is aggregated from publicly available information on Cyclosporin A and its analogs.[11][12]
Experimental Protocols
To quantitatively assess and compare the immunosuppressive activity of Cyclosporin A and its derivatives, standardized in vitro assays are essential.
Calcineurin Phosphatase Activity Assay
Objective: To determine the in vitro inhibitory activity of the compounds on calcineurin phosphatase.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of Cyclosporin A and this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, calmodulin, and a synthetic phosphopeptide substrate (e.g., RII phosphopeptide).
-
Compound Addition: Add the diluted compounds to the respective wells. Include a no-drug control and a no-enzyme control.
-
Reaction Initiation: Initiate the reaction by adding recombinant calcineurin to all wells except the no-enzyme control.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a Malachite Green reagent, which detects the free phosphate (B84403) released by the phosphatase activity.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the amount of phosphate released and determine the percentage of calcineurin inhibition for each compound concentration to derive the IC50 value.[2][3]
T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
Objective: To measure the inhibitory effect of the compounds on T-cell proliferation in response to alloantigen stimulation.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors.
-
Cell Culture: Co-culture the PBMCs from the two donors in a 96-well plate. This mixing of cells from different individuals initiates an allogeneic response, leading to T-cell proliferation.
-
Compound Treatment: Add serial dilutions of Cyclosporin A and this compound to the co-cultures at the time of plating.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified CO2 incubator.
-
Proliferation Measurement: On day 5, add a proliferation indicator such as [3H]-thymidine or a non-radioactive alternative (e.g., BrdU or resazurin-based reagents like AlamarBlue).
-
Data Analysis: After an appropriate incubation period with the proliferation indicator, measure the signal (scintillation counting for [3H]-thymidine or fluorescence/absorbance for alternatives). The signal intensity is proportional to the degree of cell proliferation. Calculate the IC50 value, which is the concentration of the compound that inhibits T-cell proliferation by 50%.[13]
Improved Therapeutic Profile of this compound
The development of Cyclosporin A derivatives aims not only to enhance potency but also to improve the overall therapeutic profile, potentially leading to a better safety margin.
Conclusion
The development of Cyclosporin A derivatives has yielded compounds with enhanced pharmacological properties. As represented by well-characterized analogs like voclosporin, "this compound" offers significantly greater potency in inhibiting the calcineurin-NFAT pathway and subsequent T-cell responses. This increased potency may allow for lower therapeutic dosing, which in turn could lead to a more favorable safety profile and a wider therapeutic window compared to the parent compound, Cyclosporin A. The experimental protocols detailed in this guide provide a standardized framework for the head-to-head comparison of these immunosuppressive agents, enabling researchers to accurately benchmark the efficacy and potential clinical utility of novel derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyclosporin A inhibits T cell receptor-induced interleukin-2 synthesis of human T lymphocytes by selectively preventing a transmembrane signal transduction pathway leading to sustained activation of a protein kinase C isoenzyme, protein kinase C-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of Cyclosporin A Analogs: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of immunosuppressive and novel therapeutic agents, this guide offers a comprehensive validation of Cyclosporin (B1163) A (CsA) analog activity across various cell lines. We present a comparative analysis of key analogs, detailing their performance through quantitative data, experimental protocols, and visual representations of critical biological pathways and workflows.
Cyclosporin A, a cornerstone of immunosuppressive therapy, has paved the way for the development of numerous analogs with modified activity profiles. These derivatives offer the potential for improved therapeutic indices, reduced toxicity, and novel applications beyond immunosuppression, including anti-cancer and anti-viral activities. This guide provides an objective comparison of the performance of several key CsA analogs against the parent molecule, supported by experimental data from peer-reviewed studies.
Comparative Activity of Cyclosporin A Analogs
The biological activity of Cyclosporin A and its analogs is primarily mediated through their binding to cyclophilin, an intracellular protein. This complex then inhibits calcineurin, a key phosphatase involved in the activation of T-cells.[1] The efficacy of this inhibition can be quantified by measuring parameters such as the 50% inhibitory concentration (IC50) in various cellular assays.
The following tables summarize the quantitative data on the activity of Cyclosporin A and its analogs in different cell lines, focusing on immunosuppressive and anti-proliferative effects.
Table 1: Immunosuppressive Activity of Cyclosporin A and Analogs
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| Cyclosporin A | Human PBMCs | Lymphocyte Proliferation (MLC) | 19 ± 4 µg/L | [2] |
| Jurkat T-cells | IL-2 Production | 0.005 µM | [3] | |
| Human PBLs | Calcineurin Inhibition | ~2 µg/L (in culture medium) | [4] | |
| Cyclosporin G | Human PBMCs | Lymphocyte Proliferation (MLC) | 60 ± 7 µg/L | [2] |
| Voclosporin (E-ISA247) | - | Cyclophilin A Binding (Kd) | 15 ± 4 nM | [5][6] |
| SCY-635 (Non-immunosuppressive) | Jurkat T-cells | IL-2 Production | 9.9 µM | [3] |
Table 2: Anti-proliferative Activity of Cyclosporin A and Non-immunosuppressive Analogs in Cancer Cell Lines
| Compound | Cell Line | Activity | Observations | Reference |
| Cyclosporin A | P388 Murine Leukemia | Sensitization to Doxorubicin (B1662922) | Increased intracellular doxorubicin accumulation | [3] |
| GM 3639 Human T-cell Leukemia | Sensitization to Doxorubicin | Increased intracellular doxorubicin accumulation | [3] | |
| Human and Murine Melanoma Cells | Induction of Apoptosis | Activation of caspases 9, 7, and 3 | [7] | |
| 11-methyl-leucine CsA (Non-immunosuppressive) | P388 Murine Leukemia | Sensitization to Doxorubicin | Less potent but equally effective as CsA | [3] |
| GM 3639 Human T-cell Leukemia | Sensitization to Doxorubicin | Less potent but equally effective as CsA | [3] | |
| NIM811 (Non-immunosuppressive) | Human and Murine Melanoma Cells | Induction of Apoptosis | Retards tumor progression in vivo | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the activity of Cyclosporin A analogs.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the ability of a compound to inhibit the proliferation of T-cells upon stimulation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
Complete RPMI-1640 medium
-
T-cell stimulants (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)
-
Cyclosporin A and analogs
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Staining:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C.[8]
-
Quench the staining by adding 5 volumes of ice-cold culture medium.
-
Wash the cells twice with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend CFSE-labeled cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of Cyclosporin A or its analogs to the wells.
-
Stimulate the cells with PHA or anti-CD3/CD28 antibodies.
-
Include unstimulated and vehicle-treated controls.
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Acquire samples on a flow cytometer, detecting the CFSE signal.
-
Analyze the data by gating on the lymphocyte population and observing the progressive halving of CFSE fluorescence in proliferating cells.
-
Calcineurin Phosphatase Activity Assay
This colorimetric assay measures the phosphatase activity of calcineurin by detecting the release of inorganic phosphate (B84403) from a specific substrate.
Materials:
-
Purified calcineurin or cell lysates
-
Calcineurin Assay Buffer
-
RII phosphopeptide substrate
-
Malachite Green Phosphate Detection Solution
-
Phosphate standards
-
Cyclosporin A and analogs
Procedure:
-
Reagent Preparation:
-
Prepare a series of phosphate standards.
-
Prepare working solutions of the assay buffer, substrate, and detection reagent.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of Cyclosporin A or its analogs.
-
Add the calcineurin enzyme or cell lysate to all wells except the blank.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the RII phosphopeptide substrate.
-
Incubate at 30°C for a defined period.
-
-
Detection:
-
Stop the reaction by adding the Malachite Green Phosphate Detection Solution.
-
Measure the absorbance at approximately 620 nm.
-
-
Data Analysis:
Interleukin-2 (B1167480) (IL-2) Production Inhibition Assay
This assay quantifies the amount of IL-2 secreted by stimulated T-cells in the presence of an inhibitor.
Materials:
-
PBMCs or Jurkat T-cells
-
Complete RPMI-1640 medium
-
T-cell stimulants (e.g., PHA or PMA and ionomycin)
-
Cyclosporin A and analogs
-
IL-2 ELISA kit
Procedure:
-
Cell Culture and Treatment:
-
Plate PBMCs or Jurkat T-cells in a 96-well plate.
-
Add serial dilutions of Cyclosporin A or its analogs.
-
Stimulate the cells with PHA or a combination of PMA and ionomycin.
-
Include unstimulated and vehicle-treated controls.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
ELISA:
-
Collect the cell culture supernatants.
-
Perform an IL-2 ELISA according to the manufacturer's instructions to quantify the amount of secreted IL-2.[10]
-
-
Data Analysis:
-
Generate a standard curve for IL-2.
-
Determine the concentration of IL-2 in each supernatant.
-
Calculate the percentage of inhibition of IL-2 production for each concentration of the test compound and determine the IC50 value.
-
Visualizing the Mechanisms of Action
To further elucidate the processes involved in the validation of Cyclosporin A analog activity, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Calcineurin-NFAT signaling pathway and its inhibition by Cyclosporin A.
Caption: General workflow for validating the activity of Cyclosporin A analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity of cyclosporin A and a non-immunosuppressive cyclosporin against multidrug resistant leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abcam.com [abcam.com]
- 5. Structural basis for the cyclophilin A binding affinity and immunosuppressive potency of E-ISA247 (voclosporin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Cyclosporine A and its non-immunosuppressive derivative NIM811 induce apoptosis of malignant melanoma cells in in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. abcam.com [abcam.com]
- 10. Inhibition of stimulated interleukin-2 production in whole blood: a practical measure of cyclosporine effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Reproducibility of Experiments with Synthetic Cyclosporins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of key synthetic cyclosporins, focusing on the reproducibility of experimental findings. It includes summaries of quantitative data, detailed experimental protocols for cornerstone assays, and visualizations of relevant biological pathways and workflows to aid in experimental design and interpretation.
Introduction to Synthetic Cyclosporins
Cyclosporin (B1163) A (CsA), a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, revolutionized organ transplantation and the treatment of autoimmune diseases with its potent immunosuppressive activity. However, its clinical use is hampered by significant side effects, most notably nephrotoxicity. This has driven the development of synthetic and semi-synthetic cyclosporin analogues designed to offer an improved therapeutic window, either through enhanced potency, reduced toxicity, or both. This guide focuses on a comparative analysis of Cyclosporin A and three of its analogues: the naturally derived Cyclosporin C and the synthetic derivatives Cyclosporin G and voclosporin.
The reproducibility of experiments with these compounds is paramount for their preclinical and clinical development. Variability in experimental outcomes can arise from multiple factors, including the inherent complexity of biological systems, differences in assay protocols, and the physicochemical properties of the synthetic peptides themselves. Understanding these variables is crucial for the accurate assessment of their therapeutic potential.
Quantitative Comparison of Biological Activity
The immunosuppressive activity of cyclosporins is primarily mediated by the inhibition of calcineurin, a key enzyme in the T-cell activation pathway. This inhibition leads to a reduction in the proliferation of T-cells and the production of inflammatory cytokines. The potency of cyclosporin analogues is often compared using the half-maximal inhibitory concentration (IC50) in various in vitro assays.
Table 1: Comparative Immunosuppressive Activity of Cyclosporin Analogues
| Compound | Mixed Lymphocyte Reaction (MLR) IC50 (µg/L) | Calcineurin Inhibition IC50 (nM) | T-Cell Proliferation (PHA-stimulated) IC50 | Relative Potency to Cyclosporin A |
| Cyclosporin A (CsA) | 19 ± 4[1] | ~7 | Potent Inhibition | Baseline |
| Cyclosporin C (CsC) | Data not consistently found | Data not readily available | ≤ Cyclosporin A | Generally considered less potent than CsA. |
| Cyclosporin G (CsG) | 60 ± 7[1] | Data not readily available | Less immunosuppressive than CsA in vitro.[1] | Less potent in vitro.[1] |
| Voclosporin (ISA247) | More potent than CsA | Stronger than CsA | More potent than CsA (CE50 of 50 ng/mL)[2] | Approximately 4-fold more potent than CsA in vitro.[3] |
Table 2: Comparative Toxicity Profiles
| Compound | Nephrotoxicity | Hepatotoxicity |
| Cyclosporin A (CsA) | Significant dose-dependent and -independent nephrotoxicity.[4] | Can occur, though less common than nephrotoxicity. |
| Cyclosporin C (CsC) | Data on direct comparison is limited. | Data on direct comparison is limited. |
| Cyclosporin G (CsG) | Demonstrated less nephrotoxicity than CsA in preclinical models.[5][6][7][8] | Both CsA and CsG showed some hepatotoxicity in preclinical models, with CsA showing more marked histological changes.[9] |
| Voclosporin (ISA247) | Associated with a lower risk of nephrotoxicity compared to CsA, and does not typically require therapeutic drug monitoring.[4][10] | Better metabolic profile than CsA, with a lower risk of dyslipidemia.[11] |
Signaling Pathways and Experimental Workflows
Cyclosporin Signaling Pathway
The primary mechanism of action for immunosuppressive cyclosporins involves the inhibition of the calcineurin signaling pathway, which is crucial for T-cell activation.
Experimental Workflow: In Vitro Evaluation of Synthetic Cyclosporins
A generalized workflow for the in vitro comparison of synthetic cyclosporins is depicted below. This process involves a series of assays to determine their relative potency and potential for immunosuppression.
Detailed Experimental Protocols
To ensure the reproducibility of experiments comparing synthetic cyclosporins, it is essential to follow standardized and detailed protocols. Below are methodologies for key in vitro assays.
Calcineurin Phosphatase Activity Assay
This assay directly measures the enzymatic activity of calcineurin and its inhibition by cyclosporin analogues.
Objective: To determine and compare the IC50 values of different synthetic cyclosporins for the inhibition of calcineurin phosphatase activity.
Materials:
-
Recombinant human calcineurin
-
Recombinant human cyclophilin A
-
Calmodulin
-
RII phosphopeptide substrate
-
Cyclosporin A and synthetic analogues (e.g., Cyclosporin C, Cyclosporin G, voclosporin)
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 0.1 mg/mL BSA)
-
Malachite Green Phosphate (B84403) Detection Kit
-
96-well microplate
-
Microplate reader (absorbance at ~620 nm)
Procedure:
-
Compound Preparation: Prepare stock solutions of Cyclosporin A and each synthetic analogue in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations for testing.
-
Complex Formation: In a 96-well plate, pre-incubate a constant concentration of cyclophilin A with the various concentrations of each cyclosporin analogue for 10-15 minutes at 30°C to allow for the formation of the drug-cyclophilin complex.
-
Reaction Initiation: Add a solution containing calcineurin and calmodulin to each well.
-
Substrate Addition: Initiate the phosphatase reaction by adding the RII phosphopeptide substrate to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction stays within the linear range.
-
Detection: Stop the reaction by adding the Malachite Green reagent, which will form a colored complex with the free phosphate released by calcineurin activity.
-
Data Acquisition and Analysis: Measure the absorbance at approximately 620 nm. Construct a dose-response curve by plotting the percentage of calcineurin inhibition versus the logarithm of the cyclosporin analogue concentration. Calculate the IC50 value for each compound from this curve.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a functional assay that measures the T-cell proliferative response to allogeneic stimulation, mimicking an immune response to foreign tissue.
Objective: To assess and compare the inhibitory effect of synthetic cyclosporins on T-cell proliferation in response to allogeneic stimulation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Cyclosporin A and synthetic analogues
-
Mitomycin C or irradiation source (to create stimulator cells)
-
Cell proliferation detection reagent (e.g., [³H]-thymidine or CFSE)
-
96-well U-bottom plates
Procedure:
-
Cell Preparation: Isolate PBMCs from the whole blood of two donors using density gradient centrifugation.
-
Stimulator Cell Preparation: Treat the PBMCs from one donor with mitomycin C or irradiation to inhibit their proliferation. These are the "stimulator" cells.
-
Co-culture Setup: In a 96-well plate, co-culture the "responder" PBMCs from the second donor with the prepared "stimulator" cells at a 1:1 ratio.
-
Compound Treatment: Add serial dilutions of Cyclosporin A and the synthetic analogues to the co-cultures at the initiation of the experiment. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 5 to 7 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Proliferation Assessment:
-
[³H]-thymidine incorporation: Add [³H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
CFSE staining: Stain the responder cells with CFSE before co-culture. After incubation, analyze the dilution of the CFSE dye in the responder cell population by flow cytometry. Each peak of reduced fluorescence intensity represents a cell division.
-
-
Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of the cyclosporin analogues compared to the vehicle control. Determine the IC50 value for each compound.
T-Cell Proliferation Assay (CFSE Staining)
This assay uses the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE) to track T-cell proliferation in response to a mitogenic stimulus.
Objective: To quantify and compare the anti-proliferative effects of synthetic cyclosporins on mitogen-stimulated T-cells.
Materials:
-
Isolated human PBMCs or purified T-cells
-
CFSE staining solution
-
RPMI-1640 medium with 10% FBS
-
T-cell mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads)
-
Cyclosporin A and synthetic analogues
-
Flow cytometer
Procedure:
-
Cell Staining: Resuspend PBMCs or T-cells in a protein-free medium and incubate with CFSE staining solution. Quench the staining reaction with FBS-containing medium and wash the cells.
-
Cell Culture and Treatment: Plate the CFSE-labeled cells in a 96-well plate. Add serial dilutions of Cyclosporin A and the synthetic analogues.
-
Stimulation: Add the T-cell mitogen to the wells to induce proliferation. Include unstimulated and vehicle-treated controls.
-
Incubation: Culture the cells for 3-5 days at 37°C and 5% CO₂.
-
Flow Cytometry Analysis: Harvest the cells and analyze them on a flow cytometer. The CFSE fluorescence will be halved with each cell division, allowing for the visualization of distinct generations of proliferating cells.
-
Data Analysis: Quantify the percentage of cells that have undergone division in the presence of each concentration of the cyclosporin analogues. Calculate the IC50 for the inhibition of proliferation for each compound.
Factors Influencing Reproducibility of Experiments with Synthetic Cyclosporins
Ensuring the reproducibility of in vitro and preclinical studies with synthetic cyclosporins is critical for their successful translation. Several factors can contribute to variability in experimental results:
-
Purity and Characterization of Synthetic Peptides: The presence of impurities or by-products from the chemical synthesis process can significantly impact the biological activity of the peptide preparation.[12] It is crucial to use highly purified and well-characterized synthetic cyclosporins, with data on identity, purity, and quantity.
-
Peptide Stability and Handling: Synthetic peptides can be susceptible to degradation through oxidation (especially those containing Cys, Trp, or Met), hydrolysis, and repeated freeze-thaw cycles.[13] Improper storage and handling can lead to a loss of activity over time, affecting experimental reproducibility.[13]
-
Assay Conditions: Minor variations in experimental conditions can lead to significant differences in results. These include:
-
Cell-based assays: Cell line passage number, cell density, serum batch, and the specific mitogen or stimulus used can all influence the cellular response.
-
Enzymatic assays: The source and batch of recombinant enzymes and substrates, as well as buffer composition and incubation times, can affect the measured activity.
-
-
Biological Variability: The use of primary cells, such as PBMCs from different donors, introduces inherent biological variability.[14] Genetic and epigenetic factors can influence individual responses to immunosuppressive drugs.[14]
-
Counter-ion Effects: Trifluoroacetic acid (TFA) is often used in the purification of synthetic peptides and can remain as a counter-ion.[13] Residual TFA has been shown to affect cellular assays, potentially inhibiting or enhancing cell proliferation.[13]
-
Pharmacokinetics and In Vitro-In Vivo Correlation: The pharmacokinetic properties of synthetic cyclosporins, such as their absorption, distribution, metabolism, and excretion, can differ significantly.[15] These differences can lead to discrepancies between in vitro potency and in vivo efficacy.
By carefully controlling these factors and adhering to detailed, standardized protocols, researchers can enhance the reproducibility of their findings and contribute to a more robust and reliable evaluation of novel synthetic cyclosporins.
References
- 1. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Voclosporin: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental nephrotoxicity, hepatotoxicity and pharmacokinetics of cyclosporin G versus cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nephrotoxicity of cyclosporine A and cyclosporine G in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Production of less chronic nephrotoxicity by cyclosporine G than cyclosporine A in a low-salt rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of the immunosuppressive and nephrotoxic effects of cyclosporin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclosporine A versus cyclosporine G: a comparative study of survival, hepatotoxicity, nephrotoxicity, and splenic atrophy in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Voclosporin: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. General lack of structural characterization of chemically synthesized long peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. Frontiers | The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy [frontiersin.org]
- 15. Pharmacokinetic Disposition Difference Between Cyclosporine and Voclosporin Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Bioactivity Assays for Cyclosporin A Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Cyclosporin (B1163) A (CsA) and its derivatives, supported by experimental data from various in vitro assays. The primary focus is on the cross-validation of results from key bioassays used to determine the immunosuppressive potential of these compounds.
Cyclosporin A, a cyclic undecapeptide, is a potent immunosuppressant widely used in organ transplantation and for the treatment of autoimmune diseases.[1] Its therapeutic efficacy is primarily attributed to the inhibition of calcineurin, a crucial enzyme in the T-cell activation pathway. However, the clinical use of CsA is associated with a narrow therapeutic window and significant side effects, notably nephrotoxicity. This has driven the development of numerous CsA derivatives with the aim of improving potency, reducing toxicity, or altering the bioactivity profile for other therapeutic applications.
The evaluation of these derivatives relies on a panel of bioactivity assays, ranging from enzymatic assays to complex cell-based models. A critical aspect of the preclinical assessment of these compounds is the cross-validation of these assays to ensure that the results from simpler, high-throughput assays are predictive of the immunosuppressive effects observed in more physiologically relevant models. This guide will delve into the key assays, present comparative data for a selection of CsA derivatives, and provide detailed experimental protocols.
The Calcineurin-NFAT Signaling Pathway: The Primary Target of Immunosuppressive Cyclosporins
The immunosuppressive activity of Cyclosporin A and its analogs is primarily mediated through the inhibition of the calcineurin-NFAT signaling pathway. In activated T-cells, an increase in intracellular calcium leads to the activation of calcineurin, a serine/threonine phosphatase.[1][2] Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation into the nucleus.[1][2] In the nucleus, NFAT acts as a transcription factor, inducing the expression of various cytokine genes, including Interleukin-2 (IL-2), which is essential for T-cell proliferation and the amplification of the immune response.[1][2]
Cyclosporin A does not directly bind to calcineurin. Instead, it first forms a high-affinity complex with an intracellular receptor, cyclophilin.[1] This CsA-cyclophilin complex then binds to calcineurin, sterically hindering its phosphatase activity and thereby blocking the entire downstream signaling cascade.[1]
Comparative Bioactivity of Cyclosporin A Derivatives
The immunosuppressive potency of CsA derivatives is typically evaluated using a panel of in vitro assays. The most common are the calcineurin phosphatase inhibition assay, the Mixed Lymphocyte Reaction (MLR), and the IL-2 production assay. The following tables summarize the bioactivity of selected CsA derivatives in these assays.
Table 1: Calcineurin Phosphatase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of calcineurin. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency.
| Compound | IC50 (nM) | Relative Potency to CsA | Reference |
| Cyclosporin A (CsA) | ~7 | 1.0 | [3] |
| Cyclosporin G (CsG) | - | Less potent than CsA | [4] |
| Voclosporin (ISA247) | - | ~2-4 fold more potent than CsA | [5] |
| Alisporivir (Debio-025) | - | Non-immunosuppressive | [3][6] |
| NIM811 | - | Non-immunosuppressive | [6] |
| SCY-635 | - | Non-immunosuppressive | [6] |
Table 2: Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a functional assay that assesses the ability of a compound to inhibit T-cell proliferation in response to allogeneic stimulation, mimicking an in vitro model of organ rejection.
| Compound | IC50 (µg/L) | Relative Potency to CsA | Reference |
| Cyclosporin A (CsA) | 19 ± 4 | 1.0 | [6] |
| Cyclosporin G (CsG) | 60 ± 7 | ~0.32 | [6] |
| Metabolite M1 | - | Weaker than M17 | [7] |
| Metabolite M17 | - | Approached CsA activity | [7] |
| Metabolite M21 | - | Significantly less inhibitory than M1 and M17 | [7] |
| Metabolite M8 | - | Largely devoid of activity | [7] |
| Voclosporin (ISA247) | - | More potent than CsA | [8] |
Table 3: IL-2 Production Assay
This assay measures the inhibition of IL-2 production from stimulated T-cells, a key downstream effect of calcineurin inhibition.
| Compound | EC50 (µM) | Relative Potency to CsA | Reference |
| Cyclosporin A (CsA) | 0.005 | 1.0 | [8] |
| Metabolite M1 | - | Same extent as CsA | [7] |
| Metabolite M17 | - | Same extent as CsA | [7] |
| Voclosporin (ISA247) | - | Stronger than CsA | [8] |
Cross-Validation of Bioactivity Assays
A strong correlation is generally observed between the in vitro bioactivity assays for immunosuppressive CsA derivatives. Compounds that are potent inhibitors of calcineurin typically exhibit strong inhibition of T-cell proliferation in the MLR and potent suppression of IL-2 production.[9] For instance, the rank order of potency of CsA and its metabolites in inhibiting mitogen-induced proliferation (PHA and ConA assays) and alloantigen-induced proliferation (MLC) is generally consistent with their ability to inhibit IL-2 production.[7]
However, discrepancies can arise. Some non-immunosuppressive derivatives, such as Alisporivir, NIM811, and SCY-635, were designed to bind to cyclophilin but not to inhibit calcineurin, thus decoupling cyclophilin binding from immunosuppression.[3][6][10][11] These compounds would show activity in a cyclophilin binding assay but would be inactive in calcineurin inhibition, MLR, and IL-2 production assays. This highlights the importance of using a panel of assays to fully characterize the bioactivity of novel CsA derivatives.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of CsA derivatives.
Calcineurin Phosphatase Activity Assay
Principle: This is a biochemical assay that quantifies the phosphatase activity of calcineurin by measuring the dephosphorylation of a specific substrate. The inhibition of this activity by a test compound is determined by a decrease in the amount of free phosphate (B84403) released, which is typically detected using a colorimetric reagent like malachite green.[12]
Materials:
-
Recombinant human calcineurin
-
Calmodulin
-
RII phosphopeptide substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 6 mM MgCl2, 0.5 mM DTT, 0.1 mM CaCl2, 0.25 mg/mL BSA, pH 7.5)
-
Cyclosporin A and its derivatives
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the CsA derivatives in the assay buffer.
-
In a 96-well plate, add the assay buffer, calmodulin, and the RII phosphopeptide substrate to each well.
-
Add the diluted compounds to the respective wells. Include controls for no drug and no enzyme.
-
Initiate the reaction by adding recombinant calcineurin to all wells except the no-enzyme control.
-
Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at a wavelength of 620-650 nm.
-
Calculate the percentage of calcineurin inhibition for each compound concentration and determine the IC50 value.[12]
Mixed Lymphocyte Reaction (MLR) Assay
Principle: The one-way MLR assay measures the proliferation of T-cells (responder cells) from one donor when they are co-cultured with irradiated or mitomycin-C-treated peripheral blood mononuclear cells (PBMCs) (stimulator cells) from a genetically different donor. The immunosuppressive activity of a compound is determined by its ability to inhibit this T-cell proliferation.[13][14]
Materials:
-
Peripheral blood from two healthy, unrelated donors
-
Ficoll-Paque for PBMC isolation
-
Complete RPMI-1640 medium
-
Cyclosporin A and its derivatives
-
96-well cell culture plates
-
[3H]-thymidine or CFSE staining dye
-
Cell harvester and scintillation counter or flow cytometer
Procedure:
-
Isolate PBMCs from the blood of two donors using Ficoll-Paque density gradient centrifugation.
-
Treat the stimulator PBMCs from one donor with irradiation or mitomycin-C to prevent their proliferation.
-
In a 96-well plate, co-culture the responder PBMCs with the treated stimulator PBMCs.
-
Add serial dilutions of the CsA derivatives to the co-cultures.
-
Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
For the final 18-24 hours of incubation, add [3H]-thymidine to the wells. Alternatively, responder cells can be labeled with CFSE before co-culture.
-
Harvest the cells and measure the incorporation of [3H]-thymidine using a scintillation counter or analyze the dilution of CFSE by flow cytometry.
-
Calculate the percentage of inhibition of T-cell proliferation for each compound concentration and determine the IC50 value.[12]
IL-2 Production Assay (ELISA)
Principle: This assay quantifies the amount of IL-2 secreted by T-cells upon stimulation. The effect of an immunosuppressive compound is measured as a reduction in the concentration of secreted IL-2. The enzyme-linked immunosorbent assay (ELISA) is a common method for this quantification.[8]
Materials:
-
T-cells (e.g., isolated PBMCs or a T-cell line like Jurkat)
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Cyclosporin A and its derivatives
-
Human IL-2 ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, substrate, and stop solution)
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Culture T-cells in the presence of stimulation reagents and serial dilutions of the CsA derivatives for 24-48 hours.
-
Collect the cell culture supernatants.
-
Coat a 96-well ELISA plate with the anti-human IL-2 capture antibody and incubate.
-
Wash the plate and add the collected supernatants and IL-2 standards to the wells. Incubate.
-
Wash the plate and add the biotin-conjugated anti-human IL-2 detection antibody. Incubate.
-
Wash the plate and add streptavidin-HRP. Incubate.
-
Wash the plate and add the TMB substrate solution.
-
Stop the color development by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and determine the concentration of IL-2 in each sample. Calculate the percentage of inhibition of IL-2 production for each drug concentration and determine the EC50 value.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of immunosuppressive function of regulatory T cells using a novel in vitro cytotoxicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alisporivir, a cyclosporin derivative that selectively inhibits cyclophilin, for the treatment of HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New cyclosporin A analogue: synthesis and immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Immunosuppressive and Nonimmunosuppressive Cyclosporine Analogs Are Toxic to the Opportunistic Fungal Pathogen Cryptococcus neoformans via Cyclophilin-Dependent Inhibition of Calcineurin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jcjs.siat.ac.cn [jcjs.siat.ac.cn]
- 12. benchchem.com [benchchem.com]
- 13. A review of assay methods for cyclosporin. Clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. marinbio.com [marinbio.com]
A Comparative Guide to the Efficacy of Cyclosporin A Analogs: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
Cyclosporin (B1163) A (CsA), a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, revolutionized the field of organ transplantation and the treatment of autoimmune diseases with its potent immunosuppressive properties. Its mechanism of action, primarily centered on the inhibition of calcineurin through the formation of a complex with cyclophilin, has been a cornerstone of immunopharmacology. However, the therapeutic use of CsA is often limited by significant side effects, most notably nephrotoxicity. This has spurred the development of a wide array of Cyclosporin A analogs, designed to either enhance its therapeutic index, reduce toxicity, or repurpose its core structure for non-immunosuppressive applications.
This guide provides an objective comparison of the in vitro and in vivo efficacy of key Cyclosporin A analogs, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Cyclosporin A Analogs
The following tables summarize the key quantitative data for Cyclosporin A and its analogs, focusing on their in vitro immunosuppressive activity, cyclophilin binding affinity, and efficacy in non-immunosuppressive contexts.
Table 1: In Vitro Immunosuppressive Efficacy of Cyclosporin A Analogs
| Compound | Assay | Target Cells | IC50 | Reference(s) |
| Cyclosporin A (CsA) | Mixed Lymphocyte Reaction (MLR) | Human Peripheral Blood Mononuclear Cells (PBMCs) | 19 ± 4 µg/L | [1] |
| Inhibition of IFN-γ production | Human PBMCs | 8.0 ng/mL | [2] | |
| Inhibition of LT/TNF activity | Human PBMCs | 9.5 ng/mL | [2] | |
| Cyclosporin G (CsG) | Mixed Lymphocyte Reaction (MLR) | Human PBMCs | 60 ± 7 µg/L | [1] |
| Inhibition of IFN-γ production | Human PBMCs | 13.0 ng/mL | [2] | |
| Inhibition of LT/TNF activity | Human PBMCs | 13.0 ng/mL | [2] | |
| Voclosporin (B1684031) (E-ISA247) | Not explicitly stated in abstracts, but demonstrated non-inferiority to Tacrolimus (B1663567) in preventing acute rejection | N/A | N/A | [3][4][5] |
Table 2: Cyclophilin Binding Affinity of Cyclosporin A Analogs
| Compound | Cyclophilin Isoform | Method | Dissociation Constant (Kd) | Reference(s) |
| Cyclosporin A (CsA) | Cyclophilin A | Fluorescence Spectroscopy | 13 ± 4 nM | [6] |
| Cyclophilin A | Fluorescence Measurement | 36.8 nM | [7] | |
| Cyclophilin B | Fluorescence Measurement | 9.8 nM | [7][8] | |
| Cyclophilin C | Fluorescence Measurement | 90.8 nM | [7][8] | |
| Voclosporin (E-ISA247) | Cyclophilin A | Fluorescence Spectroscopy | 15 ± 4 nM | [6] |
| Z-ISA247 | Cyclophilin A | Fluorescence Spectroscopy | 61 ± 9 nM | [6] |
Table 3: In Vivo Efficacy of Cyclosporin A Analogs
| Compound | Model | Species | Key Findings | Reference(s) |
| Cyclosporin A (CsA) | Skin Allograft | Rabbit | More efficacious at prolonging graft survival than CsG at the same doses. | [1] |
| Cyclosporin G (CsG) | Skin Allograft | Rabbit | Prolonged graft survival compared to control, but less efficacious than CsA. | [1] |
| Voclosporin (E-ISA247) | Kidney Transplantation | Human | Non-inferior to tacrolimus in preventing biopsy-proven acute rejection. | [3][4][5] |
| NIM811 (Non-immunosuppressive) | Melanoma Xenograft | Mouse | Retarded tumor progression and significantly decreased tumor volume. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols cited in this guide.
In Vitro Immunosuppression Assays
1. Mixed Lymphocyte Reaction (MLR)
The MLR is a standard cellular assay to assess the T-cell response to allogeneic stimulation, mimicking the initial stages of graft rejection.
-
Objective: To measure the proliferative response of lymphocytes from one donor (responder) to lymphocytes from a genetically different donor (stimulator).
-
Protocol Outline:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from two different donors using Ficoll-Paque density gradient centrifugation.
-
Inactivate the stimulator PBMCs by irradiation or treatment with mitomycin C to prevent their proliferation.
-
Co-culture responder and stimulator PBMCs at a defined ratio (e.g., 1:1) in a 96-well plate.
-
Add various concentrations of the Cyclosporin A analog or vehicle control to the co-cultures.
-
Incubate the plates for 4-5 days at 37°C in a 5% CO2 incubator.
-
Assess lymphocyte proliferation by measuring the incorporation of a labeled nucleotide (e.g., [3H]-thymidine) or using a dye dilution assay (e.g., CFSE).
-
Calculate the IC50 value, which is the concentration of the drug that inhibits the proliferative response by 50%.[10][11][12][13][14]
-
2. Cytokine Production Assay
This assay quantifies the production of key cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are critical for T-cell activation and effector function.
-
Objective: To measure the inhibitory effect of Cyclosporin A analogs on cytokine secretion by activated T-cells.
-
Protocol Outline:
-
Isolate PBMCs as described for the MLR.
-
Stimulate the PBMCs with a mitogen (e.g., Phytohemagglutinin (PHA)) or with anti-CD3/CD28 antibodies to induce T-cell activation.
-
Add various concentrations of the Cyclosporin A analog or vehicle control to the stimulated cells.
-
Incubate the cells for a specified period (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the cytokine of interest in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.
-
Determine the IC50 value for the inhibition of cytokine production.[2]
-
In Vivo Efficacy Models
1. Skin Allograft Model
This model is used to evaluate the efficacy of immunosuppressive drugs in preventing the rejection of transplanted skin from a genetically different donor.
-
Objective: To assess the ability of Cyclosporin A analogs to prolong the survival of skin allografts.
-
Protocol Outline:
-
Use two genetically distinct strains of animals (e.g., rabbits or mice).
-
Harvest a full-thickness skin graft from a donor animal.
-
Prepare a graft bed on the recipient animal.
-
Suture the skin graft onto the recipient.
-
Administer the Cyclosporin A analog or vehicle control to the recipient animal daily, starting from the day of transplantation.
-
Monitor the graft daily for signs of rejection (e.g., inflammation, necrosis).
-
The primary endpoint is the mean survival time (MST) of the graft.[1]
-
2. Melanoma Xenograft Model
This model is employed to assess the anti-cancer activity of non-immunosuppressive Cyclosporin A analogs.
-
Objective: To evaluate the effect of NIM811 on the growth of human melanoma tumors in an immunodeficient mouse model.
-
Protocol Outline:
-
Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Inject human melanoma cells (e.g., B16F10) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Administer NIM811 or a vehicle control to the mice, often through intratumoral injection.
-
Measure the tumor volume at regular intervals using calipers.
-
The primary endpoint is the reduction in tumor volume compared to the control group.[9][15][16]
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of Cyclosporin A and its analogs.
Caption: T-Cell activation pathway and the mechanism of Cyclosporin A inhibition.
Caption: Experimental workflow for a one-way Mixed Lymphocyte Reaction (MLR).
Caption: Proposed mechanism of NIM811-induced apoptosis in melanoma cells.
Conclusion
The development of Cyclosporin A analogs has led to a diverse portfolio of compounds with distinct biological activities. Immunosuppressive analogs like Cyclosporin G and Voclosporin offer potential advantages in terms of safety and efficacy profiles compared to the parent compound. Voclosporin, in particular, has shown promise in clinical trials for organ transplantation.[3][4][5]
Furthermore, the exploration of non-immunosuppressive analogs has opened new therapeutic avenues. NIM811 demonstrates a compelling anti-cancer effect in melanoma models by inducing apoptosis, highlighting the potential to repurpose the cyclosporin scaffold for oncology.[9] The ability of some non-immunosuppressive analogs to inhibit the mitochondrial permeability transition pore also suggests their potential in treating ischemia-reperfusion injury and neurodegenerative diseases.
The continued investigation into the structure-activity relationships of Cyclosporin A analogs will undoubtedly lead to the development of even more refined and targeted therapies. The data and protocols presented in this guide offer a valuable resource for researchers in this dynamic field, facilitating the objective comparison of existing compounds and guiding the design of future therapeutic agents.
References
- 1. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cytokine production by cyclosporine A and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PROMISE study: a phase 2b multicenter study of voclosporin (ISA247) versus tacrolimus in de novo kidney transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Centre for Evidence in Transplantation :: Transplant Trial Watch [transplantevidence.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cyclosporine A and its non-immunosuppressive derivative NIM811 induce apoptosis of malignant melanoma cells in in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Effect of cyclosporine on secondary cytotoxic T lymphocyte responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interleukin-2 effect on the inhibition of mixed lymphocyte reaction induced by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interleukin-2 Effect on the Inhibition of Mised Lymphocyte Reaction Induced by Cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. repository.up.ac.za [repository.up.ac.za]
- 15. Melanoma patient-derived xenografts accurately model the disease and develop fast enough to guide treatment decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An improved and versatile immunosuppression protocol for the development of tumor xenograft in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Structure-Activity Relationship of Cyclosporin A Position 3 Derivatives: A Comparative Guide
A new class of Cyclosporin (B1163) A (CsA) derivatives, modified at the third amino acid residue, exhibits a fascinating departure from the canonical mechanism of action of the parent drug. This guide provides a comparative analysis of these derivatives, highlighting their unique ability to inhibit calcineurin, the key mediator of T-cell activation, in a cyclophilin-independent manner. This novel mechanism opens new avenues for the development of immunosuppressive agents with potentially altered pharmacological profiles.
This document summarizes the available quantitative data on the biological activities of various CsA position 3 derivatives, provides detailed experimental protocols for their evaluation, and visualizes the key signaling pathways and experimental workflows for researchers, scientists, and drug development professionals.
Shifting the Paradigm: Cyclophilin-Independent Calcineurin Inhibition
Cyclosporin A traditionally exerts its immunosuppressive effect by first forming a complex with the intracellular protein cyclophilin A (CypA). This CsA-CypA complex then binds to and inhibits the serine/threonine phosphatase, calcineurin. However, modifications at position 3 of the CsA macrocycle have led to the discovery of derivatives that can directly inhibit calcineurin without the prerequisite of binding to cyclophilin. This altered mechanism could potentially lead to drugs with a different spectrum of activity and side effects.
Comparative Biological Activity of Position 3 Derivatives
The following table summarizes the in vitro biological activities of key Cyclosporin A derivatives modified at position 3, comparing them to the parent molecule, Cyclosporin A.
| Derivative | Modification at Position 3 | Calcineurin Inhibition IC50 (Free Drug) | Calcineurin Inhibition IC50 (Drug-CypA Complex) | Cyclophilin A Binding | Immunosuppressive Activity (T-Cell Proliferation/Cytokine Production) |
| Cyclosporin A | Sarcosine | Inactive | ~7 nM | High Affinity | Potent Inhibition |
| [Methylsarcosine(3)]CsA | Methylsarcosine | 10 µM[1] | 500 nM[1] | Reduced Affinity | Suppressed T-cell proliferation and cytokine production[1] |
| [Dimethylaminoethylthiosarcosine(3)]CsA | Dimethylaminoethylthiosarcosine | 1.0 µM[1] | Inactive[1] | Does not form an inhibitory complex | Suppressed T-cell proliferation and cytokine production[1] |
| [(S)α-methylthiosarcosine(3)]-CsA | (S)α-methylthiosarcosine | Not Inhibitory | Not Inhibitory | Binds to CypA | Non-immunosuppressive[2] |
| [D-MeAla(3),Phe(7)]CsA | D-Methylalanine | - | - | Ki = 3 +/- 1.5 nM (tighter than CsA)[3] | Full immunosuppressive effect[3] |
Note: A lower IC50 or Ki value indicates higher potency or binding affinity. Data for some derivatives are not fully available in the public domain.
Visualizing the Mechanisms and Workflows
To better understand the distinct mechanisms of action and the experimental procedures used to characterize these compounds, the following diagrams are provided.
Caption: Signaling pathways of Cyclosporin A and its position 3 derivatives.
Caption: Experimental workflow for characterizing CsA position 3 derivatives.
Detailed Experimental Protocols
Calcineurin Phosphatase Activity Assay (Malachite Green)
This assay measures the phosphatase activity of calcineurin by quantifying the release of inorganic phosphate (B84403) from a synthetic phosphopeptide substrate.
Materials:
-
Purified recombinant human calcineurin A/B
-
Calmodulin
-
RII phosphopeptide substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 6 mM MgCl₂, 0.5 mM DTT, 1 mM CaCl₂, 0.25 µM Calmodulin
-
Malachite Green Reagent A: 0.045% Malachite Green in water
-
Malachite Green Reagent B: 4.2% ammonium (B1175870) molybdate (B1676688) in 4 N HCl
-
Malachite Green Reagent C: 1.5% Tween 20
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a series of phosphate standards (0 to 50 µM) in Assay Buffer.
-
Prepare a working solution of RII phosphopeptide (e.g., 100 µM) in Assay Buffer.
-
Prepare a working solution of calcineurin (e.g., 50 nM) in Assay Buffer.
-
Prepare serial dilutions of the Cyclosporin A derivative in a suitable solvent (e.g., DMSO) and then dilute further in Assay Buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 20 µL of the diluted Cyclosporin A derivative or vehicle control.
-
Add 20 µL of the calcineurin working solution to each well.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the RII phosphopeptide working solution to each well to start the reaction.
-
Incubate the plate at 30°C for 30 minutes.
-
-
Stop Reaction and Color Development:
-
Stop the reaction by adding 100 µL of freshly prepared Malachite Green Reagent (mix 100 parts of Reagent A with 25 parts of Reagent B and 2 parts of Reagent C just before use).
-
Incubate at room temperature for 15-20 minutes for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 620 nm using a microplate reader.
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Generate a phosphate standard curve.
-
Determine the amount of phosphate released in each sample from the standard curve.
-
Calculate the percentage of calcineurin inhibition for each derivative concentration and determine the IC50 value by non-linear regression analysis.
-
Cyclophilin A Binding Assay (Fluorescence Polarization)
This competitive assay measures the binding affinity of Cyclosporin A derivatives to cyclophilin A by monitoring the displacement of a fluorescently labeled CsA analog.
Materials:
-
Purified recombinant human cyclophilin A
-
Fluorescently labeled Cyclosporin A tracer (e.g., fluorescein-labeled)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT
-
Black, low-binding 384-well microplate
Procedure:
-
Determine Optimal Tracer and Protein Concentrations:
-
Perform a saturation binding experiment by titrating the fluorescent tracer against a fixed concentration of cyclophilin A to determine the Kd of the tracer and the optimal concentrations that give a stable and significant fluorescence polarization signal.
-
-
Competitive Binding Assay:
-
Prepare serial dilutions of the unlabeled Cyclosporin A derivative in Assay Buffer.
-
In a 384-well plate, add the diluted derivative or vehicle control.
-
Add a fixed concentration of cyclophilin A (determined in the previous step) to each well.
-
Add a fixed concentration of the fluorescent tracer (typically at its Kd concentration) to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader with appropriate excitation and emission filters for the fluorophore.
-
Plot the fluorescence polarization values against the logarithm of the competitor (derivative) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent tracer.
-
Immunosuppressive Activity Assay (Jurkat T-Cell Activation)
This cellular assay assesses the immunosuppressive potential of the derivatives by measuring the inhibition of Interleukin-2 (IL-2) production from activated Jurkat T-cells.
Materials:
-
Jurkat T-cells (e.g., E6-1 clone)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Phorbol 12-myristate 13-acetate (PMA)
-
Ionomycin
-
Cyclosporin A derivatives
-
Human IL-2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Plating:
-
Culture Jurkat T-cells in complete RPMI-1640 medium.
-
Seed the cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well in 100 µL of medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Cyclosporin A derivatives in culture medium.
-
Add 50 µL of the diluted derivatives or vehicle control to the respective wells.
-
Pre-incubate the cells with the compounds for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Stimulation:
-
Prepare a stimulation cocktail of PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 1 µM) in culture medium.
-
Add 50 µL of the stimulation cocktail to each well (except for the unstimulated control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
IL-2 Quantification:
-
After incubation, centrifuge the plate and collect the cell-free supernatants.
-
Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-2 production for each derivative concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the derivative concentration and fitting the data to a dose-response curve.
-
Conclusion
The exploration of Cyclosporin A derivatives modified at position 3 has revealed a novel class of immunosuppressants with the potential for a cyclophilin-independent mechanism of action. This guide provides a framework for the comparative analysis of these compounds, offering valuable insights into their structure-activity relationships. The detailed experimental protocols and visualizations serve as a practical resource for researchers aiming to further investigate and develop these promising therapeutic agents. Further studies are warranted to expand the library of position 3 derivatives and to fully elucidate the in vivo consequences of their unique mode of action.
References
- 1. Substitution in position 3 of cyclosporin A abolishes the cyclophilin-mediated gain-of-function mechanism but not immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of the calcineurin/NFATc hub - alternatives to CsA and FK506? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclosporin analogs modified in the 3,7,8-positions: substituent effects on peptidylprolyl isomerase inhibition and immunosuppressive activity are nonadditive - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Index of Cyclosporin A and Cyclosporin G
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic profiles of Cyclosporin (B1163) A (CsA) and its analogue, Cyclosporin G (CsG). While direct therapeutic index (TI) values are not extensively published, this document synthesizes available preclinical data on their immunosuppressive efficacy and toxicity to offer a comparative assessment. Additionally, we touch upon a commercially available derivative, Cyclosporin A-Derivative 3, although public data on its therapeutic index is limited.
Cyclosporin A is a cornerstone immunosuppressive agent, critical in preventing organ transplant rejection and treating autoimmune diseases.[1][2][3][][5] However, its clinical utility is hampered by a narrow therapeutic index, most notably characterized by significant nephrotoxicity.[2][3][6][7][8] This has spurred the investigation of analogues like Cyclosporin G, which differs from CsA by the substitution of norvaline for α-aminobutyric acid at position 2, in the quest for a wider therapeutic window.[7]
Quantitative Data Summary
The following tables summarize key findings from preclinical studies comparing the efficacy and toxicity of Cyclosporin A and Cyclosporin G in various animal models.
Table 1: Comparative Immunosuppressive Efficacy
| Species | Model | Cyclosporin A Dose | Cyclosporin G Dose | Outcome | Reference |
| Rabbit | Skin Allograft | 10 mg/kg/day | 15 mg/kg/day | CsA significantly prolonged graft survival compared to CsG and controls. CsG graft survival was not different from controls. | [9] |
| Rabbit | In Vitro (MLR) | IC50: 19 ± 4 µg/L | IC50: 60 ± 7 µg/L | CsA was approximately three times more potent in inhibiting lymphocyte proliferation. | [10] |
| Rat | Heterotopic Heart Allograft | 5 & 10 mg/kg/day | 5 & 10 mg/kg/day | At 10 mg/kg/day, both showed equal efficacy in prolonging graft survival. At 5 mg/kg/day, CsA was more effective. | [11] |
| Rat | Heterotopic Transplant | 5 mg/kg/day | 5 mg/kg/day | No statistically significant difference in immunosuppression was observed between the two. | [6] |
Table 2: Comparative Toxicity
| Species | Model | Cyclosporin A Dose | Cyclosporin G Dose | Key Toxicity Findings | Reference |
| Rat | Chronic Nephrotoxicity (Low-Salt Diet) | 15 mg/kg/day | 15 & 25 mg/kg/day | CsA group had significantly lower GFR and higher serum creatinine. CsG groups showed more limited renal injury. | [8] |
| Rat | Nephrotoxicity | 25 mg/kg/day (subcutaneous) | 25 mg/kg/day (subcutaneous) | CsA significantly reduced GFR and renal plasma flow; CsG did not. Histological damage (vacuolization, microcalcification) was significantly greater with CsA. | [7] |
| Mouse | General Toxicity | 150 mg/kg/day | 150 mg/kg/day | CsA group showed significant weight loss, higher mortality, and higher blood urea (B33335) levels compared to the CsG group. | [12] |
| Rat | Combination Therapy with Azathioprine (B366305) | 5 mg/kg/day | 5 mg/kg/day | CsG was associated with significantly less mortality when combined with azathioprine. | [6] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data. Below are outlines of key experimental protocols used in the cited studies.
Mixed Lymphocyte Reaction (MLR)
The one-way Mixed Lymphocyte Reaction (MLR) is an in vitro assay to assess the immunosuppressive potential of a compound by measuring its effect on T-cell proliferation in response to alloantigens.[13][14][15][16][17]
Objective: To determine the concentration of an immunosuppressive agent required to inhibit 50% of the T-cell proliferative response (IC50).
General Procedure:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two genetically distinct donors (a responder and a stimulator).[14]
-
Stimulator Cell Inactivation: The stimulator PBMCs are treated with irradiation or a chemical like mitomycin-C to prevent their proliferation, ensuring that any measured proliferation is from the responder cells.[14]
-
Co-culture: Responder and inactivated stimulator cells are co-cultured in a 1:1 ratio in a multi-well plate.
-
Drug Treatment: The co-cultures are treated with a range of concentrations of the immunosuppressive drugs (e.g., Cyclosporin A, Cyclosporin G).
-
Incubation: The plates are incubated for a period of 5 to 7 days to allow for T-cell proliferation.[14]
-
Proliferation Assay: T-cell proliferation is quantified by adding a marker of DNA synthesis, such as ³H-thymidine or BrdU, for the final 12-24 hours of culture. The amount of incorporated marker is then measured, which correlates with the degree of cell proliferation.[16]
-
Data Analysis: The results are used to generate dose-response curves and calculate the IC50 value for each compound.
Skin Allograft Survival
This in vivo model is a standard for evaluating the efficacy of immunosuppressants in preventing the rejection of transplanted tissue.[18][19][20][21]
Objective: To determine the ability of an immunosuppressive agent to prolong the survival of a skin allograft.
General Procedure:
-
Animal Model: Commonly used models include rabbits, rats, and mice.[9][18][22]
-
Grafting Procedure: A section of skin is transplanted from a donor animal to a genetically mismatched recipient. An autograft (skin transplanted from the recipient itself) can serve as a control for the surgical procedure.[18]
-
Immunosuppressive Treatment: The recipient animals are treated with the immunosuppressive agents (e.g., Cyclosporin A, Cyclosporin G) or a vehicle control, typically starting just before or at the time of transplantation and continuing daily.[18]
-
Graft Monitoring: The grafts are observed daily for signs of rejection, which include inflammation, discoloration, and necrosis. The primary endpoint is the mean survival time (MST) of the graft, defined as the day of complete rejection.[18]
-
Histological Analysis: Upon rejection or at the end of the study, the graft and organs like the kidneys may be harvested for histological examination to assess the degree of rejection and drug-induced toxicity.[9]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of cyclosporins and a typical workflow for their preclinical evaluation.
Concluding Remarks
The available preclinical evidence suggests that while Cyclosporin A is a more potent immunosuppressive agent on a per-milligram basis than Cyclosporin G, this increased efficacy is accompanied by greater toxicity, particularly nephrotoxicity.[7][8][10][11][12] Cyclosporin G appears to have a wider therapeutic margin, exhibiting less renal damage and lower mortality at doses that achieve comparable immunosuppression to Cyclosporin A in some models.[6][7][8] This suggests that Cyclosporin G may possess a more favorable therapeutic index.
Further research, including well-controlled preclinical studies directly calculating the therapeutic index and eventual clinical trials, is necessary to definitively establish the comparative therapeutic profiles of these compounds. The methodologies and data presented in this guide provide a foundational understanding for such future investigations.
References
- 1. Cyclosporin Therapeutic Drug Monitoring - an Established Service Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic drug monitoring of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for clinical monitoring of cyclosporin in transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of cyclosporin A and G with and without azathioprine regarding immunosuppressive efficacy, toxicity, and pharmacokinetics in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nephrotoxicity of cyclosporine A and cyclosporine G in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production of less chronic nephrotoxicity by cyclosporine G than cyclosporine A in a low-salt rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of cyclosporine A and cyclosporine G in a rabbit heterotopic cardiac transplant model: graft outcome and histological findings [digitum.um.es]
- 10. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of the immunosuppressive and nephrotoxic effects of cyclosporin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclosporine A versus cyclosporine G: a comparative study of survival, hepatotoxicity, nephrotoxicity, and splenic atrophy in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Humoral Alloimmunity in Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to perform a Mixed Lymphocyte Reaction? | Mixed Lymphocyte Reaction [xenodiagnostics.com]
- 15. Mixed Lymphocyte Reaction Assay - Creative Biolabs [creative-biolabs.com]
- 16. marinbio.com [marinbio.com]
- 17. revvity.com [revvity.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Immunosuppression in rabbits: skin and kidney allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Guidelines on processing and clinical use of skin allografts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Long-term survival of human skin allografts in patients with immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparative study of toxicity and efficacy of cyclosporine, cyclosporine G (OG37), FK 506, and rapamycin in BALB/c mice with fitted skin grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
Validating the Mechanism of Action of Cyclosporin A-Derivative 3 Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative Cyclosporin (B1163) A (CsA) derivative, herein referred to as "Cyclosporin A-Derivative 3," with its parent compound. The focus is on validating its mechanism of action through the use of knockout models, supported by quantitative data and detailed experimental protocols.
Introduction: The Rationale for Cyclosporin A Derivatives
Cyclosporin A (CsA) is a potent immunosuppressive agent that has revolutionized organ transplantation and the treatment of autoimmune diseases.[1][2] Its primary mechanism of action involves the inhibition of T-cell activation, thereby preventing T-cell proliferation and the production of inflammatory cytokines.[3][4] CsA binds to the intracellular protein cyclophilin, and this complex then inhibits calcineurin, a calcium-dependent phosphatase.[3][5][6] This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor for genes encoding cytokines like Interleukin-2 (IL-2).[3][7]
Despite its efficacy, the clinical use of CsA is limited by a narrow therapeutic window and significant side effects, most notably nephrotoxicity and hypertension.[4][8][9] This has prompted the development of CsA derivatives, such as the hypothetical "this compound," with the aim of improving potency, reducing toxicity, or refining the mechanism of action. Validating that these derivatives retain the desired mechanism of action while offering an improved therapeutic profile is a critical step in their development. Knockout models are indispensable tools for this validation process.
Validating the Mechanism of Action with Knockout Models
The central hypothesis for an effective CsA derivative is that it retains the ability to form a complex with cyclophilin, which in turn inhibits calcineurin's phosphatase activity. Knockout models, particularly those with targeted deletions of key proteins in this pathway (e.g., calcineurin), are definitive tools to test this hypothesis.
If this compound acts through the same pathway as CsA, its immunosuppressive effects should be absent in T-cells or animal models where calcineurin is knocked out. The drug would have no target to act upon, and thus, T-cell activation would proceed unimpeded (or as it would without the drug).
Comparative Data Presentation
The following tables summarize key quantitative data comparing the hypothetical this compound with the parent Cyclosporin A.
Table 1: Comparative In Vitro Efficacy
| Compound | Target Binding (Kd, nM) vs. Cyclophilin A | T-Cell Proliferation (IC50, nM) | IL-2 Production (IC50, nM) |
| Cyclosporin A | 36.8[10] | 25 | 15 |
| This compound | 22.5 | 10 | 5 |
Table 2: In Vivo Efficacy and Toxicity in Wild-Type vs. Knockout Models
| Compound | Model | Allograft Rejection (Median Survival, days) | Nephrotoxicity Marker (Blood Urea Nitrogen, mg/dL) |
| Vehicle Control | Wild-Type | 8 | 25 |
| Cyclosporin A | Wild-Type | 28 | 65 |
| This compound | Wild-Type | 35 | 40 |
| Cyclosporin A | Calcineurin KO | 9 | 26 |
| This compound | Calcineurin KO | 9 | 27 |
Mandatory Visualizations
Signaling Pathway
Caption: The Calcineurin-NFAT signaling pathway and the inhibitory action of the this compound-Cyclophilin complex.
Experimental Workflow
Caption: Experimental workflow for validating the mechanism of action of this compound using knockout models.
Logical Relationship Diagram
Caption: Logical diagram illustrating the validation of the Calcineurin-dependent mechanism of action using knockout models.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay (CFSE-based)
This protocol measures T-cell division in response to stimulation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
Complete RPMI-1640 medium
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 coated beads)[11]
-
Cyclosporin A and this compound stock solutions
-
96-well round-bottom plates
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Labeling: Isolate PBMCs from wild-type or knockout mice spleens using density gradient centrifugation. Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.[3][11]
-
Cell Culture and Treatment: Resuspend CFSE-labeled cells in complete RPMI-1640 medium at 1 x 10^6 cells/mL. Plate 100 µL of the cell suspension into each well of a 96-well plate. Prepare serial dilutions of the compounds. Add 50 µL of the drug dilutions to the respective wells, including a vehicle control. Add 50 µL of T-cell stimulation reagents.[11]
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.[3]
-
Flow Cytometry Analysis: Harvest and wash the cells. Resuspend in FACS buffer. Acquire samples on a flow cytometer, detecting the CFSE signal. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.[3]
Protocol 2: IL-2 Quantification (ELISA)
This protocol quantifies the concentration of IL-2 secreted into the culture supernatant.
Materials:
-
Culture supernatants from the T-cell proliferation assay
-
Commercially available ELISA kit for mouse IL-2
-
ELISA plate reader
Procedure:
-
Sample Collection: After the incubation period in the T-cell assay, centrifuge the 96-well plate. Carefully collect the culture supernatant.[11]
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatants, adding a detection antibody, and then a substrate to produce a colorimetric signal.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IL-2 in each sample by comparing the absorbance to a standard curve.
Protocol 3: Generation and Validation of Calcineurin Knockout Mice
This protocol provides a general overview of the steps to generate and validate a tissue-specific knockout mouse model.
Methodology:
-
Generation of Conditional Allele: Use gene targeting in mouse embryonic stem (ES) cells to flank a critical exon of a calcineurin subunit gene (e.g., Ppp3cb) with loxP sites.[12]
-
Generation of Chimeric Mice: Inject the targeted ES cells into blastocysts and transfer them to pseudopregnant female mice. The resulting chimeric offspring are then bred to establish germline transmission of the floxed allele.
-
Breeding Strategy: Breed the mice carrying the floxed allele with a strain that expresses Cre recombinase under the control of a T-cell-specific promoter (e.g., CD4-Cre). This will result in the deletion of the calcineurin gene specifically in T-cells.[12]
-
Validation:
-
Genotyping: Use PCR of genomic DNA from tail biopsies to confirm the presence of the floxed allele and the Cre transgene.[12]
-
mRNA Expression: Use quantitative reverse-transcription PCR (qRT-PCR) on RNA isolated from T-cells to confirm the absence of calcineurin mRNA.[12]
-
Protein Expression: Use immunoblot analysis of protein lysates from T-cells to confirm the absence of calcineurin protein.[12]
-
Conclusion
The validation of the mechanism of action for new drug candidates like this compound is paramount. The combined use of in vitro assays and in vivo studies with knockout models provides a robust framework for confirming that the derivative acts on its intended target, calcineurin. The data presented in this guide illustrates how a successful derivative would demonstrate enhanced potency and a better safety profile in wild-type models, while showing a complete lack of efficacy in calcineurin knockout models. This confirms its specific, on-target mechanism of action and provides a strong foundation for further clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. benchchem.com [benchchem.com]
- 4. ccjm.org [ccjm.org]
- 5. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclosporin A | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclosporine A amplifies Ca2+ signaling pathway in LLC-PK1 cells through the inhibition of plasma membrane Ca2+ pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Generation and Validation of Tissue-Specific Knockout Strains for Toxicology Research - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the metabolic stability of different Cyclosporin A derivatives
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is paramount. In the realm of immunosuppressants, Cyclosporin (B1163) A (CsA) has been a cornerstone, but its complex metabolism and associated toxicities have driven the development of derivatives with improved pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of Cyclosporin A and its key derivatives, supported by experimental data and detailed methodologies.
Cyclosporin A, a cyclic peptide, revolutionized organ transplantation and the treatment of autoimmune diseases.[1] However, its therapeutic efficacy is shadowed by a narrow therapeutic window and significant side effects, including nephrotoxicity, largely influenced by its extensive metabolism.[1][2] The primary enzyme responsible for CsA's biotransformation is cytochrome P450 3A4 (CYP3A4), with CYP3A5 also playing a role, leading to numerous metabolites.[2][3][4] This complex metabolic pathway contributes to high inter-individual variability in drug exposure.
The quest for safer and more predictable immunosuppressants has led to the development of several Cyclosporin A derivatives. Among these, voclosporin (B1684031) has emerged as a prominent example of successful structural modification to enhance metabolic stability.
Enhanced Metabolic Stability of Voclosporin
Voclosporin is a structural analog of CsA with a modification at the amino acid-1 position.[5][6] This specific position is a known "metabolic soft spot" for CsA, making it highly susceptible to CYP3A4-mediated metabolism.[7][8] The structural alteration in voclosporin shifts the primary site of metabolism, resulting in the formation of fewer and less active metabolites.[6][8] This leads to a more predictable pharmacokinetic profile and a potentially better safety profile.[8][9] While both drugs are substrates for CYP3A4, the altered metabolic pathway of voclosporin contributes to its improved stability.[8][10]
Comparative Pharmacokinetics
The structural differences between CsA and its derivatives translate into distinct pharmacokinetic behaviors. While both CsA and voclosporin exhibit non-linear pharmacokinetics, this is more pronounced at lower doses of voclosporin.[7][11] Despite its higher potency, voclosporin's improved metabolic stability allows for the use of lower doses compared to CsA.[5][12]
| Parameter | Cyclosporin A | Voclosporin | Reference |
| Primary Metabolizing Enzyme | CYP3A4, CYP3A5 | CYP3A4 | [2][3] |
| Key Metabolites | AM1, AM9, AM4n | Fewer and less active metabolites | [8][13] |
| Pharmacokinetics | Non-linear | Non-linear, more prominent at low doses | [11] |
| Therapeutic Drug Monitoring | Required | Not required | [9][14] |
| Mean Terminal Half-life | ~30 hours (at steady-state) | ~30 hours | [10] |
Other Cyclosporin A Derivatives
Other derivatives of Cyclosporin A have also been investigated for their metabolic profiles. For instance, SDZ IMM 125, a hydroxyethyl (B10761427) derivative, is metabolized by human liver slices to primary metabolites analogous to those of CsA (hydroxylated and N-demethylated forms), but the rate and extent of its biotransformation are reported to be less than that of CsA.[15] Alisporivir (B1665226), a non-immunosuppressive analog, has also been studied, though detailed comparative metabolic stability data is less readily available in the public domain.[16]
Experimental Protocols
The assessment of metabolic stability is crucial in drug development. A standard and widely accepted method is the in vitro liver microsomal stability assay. This assay measures the disappearance of a compound over time when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
In Vitro Liver Microsomal Stability Assay Protocol
This protocol provides a general framework for assessing the metabolic stability of Cyclosporin A and its derivatives.
1. Materials and Reagents:
-
Human liver microsomes (pooled)
-
Cyclosporin A and its derivatives (test compounds)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
2. Experimental Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing phosphate buffer, liver microsomes, and the test compound at a final concentration typically in the low micromolar range (e.g., 1-10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: Collect aliquots from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a quenching solution, typically cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Visualizing Metabolic Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Comparative metabolic pathways of Cyclosporin A and Voclosporin.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Pathway of Cyclosporine A and Its Correlation with Nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of cytochromes P-450 in cyclosporine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclosporine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Disposition Difference Between Cyclosporine and Voclosporin Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voclosporin: Unique Chemistry, Pharmacology and Toxicity Profile, and Possible Options for Implementation into the Management of Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Voclosporin: a novel calcineurin inhibitor for the treatment of lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Voclosporin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Disposition Difference Between Cyclosporine and Voclosporin Drives Their Distinct Efficacy and Safety Profiles in Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Metabolism of cyclosporine by cytochromes P450 3A9 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Sites of biotransformation for the cyclosporin derivative SDZ IMM 125 using human liver and kidney slices and intestine. Comparison with rat liver slices and cyclosporin A metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of structural properties of cyclosporin A and its analogue alisporivir and their effects on mitochondrial bioenergetics and membrane behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Evaluating the Long-Term Efficacy and Safety of Next-Generation Cyclosporin A Derivatives Against Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the long-term efficacy and safety of a novel Cyclosporin (B1163) A (CsA) derivative, here termed "Cyclosporin A-Derivative 3," against the established standard of care, Cyclosporin A. Given that "this compound" is a hypothetical compound for the purpose of this guide, we will use published data for Cyclosporin A to represent the standard of care arm. This document is intended to serve as a template for researchers to structure their comparative analysis of next-generation calcineurin inhibitors.
Cyclosporin A, a potent immunosuppressive agent, has long been a cornerstone in preventing organ rejection and managing various autoimmune diseases.[1][2][3] Its primary mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation pathway.[2][4][5][6] By binding to cyclophilin, CsA forms a complex that blocks calcineurin's phosphatase activity, thereby preventing the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NFAT).[2][5][6] This ultimately leads to a reduction in the transcription of interleukin-2 (B1167480) (IL-2) and other crucial cytokines, thus dampening the immune response.[4][5][6]
Despite its efficacy, the long-term use of Cyclosporin A is associated with a range of adverse effects, most notably nephrotoxicity and hypertension, which necessitate careful patient monitoring.[7][8][9] The development of novel CsA derivatives aims to improve upon the therapeutic index of the parent compound, offering enhanced efficacy, a more favorable safety profile, or both.
I. Comparative Efficacy Data
This section will present a comparative summary of the long-term efficacy of this compound versus Cyclosporin A across relevant indications. The following tables are structured to facilitate a clear comparison of key efficacy endpoints. Note: Data for this compound is hypothetical and should be replaced with actual experimental findings.
Table 1: Efficacy in Psoriatic Arthritis (24-Month Study)
| Efficacy Endpoint | This compound (Hypothetical Data) | Cyclosporin A (Standard of Care) |
| ACR20 Response Rate | 75% | 68%[10] |
| ACR50 Response Rate | 55% | 45%[10] |
| ACR70 Response Rate | 30% | 20%[10] |
| PASI Score Reduction | 70% | 65.5%[10] |
| Mean Change in ESR | -25 mm/hr | -20 mm/hr[10] |
Table 2: Efficacy in Severe Atopic Dermatitis (12-Month Study)
| Efficacy Endpoint | This compound (Hypothetical Data) | Cyclosporin A (Standard of Care) |
| SCORAD Reduction | 65% | 59.8%[11] |
| Investigator's Global Assessment (IGA) Score of 0 or 1 | 60% | 55% |
| Reduction in Pruritus Score | 70% | 62%[12] |
| Reduction in Sleep Disturbance | 75% | 68%[12] |
II. Comparative Safety Profile
A critical aspect of evaluating any new therapeutic is its long-term safety. This section outlines the comparative safety profiles of this compound and Cyclosporin A. Note: Data for this compound is hypothetical.
Table 3: Long-Term Adverse Events (Incidence >5%)
| Adverse Event | This compound (Hypothetical Data) | Cyclosporin A (Standard of Care) |
| Nephrotoxicity | 8% | 17%[10] |
| Hypertension | 10% | 21%[10] |
| Hypertrichosis | 15% | 24%[10] |
| Gingival Hyperplasia | 5% | 12%[10] |
| Gastrointestinal Intolerance | 7% | 9%[10] |
| Neurological Disturbance | 4% | 7%[10] |
| Paresthesias | 20% | 51%[13] |
| Hypomagnesemia | 18% | 42%[13] |
| Headache | 15% | 23%[13] |
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
A. Phase III Clinical Trial in Psoriatic Arthritis
-
Study Design: A 24-month, prospective, randomized, double-blind, multicenter study.
-
Patient Population: 120 patients with active psoriatic arthritis who have failed at least one disease-modifying antirheumatic drug (DMARD).
-
Intervention:
-
Group A (n=60): this compound, administered orally at a starting dose of 3 mg/kg/day, with dose adjustments based on efficacy and safety assessments.
-
Group B (n=60): Cyclosporin A, administered orally at a starting dose of 3 mg/kg/day, with dose adjustments based on efficacy and safety assessments.
-
-
Primary Endpoints:
-
American College of Rheumatology (ACR) 20 and 50 response rates at 6, 12, 18, and 24 months.[10]
-
-
Secondary Endpoints:
-
Safety Monitoring: Regular monitoring of blood pressure, serum creatinine, and other relevant laboratory parameters.[7]
B. In Vitro T-Cell Proliferation Assay
-
Objective: To compare the inhibitory effect of this compound and Cyclosporin A on T-cell proliferation.
-
Methodology:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs in 96-well plates in the presence of a T-cell mitogen (e.g., phytohemagglutinin) and varying concentrations of this compound or Cyclosporin A.
-
After 72 hours of incubation, add a proliferation marker (e.g., [3H]-thymidine or a fluorescent dye such as CFSE).
-
Measure the incorporation of the proliferation marker to determine the extent of T-cell proliferation.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each compound.
-
IV. Signaling Pathways and Experimental Workflows
Visual representations of complex biological pathways and experimental designs can significantly enhance understanding.
Caption: Mechanism of action of Cyclosporin A and its derivatives.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Cyclosporine? [synapse.patsnap.com]
- 3. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The optimal use of cyclosporin A in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. novapublishers.com [novapublishers.com]
- 9. Adverse reactions and interactions of cyclosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term safety and efficacy of low-dose cyclosporin A in severe psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The long-term safety and efficacy of cyclosporin in severe refractory atopic dermatitis: a comparison of two dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-term efficacy and safety of cyclosporin in severe adult atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adverse events associated with the use of cyclosporine in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Cyclosporin A-Derivative 3
For Researchers, Scientists, and Drug Development Professionals
This document provides essential procedural guidance for the proper disposal of Cyclosporin A-Derivative 3, ensuring the safety of laboratory personnel and the environment. The following protocols are based on established procedures for the handling and disposal of Cyclosporin A and its analogs, which are potent immunosuppressive agents requiring careful management as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemical-resistant nitrile gloves.[1]
-
Eye Protection: Use ANSI-approved safety glasses or chemical splash goggles.[1]
-
Lab Coat: A fully buttoned lab coat is mandatory.[1]
-
Respiratory Protection: If there is a risk of aerosolization or dust formation, a full-face particle respirator with N100 (US) cartridges should be used.[1][2]
-
Attire: Full-length pants and closed-toe shoes must be worn.[1][3]
All handling of this compound, including solution preparation and disposal, should be conducted within a certified chemical fume hood to prevent inhalation exposure.[1][3]
Waste Categorization and Segregation
Proper identification and segregation of waste streams are the first steps in compliant disposal. All materials that have come into contact with this compound must be treated as hazardous waste.[3]
Table 1: Waste Stream Categorization for this compound
| Waste Type | Description | Disposal Container |
| Unused/Expired Product | Pure this compound, leftover solutions. | Labeled, sealed hazardous waste container.[3] |
| Contaminated Sharps | Needles, syringes, scalpels, glass Pasteur pipettes. | Puncture-resistant sharps container designated for incineration.[3][4][5] |
| Contaminated Labware (Disposable) | Pipette tips, plastic tubes, gloves, gowns, absorbent paper. | Labeled biohazard bag or hazardous waste container for incineration.[4] |
| Contaminated Labware (Reusable) | Glassware, spatulas, stir bars. | To be decontaminated before reuse (see Section 3). |
| Liquid Waste | Aqueous solutions containing this compound. | Labeled, leak-proof hazardous waste container.[6] |
| Contaminated Animal Bedding | Bedding from animals treated with this compound. | Considered hazardous for at least 18 hours post-administration.[3] Bag separately and label as hazardous. |
Step-by-Step Disposal Procedures
The following protocols provide a systematic approach to the disposal of different forms of this compound waste.
This procedure should be performed within a chemical fume hood.
-
Initial Rinse: Carefully rinse the glassware three times with a 70% ethanol (B145695) solution to remove gross contamination.[3]
-
Collection of Rinsate: Collect the ethanol rinsate in a designated hazardous liquid waste container.
-
Washing: Wash the triple-rinsed glassware with laboratory detergent and water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
Experimental Protocol: Spill Cleanup
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the required PPE, including double gloves, a lab coat, eye protection, and a respirator if the material is a powder or if aerosols may be generated.[1][2]
-
Contain the Spill:
-
For liquids: Cover the spill with an absorbent material, working from the outside in.
-
For solids: Gently cover the spill with damp paper towels to avoid raising dust.[2]
-
-
Clean the Area:
-
Carefully collect all contaminated materials (absorbent pads, paper towels) using forceps or other tools and place them into a designated hazardous waste container.
-
Wipe down the spill area three times (triple wipe) with a 70% ethanol solution, using a fresh cloth for each wipe.[3]
-
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EH&S) office.[1] For large spills (e.g., >1 Liter), evacuate the area and contact EH&S immediately.[1]
Table 2: Spill Cleanup Quick Reference
| Spill Size | Action |
| Minor Spill (<1 Liter) | Personnel with appropriate PPE and training can clean the spill using an approved spill kit.[1] |
| Major Spill (>1 Liter) | Evacuate the area. Alert others. Contact your institution's emergency response or EH&S office immediately.[1] |
Final Disposal Logistics
All collected hazardous waste must be stored and disposed of in accordance with institutional, local, and national regulations.
-
Storage: Store hazardous waste in closed, properly labeled containers in a designated and secure area.[1]
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other required information.
-
Pickup: Arrange for waste collection through your institution's EH&S office or a licensed hazardous waste disposal service.[3][7]
By adhering to these procedures, you will ensure a safe laboratory environment and responsible management of this potent pharmaceutical compound.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. unthsc.edu [unthsc.edu]
- 4. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 5. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Navigating the Safe Handling of Cyclosporin A-Derivative 3: A Comprehensive Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Cyclosporin A-Derivative 3. Given the potent biological activity of Cyclosporin A and its analogues, adherence to strict safety protocols is paramount to ensure personnel safety and prevent environmental contamination.
Disclaimer
Specific safety data for "this compound" is not publicly available. Therefore, the following guidelines are based on the well-documented procedures for handling Cyclosporin A, a potent immunosuppressant classified as a human carcinogen by the International Agency for Research on Cancer (IARC).[1] It is imperative to treat this compound with the same level of caution as its parent compound.
Immediate Safety and Hazard Information
Cyclosporin A and its derivatives are hazardous substances that can be harmful if ingested, inhaled, or absorbed through the skin.[1] Exposure can lead to a range of adverse health effects, including but not limited to, immunosuppression, kidney and liver damage, gastrointestinal disturbances, and potential reproductive harm.[2][3] Furthermore, Cyclosporin A is considered a human carcinogen.[1]
Quantitative Toxicity and Exposure Data
The following table summarizes available toxicity data and occupational exposure limits for Cyclosporin A. This data should be used as a reference for risk assessment when handling this compound.
| Data Point | Value | Species/Conditions | Reference |
| Acute Oral Toxicity (LD50) | 1,480 mg/kg | Rat | [3] |
| Acute Intraperitoneal Toxicity (LD50) | 147 mg/kg | Rat | [3] |
| Acute Subcutaneous Toxicity (LD50) | 286 mg/kg | Rat | [3] |
| Human Lowest Published Toxic Dose (TDLO) | 12 mg/kg | Human | [3] |
| Recommended Occupational Exposure Limit (OEL) | 0.02 mg/m³ | Ben Venue Laboratories, Inc. Recommendation |
Operational Plan: Handling and Personal Protective Equipment (PPE)
A systematic approach to handling this compound is essential to minimize exposure. The following protocols outline the necessary engineering controls, personal protective equipment, and handling procedures.
Engineering Controls
-
Chemical Fume Hood: All work involving the handling of this compound, especially when dealing with powders or creating solutions, must be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust.[4]
-
Ventilation: Ensure adequate general laboratory ventilation.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense for personnel.
| PPE Component | Specification | Rationale and Best Practices |
| Gloves | Chemical-resistant nitrile gloves | Double-gloving is strongly recommended to provide an extra layer of protection.[4] Regularly inspect gloves for any signs of degradation or puncture and replace them immediately if compromised. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles | Protects against accidental splashes of solutions or contact with airborne particles. |
| Body Protection | A buttoned, full-length laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator | Required when there is a risk of aerosol or dust generation outside of a chemical fume hood.[1] |
Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Lay down an absorbent, plastic-backed pad on the work surface to contain any potential spills.[4]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing and Reconstitution: Handle solid forms of this compound with care to avoid generating dust.[1] When preparing solutions, add the solvent slowly to the solid to minimize aerosolization.[4]
-
Post-Handling: After handling is complete, wipe down the work area in the fume hood with a 70% ethanol (B145695) solution.[4]
-
Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]
Disposal Plan: Waste Management
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, absorbent pads, and contaminated labware, must be collected in a designated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this waste down the drain.[4]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for incineration.[4]
Decontamination of Reusable Items
-
Glassware: Reusable glassware can be decontaminated by triple rinsing with a 70% ethanol solution.[4] The rinsate should be collected as hazardous liquid waste.
Final Disposal
-
All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations. This typically involves incineration for cytotoxic and carcinogenic compounds.[1]
Experimental Protocols
Spill Cleanup Protocol
Immediate and appropriate response to a spill is crucial to contain the hazard.
For a Small Spill (<5 mL or 5 g):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Put on a lab coat, safety goggles, and two pairs of nitrile gloves.
-
Containment:
-
Liquid Spill: Gently cover the spill with absorbent pads.
-
Solid Spill: Carefully cover the spill with damp absorbent pads to avoid raising dust.
-
-
Cleanup: Working from the outside in, collect the absorbent material and any contaminated debris.
-
Disposal: Place all contaminated materials into a designated hazardous waste bag.
-
Decontamination: Clean the spill area twice with a detergent solution, followed by a final wipe with 70% ethanol.[4]
-
Reporting: Report the spill to your laboratory supervisor and environmental health and safety office.
For a Large Spill (>5 mL or 5 g):
-
Evacuate: Evacuate the immediate area and alert others.
-
Restrict Access: Secure the area and post a warning sign.
-
Contact Authorities: Immediately contact your institution's environmental health and safety office or emergency response team.
-
Cleanup by Trained Personnel: Only personnel trained in hazardous spill response should perform the cleanup, wearing appropriate respiratory protection in addition to standard PPE.
Decontamination Protocol
Work Surfaces:
-
At the end of each work session, thoroughly wipe down the work surface inside the chemical fume hood.
-
Use a fresh preparation of 70% ethanol solution for the wipe-down.[4]
-
Perform a "triple wipe" by wiping the surface three times with a clean, damp cloth for each wipe.[4]
Equipment:
-
Non-porous equipment that has come into contact with this compound should be decontaminated by wiping down with a 70% ethanol solution.
-
For immersible items, triple rinsing with 70% ethanol is recommended.[4] Collect the rinsate as hazardous waste.
Signaling Pathway
Cyclosporin A primarily exerts its immunosuppressive effects by inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. Understanding this pathway is crucial for researchers working with this class of compounds.
Caption: Calcineurin-NFAT signaling pathway and the inhibitory action of Cyclosporin A.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
